molecular formula C8H7BrO3 B188480 3-Bromo-2-hydroxy-5-methoxybenzaldehyde CAS No. 50343-02-7

3-Bromo-2-hydroxy-5-methoxybenzaldehyde

Cat. No.: B188480
CAS No.: 50343-02-7
M. Wt: 231.04 g/mol
InChI Key: BSLKYCQDKAAGGV-UHFFFAOYSA-N
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Description

3-Bromo-2-hydroxy-5-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H7BrO3 and its molecular weight is 231.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-hydroxy-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-6-2-5(4-10)8(11)7(9)3-6/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLKYCQDKAAGGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352843
Record name 3-bromo-2-hydroxy-5-methoxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50343-02-7
Record name 3-bromo-2-hydroxy-5-methoxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-hydroxy-5-methoxybenzaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 3-Bromo-2-hydroxy-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of the aromatic compound 3-Bromo-2-hydroxy-5-methoxybenzaldehyde (CAS No. 50343-02-7). It details its chemical and physical characteristics, safety and handling guidelines, and explores its synthetic pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who are interested in the potential applications of this molecule. It is important to note that while data for related isomers is available, specific experimental data on the biological activity and associated signaling pathways for this compound is not extensively documented in publicly accessible literature.

Chemical and Physical Properties

This compound is an organic compound featuring a benzene ring substituted with a bromine atom, a hydroxyl group, a methoxy group, and a formyl group.[1] These functional groups contribute to its reactivity and potential for further chemical modifications, making it a molecule of interest for synthetic chemistry.[1] The hydroxyl group can act as a hydrogen bond donor, which may influence its solubility in polar solvents and its interaction with biological targets.[1] The methoxy group, being an electron-donating group, can affect the electronic properties of the aromatic ring.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[2]
Synonyms 3-bromo-5-methoxysalicylaldehydePubChem[2]
CAS Number 50343-02-7PubChem[2]
Molecular Formula C₈H₇BrO₃PubChem[2]
Molecular Weight 231.04 g/mol PubChem[2]
Canonical SMILES COC1=CC(=C(C(=C1)Br)O)C=OPubChem[2]
InChI Key BSLKYCQDKAAGGV-UHFFFAOYSA-NPubChem[2]
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in polar organic solventsCymitQuimica[1]

Spectral Data

Definitive, experimentally validated spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. The information found often pertains to its isomers. Researchers should perform their own spectral analysis for confirmation.

Synthesis Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not well-documented in readily available literature. However, general synthetic strategies for related brominated hydroxybenzaldehydes can provide a logical starting point for its preparation. One plausible approach is the bromination of a suitable precursor.

Conceptual Synthetic Workflow

A potential synthesis could involve the selective bromination of 2-hydroxy-5-methoxybenzaldehyde. The directing effects of the hydroxyl and methoxy groups would be a key consideration in achieving the desired regioselectivity.

G 2-hydroxy-5-methoxybenzaldehyde 2-hydroxy-5-methoxybenzaldehyde Reaction Bromination Reaction 2-hydroxy-5-methoxybenzaldehyde->Reaction Brominating_Agent Brominating Agent (e.g., NBS, Br2) Brominating_Agent->Reaction Solvent Appropriate Solvent (e.g., Acetic Acid, Dichloromethane) Solvent->Reaction Product This compound Reaction->Product Crude Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification Purification->Product Purified Product

Conceptual workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is a significant lack of specific data in the scientific literature regarding the biological activity and the signaling pathways modulated by this compound.

It is crucial to distinguish this compound from its structural relatives for which biological data is available. For instance, 3-bromo-4,5-dihydroxybenzaldehyde (BDB) , a compound isolated from marine red algae, has been shown to possess antioxidant, anti-inflammatory, and cytoprotective properties.[3][4] Studies on BDB have demonstrated its ability to modulate signaling pathways such as the NF-κB and MAPK pathways in the context of inflammation in keratinocytes.[3] However, these findings cannot be directly extrapolated to this compound due to the differences in their chemical structures, specifically the position and nature of the substituents on the benzene ring.

The absence of a second hydroxyl group and the different substitution pattern in this compound would likely result in distinct physicochemical properties and, consequently, different biological activities.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

Table 2: GHS Hazard Information for this compound

Hazard StatementCodeDescription
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract IrritationH335May cause respiratory irritation

Source: PubChem[2]

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.

First Aid Measures
  • If on skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Conclusion

This compound is a halogenated aromatic aldehyde with potential as a building block in organic synthesis. While its fundamental chemical identity is well-established, there is a notable absence of comprehensive experimental data regarding its physical properties, spectral characteristics, and biological activities. Future research is required to elucidate these properties to fully understand the potential applications of this compound, particularly in the fields of medicinal chemistry and drug discovery. The information available for its isomers and related compounds, while informative, should be treated with caution and not be directly attributed to this compound.

References

3-Bromo-2-hydroxy-5-methoxybenzaldehyde structure and chemical formula C8H7BrO3.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-hydroxy-5-methoxybenzaldehyde (C₈H₇BrO₃), a halogenated phenolic aldehyde with significant potential in organic synthesis and medicinal chemistry. This document details its chemical structure, physicochemical properties, a probable synthesis protocol, and its potential biological activities, with a focus on its relevance to drug development.

Chemical Structure and Properties

This compound is an aromatic compound characterized by a benzene ring substituted with a bromine atom, a hydroxyl group, a methoxy group, and a formyl (aldehyde) group. Its chemical structure is presented below:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₈H₇BrO₃[1]
IUPAC Name This compound[1]
CAS Number 50343-02-7[1]
Molecular Weight 231.04 g/mol [1]
Appearance Likely a solid at room temperatureInferred from similar compounds
SMILES COC1=CC(=C(C(=C1)Br)O)C=O[1][2]
InChIKey BSLKYCQDKAAGGV-UHFFFAOYSA-N[2]

Table 2: Hazard Information

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
Source: GHS Classification

Synthesis Protocol

Experimental Protocol: Proposed Synthesis of this compound

Materials:

  • 2-hydroxy-5-methoxybenzaldehyde

  • Liquid Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium Acetate (anhydrous)

  • Dichloromethane (CH₂Cl₂)

  • n-Heptane

  • Ice

Procedure:

  • In a four-necked, round-bottomed flask equipped with a mechanical stirrer, temperature probe, dropping funnel, and a condenser, suspend 2-hydroxy-5-methoxybenzaldehyde in dichloromethane.

  • Add anhydrous sodium acetate to the suspension.

  • Heat the mixture to 35-40 °C with stirring until the starting material is completely dissolved.

  • Slowly add a solution of liquid bromine in glacial acetic acid dropwise via the dropping funnel. Maintain the reaction temperature between 35-38 °C during the addition.

  • After the addition is complete, continue stirring the reaction mixture at 35 °C overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to 0-5 °C in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash the filter cake with a cold 1:1 mixture of n-heptane and dichloromethane.

  • Dry the resulting solid under vacuum at room temperature to obtain this compound.

Purification: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Biological Activity and Potential Applications in Drug Development

While direct biological studies on this compound are limited in the available literature, extensive research on the closely related compound, 3-bromo-4,5-dihydroxybenzaldehyde (3-BDB), provides strong indications of its potential bioactivity.[6][7][8][9][10] Bromophenols isolated from marine sources have demonstrated a range of biological effects, including antioxidant, anti-inflammatory, and cytoprotective activities.[9]

The primary mechanism of action for the cytoprotective effects of 3-BDB is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway .[6] This pathway is a critical cellular defense mechanism against oxidative stress.

The Nrf2/HO-1 Signaling Pathway:

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like 3-BDB, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, leading to their transcription. A key target gene is Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties. The upregulation of HO-1 and other antioxidant enzymes helps to mitigate cellular damage caused by reactive oxygen species (ROS).[6]

Nrf2_Pathway Proposed Nrf2/HO-1 Signaling Pathway for this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Inhibits Keap1 binding Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Keap1 Keap1 (Ubiquitination and Degradation) Keap1_Nrf2->Keap1 Nrf2_n Nrf2 Nrf2_free->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Transcription Transcription of Antioxidant Genes ARE->Transcription HO1 HO-1 Transcription->HO1 Other_AOE Other Antioxidant Enzymes Transcription->Other_AOE Cytoprotection Cytoprotection HO1->Cytoprotection Other_AOE->Cytoprotection

Caption: Proposed activation of the Nrf2/HO-1 signaling pathway by this compound, leading to cytoprotection.

Potential Applications:

  • Dermatology and Cosmetics: Given the evidence of related compounds protecting skin cells from oxidative damage induced by UV radiation and particulate matter, this compound could be investigated as a potential ingredient in sunscreens and anti-pollution skincare products.[7][8]

  • Anti-inflammatory Drugs: The Nrf2 pathway is closely linked to the regulation of inflammation. Therefore, this compound could serve as a lead structure for the development of novel anti-inflammatory agents.

  • Neuroprotective Agents: Oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases. Nrf2 activators are being explored as potential therapeutic agents for conditions like Alzheimer's and Parkinson's disease.

  • Cancer Research: While some bromophenols have shown anticancer activities, the role of Nrf2 in cancer is complex and context-dependent. Further research would be needed to elucidate any potential anticancer effects of this specific compound.

Conclusion

This compound is a versatile synthetic intermediate with significant potential for applications in drug discovery and materials science. Its structural similarity to biologically active bromophenols suggests that it may possess valuable antioxidant and cytoprotective properties, likely mediated through the Nrf2 signaling pathway. The proposed synthesis protocol provides a viable route for its preparation, enabling further investigation into its chemical and biological characteristics. This in-depth guide serves as a valuable resource for researchers and professionals seeking to explore the therapeutic and synthetic potential of this promising compound.

References

An In-depth Technical Guide to 3-Bromo-2-hydroxy-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-hydroxy-5-methoxybenzaldehyde, a key aromatic aldehyde with applications in organic synthesis and as a building block for more complex molecules. This document details its chemical identity, physicochemical properties, and a representative experimental protocol for its synthesis.

Chemical Identity

The nomenclature and various identifiers for this compound are crucial for accurate documentation and procurement.

  • IUPAC Name : this compound[1]

  • Synonyms :

    • 3-Bromo-5-methoxysalicylaldehyde

    • Benzaldehyde, 3-bromo-2-hydroxy-5-methoxy-[2]

    • 3-Bromo-2-hydroxy-5-methoxybenzenecarbaldehyde[2]

  • CAS Number : 50343-02-7

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₈H₇BrO₃[1]
Molecular Weight 231.04 g/mol [1]
Melting Point 108-110 °C[3]
Appearance Light yellow to yellow solid[3]
Storage Temperature 2-8°C, stored under nitrogen[3]

Synthesis of this compound

The synthesis of this compound is commonly achieved through the bromination of 2-hydroxy-5-methoxybenzaldehyde. The following is a representative experimental protocol.

Experimental Protocol: Bromination of 2-hydroxy-5-methoxybenzaldehyde

Materials:

  • 2-hydroxy-5-methoxybenzaldehyde

  • Sodium acetate anhydrous

  • Bromine

  • Glacial acetic acid

  • Dichloromethane

  • Water

Procedure:

  • To a solution of 2-hydroxy-5-methoxybenzaldehyde (20.0 g, 131 mmol) in glacial acetic acid (600 mL), add sodium acetate anhydrous (17.1 g, 209 mmol).[4]

  • To this mixture, add bromine (8.69 mL, 169 mmol).[4]

  • Stir the resulting mixture at room temperature for 1 hour.[4]

  • Concentrate the reaction mixture under reduced pressure.[4]

  • Dissolve the residue in dichloromethane (1 L).[4]

  • Wash the organic layer with water.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

SynthesisWorkflow cluster_reactants Starting Materials & Reagents cluster_process Reaction & Workup cluster_product Final Product SM 2-hydroxy-5-methoxybenzaldehyde Mix Mix Starting Material, Sodium Acetate, and Glacial Acetic Acid SM->Mix R1 Sodium Acetate R1->Mix R2 Bromine AddBr2 Add Bromine R2->AddBr2 S1 Glacial Acetic Acid S1->Mix Mix->AddBr2 Stir Stir at Room Temperature (1 hour) AddBr2->Stir Concentrate1 Concentrate Stir->Concentrate1 Dissolve Dissolve in Dichloromethane Concentrate1->Dissolve Wash Wash with Water Dissolve->Wash Dry Dry and Concentrate Wash->Dry Product 3-Bromo-2-hydroxy- 5-methoxybenzaldehyde Dry->Product

A flowchart illustrating the synthetic pathway for this compound.

Biological Activity and Applications

While this compound is a valuable synthetic intermediate, its specific biological activities are not extensively documented in publicly available literature. However, structurally related brominated phenolic compounds have been noted for their potential antioxidant and enzyme inhibition properties. For instance, some brominated compounds engage in free radical reactions and can influence various cellular processes.[5]

This compound serves as a precursor in the synthesis of more complex molecules that may have therapeutic applications. For example, it has been used in the synthesis of benzofuran derivatives investigated as potential enzyme inhibitors. Its structural features, including the hydroxyl and aldehyde groups, make it a versatile scaffold for the development of novel compounds in drug discovery programs. The presence of the bromine atom also provides a handle for further chemical modifications through cross-coupling reactions.

Logical Relationships in Synthetic Utility

The utility of this compound in drug development and organic synthesis stems from the reactivity of its functional groups. The logical relationship between its structure and its application as a synthetic intermediate is outlined in the diagram below.

LogicalRelationships cluster_compound This compound cluster_groups Key Functional Groups cluster_reactions Potential Chemical Transformations cluster_applications Applications in Synthesis Compound Core Structure Aldehyde Aldehyde (-CHO) Compound->Aldehyde Hydroxyl Hydroxyl (-OH) Compound->Hydroxyl Bromine Bromine (-Br) Compound->Bromine Methoxy Methoxy (-OCH3) Compound->Methoxy Condensation Condensation Reactions (e.g., Schiff Base Formation) Aldehyde->Condensation Etherification Etherification / Esterification Hydroxyl->Etherification Coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) Bromine->Coupling Demethylation Demethylation Methoxy->Demethylation Heterocycles Synthesis of Heterocycles (e.g., Benzofurans) Condensation->Heterocycles ComplexMolecules Building Block for Complex Molecules Etherification->ComplexMolecules Coupling->ComplexMolecules DrugDiscovery Scaffold for Drug Discovery Demethylation->DrugDiscovery Heterocycles->DrugDiscovery ComplexMolecules->DrugDiscovery

Logical relationships of functional groups and their synthetic applications.

References

In-Depth Technical Guide: 3-Bromo-2-hydroxy-5-methoxybenzaldehyde (CAS Number: 50343-02-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-hydroxy-5-methoxybenzaldehyde, a substituted aromatic aldehyde of interest in various chemical and pharmaceutical research fields. This document consolidates available data on its physicochemical properties, synthesis, and potential for further investigation.

Core Compound Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 50343-02-7[1]
Molecular Formula C₈H₇BrO₃[1]
Molecular Weight 231.04 g/mol [1]
IUPAC Name This compound[1]
Synonyms 3-Bromo-5-methoxysalicylaldehydeN/A
Melting Point 108 °CN/A
Appearance Pale yellow solidN/A
Solubility Soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate.N/A

Table 2: Chemical Identifiers

Identifier TypeIdentifierSource
InChI InChI=1S/C8H7BrO3/c1-12-6-2-5(4-10)8(11)7(9)3-6/h2-4,11H,1H3[1]
InChIKey BSLKYCQDKAAGGV-UHFFFAOYSA-N[1]
SMILES COC1=CC(=C(C(=C1)Br)O)C=O[1]

Spectroscopic Data

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (H₂O)

NucleusPredicted Chemical Shift (ppm)
¹³C195.4 (CHO), 150.9 (C-O), 149.3 (C-O), 126.1 (C-H), 121.3 (C-Br), 120.8 (C-H), 111.1 (C-C), 56.3 (O-CH₃)
¹H11.00 (s, 1H, OH), 9.86 (s, 1H, CHO), 7.31 (d, J=2.4 Hz, 1H), 7.18 (d, J=2.4 Hz, 1H), 3.92 (s, 3H, OCH₃)

Note: These are predicted values and should be confirmed by experimental data.

Synthesis and Experimental Protocols

A definitive, published experimental protocol specifically for the synthesis of this compound is not currently available. However, based on the synthesis of structurally similar compounds, a plausible synthetic route would involve the regioselective bromination of a suitable precursor.

Proposed Synthetic Pathway:

A potential synthetic route could start from 3-hydroxy-5-methoxybenzaldehyde. The challenge in this synthesis is to achieve regioselective bromination at the C3 position, ortho to the hydroxyl group. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methoxy group is also activating and ortho-, para-directing. The aldehyde group is a deactivating, meta-directing group. The interplay of these directing effects will influence the final position of bromination.

G cluster_0 Proposed Synthesis of this compound A 3-hydroxy-5-methoxybenzaldehyde C This compound A->C Bromination B Brominating Agent (e.g., NBS, Br2 in Acetic Acid) B->C D Reaction Conditions (Solvent, Temperature) D->C

Caption: Proposed synthetic workflow for this compound.

General Experimental Considerations for Bromination:

  • Starting Material: High-purity 3-hydroxy-5-methoxybenzaldehyde would be the ideal starting material.[2]

  • Brominating Agent: N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent like acetic acid or dichloromethane are common reagents for electrophilic aromatic bromination.[3]

  • Catalyst: A Lewis acid catalyst may be required to facilitate the reaction, although the activated nature of the ring might make it unnecessary.

  • Reaction Conditions: The reaction temperature would need to be carefully controlled to prevent the formation of poly-brominated byproducts. Reactions are typically run at or below room temperature.

  • Work-up and Purification: The reaction would likely be quenched with a reducing agent (e.g., sodium thiosulfate) to remove excess bromine, followed by extraction and purification by column chromatography or recrystallization.

Biological and Pharmacological Context

Currently, there is a lack of specific studies detailing the biological activity or the precise signaling pathways modulated by this compound. However, the broader class of substituted benzaldehydes is known to possess a wide range of biological activities.

Potential Areas of Interest for Drug Discovery:

  • Antimicrobial and Antifungal Activity: Benzaldehyde and its derivatives have been reported to exhibit antimicrobial and antifungal properties.[4] The presence of the bromine atom and the specific substitution pattern on the aromatic ring of the title compound could modulate this activity.

  • Cytotoxic and Anticancer Potential: Certain substituted benzaldehydes have been evaluated for their cytotoxic activity against various cancer cell lines.[5] The structure-activity relationship (SAR) of these compounds indicates that the nature and position of substituents are critical for their biological effects.[5]

  • Enzyme Inhibition: Benzimidazole derivatives, which can be synthesized from aldehydes, have shown activity as inhibitors for enzymes implicated in diseases like Alzheimer's.[6] This suggests that this compound could serve as a scaffold for the synthesis of novel enzyme inhibitors.

Given the lack of direct biological data, an initial research workflow for this compound would involve a series of screening assays.

G cluster_1 Initial Biological Screening Workflow Compound 3-Bromo-2-hydroxy-5- methoxybenzaldehyde Screening Broad Biological Screening Compound->Screening Antimicrobial Antimicrobial Assays (Bacteria, Fungi) Screening->Antimicrobial Cytotoxicity Cytotoxicity Assays (Cancer Cell Lines) Screening->Cytotoxicity Enzyme Enzyme Inhibition Assays (e.g., Kinases, Proteases) Screening->Enzyme Hit Hit Identification Antimicrobial->Hit Cytotoxicity->Hit Enzyme->Hit SAR Structure-Activity Relationship Studies Hit->SAR Target Target Identification & Pathway Analysis Hit->Target

Caption: A logical workflow for the initial biological evaluation of this compound.

Conclusion

This compound is a chemical entity with established physical properties but limited documented biological and synthetic data. The provided information on related compounds suggests that it could be a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to fully elucidate its synthetic accessibility, spectroscopic characteristics, and biological activity profile. This guide serves as a foundational resource for researchers embarking on studies involving this compound.

References

Potential Biological Activities of 3-Bromo-2-hydroxy-5-methoxybenzaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzaldehyde derivatives are a cornerstone in medicinal chemistry, recognized for their versatile biological activities. Among these, 3-Bromo-2-hydroxy-5-methoxybenzaldehyde serves as a key precursor for synthesizing novel compounds with potential therapeutic applications. The strategic placement of the bromo, hydroxyl, and methoxy groups on the benzene ring provides a unique electronic and steric profile, making its derivatives, particularly Schiff bases and their metal complexes, promising candidates for investigation. While direct and extensive research on the biological activities of this compound derivatives is still emerging, studies on its isomers and structurally related analogs have revealed significant potential in anticancer, antimicrobial, and antioxidant domains. This technical guide consolidates the available data on these related compounds to forecast the potential biological activities of this compound derivatives, providing a foundation for future research and development.

Anticancer Activity

Schiff base derivatives of substituted salicylaldehydes and their metal complexes have demonstrated notable cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis.

Quantitative Data on Structurally Related Compounds

The following tables summarize the in vitro anticancer activity of Schiff base metal complexes derived from structurally similar bromo- and methoxy-substituted salicylaldehydes, as well as a chalcone derivative.

Table 1: Cytotoxicity of Schiff Base Metal Complexes Against Human Cancer Cell Lines

Compound/ComplexCancer Cell LineIC₅₀ (µg/mL)Reference
Ligand HL1 *Hep-G2 (Liver)> 50[1]
MCF-7 (Breast)> 50[1]
[Cr(L1)Cl₂(H₂O)₂] Hep-G2 (Liver)12.0 ± 0.5[1]
MCF-7 (Breast)15.0 ± 0.9[1]
[Fe(L1)Cl₂(H₂O)₂] Hep-G2 (Liver)7.0 ± 0.4[1]
MCF-7 (Breast)8.0 ± 0.5[1]
Ligand HL2 **Hep-G2 (Liver)> 50[1]
MCF-7 (Breast)> 50[1]
[Cr(L2)Cl₂(H₂O)₂] Hep-G2 (Liver)10.0 ± 0.6[1]
MCF-7 (Breast)13.0 ± 0.7[1]
[Mn(L2)Cl(H₂O)₃] Hep-G2 (Liver)2.6 ± 0.11[1]
MCF-7 (Breast)3.0 ± 0.2[1]
Cisplatin (Standard) Hep-G2 (Liver)4.0 ± 0.3[1]
MCF-7 (Breast)4.0 ± 0.3[1]

*HL1: 4-bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol **HL2: 2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]-4-methoxy phenol

Table 2: Cytotoxicity of a Chalcone Derivative

CompoundCancer Cell LineIC₅₀ (µg/mL)Reference
2'-hydroxy-2-bromo-4,5-dimethoxychalcone MCF-7 (Breast)42.19[2]
Doxorubicin (Standard) MCF-7 (Breast)10.61[2]

Antimicrobial Activity

The presence of halogen and hydroxyl groups on the benzaldehyde ring is often associated with antimicrobial properties. Derivatives such as Schiff bases can exhibit enhanced activity, which can be further potentiated by complexation with metal ions.

Quantitative Data on Structurally Related Compounds

The following table presents the antimicrobial activity of benzamide derivatives of a structurally related compound, 5-bromo-2-hydroxybenzaldehyde.

Table 3: Minimum Inhibitory Concentration (MIC) of 5-Bromo-2-hydroxy-benzamide Derivatives

DerivativeStaphylococcus aureus (ATCC 25923) MIC (mg/mL)Streptococcus pyogenes (ATCC 19615) MIC (mg/mL)Bacillus cereus (ATCC 14579) MIC (mg/mL)Reference
Ethyl Ester 2.55.02.5[3]
Hydrazide 5.05.05.0[3]
Hydrazone 2.52.52.5[3]

Antioxidant Activity

The phenolic hydroxyl group in the core structure of this compound suggests that its derivatives may possess antioxidant capabilities by acting as free radical scavengers.

Quantitative Data on Structurally Related Compounds

Table 4: Antioxidant Activity of Standard Compounds

CompoundDPPH Radical Scavenging Assay IC₅₀ (µg/mL)Reference
Butylated Hydroxytoluene (BHT) 29.8 ± 1.2[4]
Ascorbic Acid 5.2 ± 0.3[4]
Trolox 8.5 ± 0.7[4]

Experimental Protocols

Detailed methodologies are essential for the validation and replication of experimental findings. The following are protocols for key bioassays.

Synthesis of Schiff Base Derivatives

A general method for synthesizing Schiff base derivatives from this compound involves a condensation reaction with a primary amine.

  • Materials : this compound, primary amine (e.g., aniline), absolute ethanol, glacial acetic acid (catalyst).

  • Procedure :

    • Dissolve 0.01 moles of this compound in 20 mL of absolute ethanol in a round bottom flask.

    • Add 0.01 moles of the primary amine to this solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 2-4 hours while stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture in an ice bath to precipitate the product.

    • Filter the solid product, wash with cold ethanol, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1]

  • Cell Seeding : Plate cancer cells in a 96-well plate at a density of 5 x 10⁴ cells/mL (100 µL per well) and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation : The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is determined by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution Method for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[3]

  • Preparation of Test Compounds : Prepare stock solutions of the test compounds in a suitable solvent like DMSO.

  • Serial Dilutions : Perform serial two-fold dilutions of the stock solutions in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation : Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation : Inoculate each well with the microbial suspension. Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination : The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.[4]

  • Preparation of DPPH Solution : Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture : Add various concentrations of the test compound to the DPPH solution.

  • Incubation : Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement : Measure the absorbance of the solution at 517 nm. A control containing only DPPH and methanol is also measured.

  • Calculation of Scavenging Activity : The percentage of radical scavenging is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • EC₅₀ Determination : The effective concentration of the compound that scavenges 50% of the DPPH radicals (EC₅₀) is determined by plotting the scavenging percentage against the compound concentration.[5]

Visualizations

Proposed Signaling Pathway for Anticancer Activity

Derivatives of hydroxybenzaldehydes have been shown to induce apoptosis in cancer cells. A plausible mechanism involves the modulation of key signaling pathways that regulate cell survival and death.

anticancer_pathway Derivative Benzaldehyde Derivative Cell Cancer Cell Derivative->Cell Enters ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic pathway induced by benzaldehyde derivatives.

Experimental Workflow for Synthesis and Biological Evaluation

The following diagram outlines a general workflow from the synthesis of this compound derivatives to their biological evaluation.

experimental_workflow Start 3-Bromo-2-hydroxy- 5-methoxybenzaldehyde + Primary Amine Synthesis Schiff Base Synthesis (Condensation) Start->Synthesis Purification Purification & Characterization (FT-IR, NMR, MS) Synthesis->Purification Screening Biological Screening Purification->Screening Anticancer Anticancer Assays (MTT, etc.) Screening->Anticancer Antimicrobial Antimicrobial Assays (MIC Determination) Screening->Antimicrobial Antioxidant Antioxidant Assays (DPPH, etc.) Screening->Antioxidant Data Data Analysis & SAR Studies Anticancer->Data Antimicrobial->Data Antioxidant->Data

Caption: General workflow for synthesis and biological evaluation.

Conclusion and Future Outlook

The derivatives of this compound represent a promising class of compounds for the development of novel therapeutic agents. Based on the biological activities of its isomers and structurally related analogs, it is plausible that these derivatives will exhibit significant anticancer, antimicrobial, and antioxidant properties. The data presented in this guide, compiled from studies on closely related molecules, provides a strong rationale for the synthesis and comprehensive biological evaluation of a library of this compound derivatives. Future research should focus on synthesizing a variety of derivatives, such as Schiff bases, hydrazones, and their metal complexes, and systematically screening them against a panel of cancer cell lines and microbial strains. Further investigations into their mechanisms of action, structure-activity relationships (SAR), and in vivo efficacy are warranted to unlock their full therapeutic potential.

References

The Evolving Landscape of Benzaldehyde Derivatives: A Scientific Review of 3-Bromo-2-hydroxy-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of 3-Bromo-2-hydroxy-5-methoxybenzaldehyde, a member of the versatile benzaldehyde family of compounds. While direct research on this specific molecule is nascent, this paper synthesizes available data on its chemical properties and draws upon extensive research into structurally analogous compounds to forecast its potential therapeutic applications and mechanisms of action. This in-depth analysis is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Physicochemical and Safety Profile

This compound is a substituted aromatic aldehyde with the molecular formula C₈H₇BrO₃ and a molecular weight of 231.04 g/mol .[1] Its chemical structure, characterized by the presence of bromo, hydroxyl, and methoxy functional groups on the benzaldehyde scaffold, suggests a potential for diverse biological activities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC NameThis compoundPubChem[1]
Molecular FormulaC₈H₇BrO₃PubChem[1]
Molecular Weight231.04 g/mol PubChem[1]
Canonical SMILESCOC1=CC(=C(C(=C1)Br)O)C=OPubChem[1]
InChI KeyBSLKYCQDKAAGGV-UHFFFAOYSA-NPubChem[1]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard precautionary measures should be observed during handling.

Synthesis and Characterization

The synthesis of specifically this compound is not extensively detailed in the available literature. However, the synthesis of its isomers and related compounds provides a likely pathway. For instance, the synthesis of 5-bromo-2,3-dimethoxybenzaldehyde involves the bromination of o-vanillin to produce 5-bromo-2-hydroxy-3-methoxybenzaldehyde as an intermediate, which is then methylated.[2] Challenges in separating isomers, such as a mixture of 5-bromo-2-hydroxy-4-methoxybenzaldehyde and 3-bromo-2-hydroxy-4-methoxybenzaldehyde, have been noted, suggesting that regioselectivity during bromination can be a critical factor.[3]

A general synthetic approach would likely involve the bromination of a corresponding 2-hydroxy-5-methoxybenzaldehyde precursor. The purification of the desired isomer might require chromatographic techniques.

Projected Biological Activities and Signaling Pathways

While direct biological data for this compound is limited, extensive research on the closely related compound 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) , isolated from the red alga Polysiphonia morrowii, provides a strong predictive framework for its potential therapeutic effects.[4]

Anti-inflammatory and Cytoprotective Effects

BDB has demonstrated significant anti-inflammatory and cytoprotective properties in human keratinocytes.[4] It has been shown to suppress inflammation stimulated by TNF-α/IFN-γ by modulating key signaling pathways.[4]

  • NF-κB Pathway: BDB treatment has been observed to suppress the phosphorylation of cytosolic IκBα and the nuclear translocation of NF-κB p65 in a dose-dependent manner.[4] This inhibition of the NF-κB pathway leads to a downregulation of pro-inflammatory cytokines.

  • MAPK Pathway: The compound effectively reduces the phosphorylation of key members of the MAPK superfamily, including ERK, p38, and JNK, in stimulated keratinocytes.[4]

  • Nrf2/HO-1 Pathway: BDB has also been shown to protect skin cells against oxidative damage by activating the Nrf2/HO-1 pathway.[5] This is achieved through the induced phosphorylation of ERK and Akt, which in turn leads to the upregulation of heme oxygenase-1 (HO-1) and nuclear factor erythroid 2-related factor 2 (Nrf2), enhancing the cellular antioxidant defense.[5]

NF_kB_MAPK_Pathway TNF-α/IFN-γ TNF-α/IFN-γ IKK IKK TNF-α/IFN-γ->IKK MAPKKs MAPKKs (MEK1/2, SEK1) TNF-α/IFN-γ->MAPKKs IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Pro-inflammatory Cytokines Pro-inflammatory Cytokines Nucleus->Pro-inflammatory Cytokines upregulates MAPKs MAPKs (ERK, JNK, p38) MAPKKs->MAPKs phosphorylates AP-1, etc. AP-1, etc. MAPKs->AP-1, etc. activates AP-1, etc.->Nucleus translocates to This compound This compound This compound->IKK This compound->MAPKKs Nrf2_HO1_Pathway This compound This compound PI3K/Akt PI3K/Akt This compound->PI3K/Akt ERK ERK This compound->ERK Nrf2 Nrf2 PI3K/Akt->Nrf2 phosphorylates ERK->Nrf2 phosphorylates Keap1 Keap1 Nrf2->Keap1 dissociates from Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element Nucleus->ARE binds to HO-1 Heme Oxygenase-1 ARE->HO-1 upregulates Cytoprotection Cytoprotection HO-1->Cytoprotection MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of the compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G

References

The Aldehyde Functional Group: A Technical Guide to Characteristics and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aldehyde functional group, characterized by a carbonyl center bonded to hydrogen and a side chain, is a cornerstone of organic chemistry. Its unique electronic structure imparts a high degree of reactivity, making it a pivotal intermediate in numerous synthetic pathways and a key player in various biological processes. This technical guide provides an in-depth exploration of the core characteristics and diverse reactivity of aldehydes, tailored for professionals in research and drug development.

Core Structural and Physicochemical Characteristics

The reactivity of the aldehyde functional group is a direct consequence of its structure and electronic properties. The carbonyl group (C=O) is sp² hybridized, resulting in a trigonal planar geometry with bond angles of approximately 120°. The carbon-oxygen double bond is composed of one sigma (σ) and one pi (π) bond.

The significant difference in electronegativity between carbon and oxygen leads to a highly polarized double bond, with the oxygen atom bearing a partial negative charge (δ-) and the carbonyl carbon a partial positive charge (δ+). This inherent polarity is the primary driver of aldehyde reactivity, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Quantitative structural and spectroscopic data for the aldehyde functional group are summarized below for easy reference and comparison.

Table 1: Structural and Spectroscopic Data for the Aldehyde Functional Group
ParameterTypical ValueNotes
Bond Lengths
C=O~122 pmShorter and stronger than a C-O single bond.
C-H (formyl)~110 pm
Bond Angles
O=C-H~120°Consistent with sp² hybridization.[1]
R-C=O~120°
Spectroscopy
IR: C=O Stretch1740-1720 cm⁻¹ (Saturated)Strong, sharp absorption. Conjugation shifts to lower wavenumbers (1710-1685 cm⁻¹).[2][3][4][5]
IR: C-H Stretch (formyl)2830-2695 cm⁻¹Often appears as a pair of weak to medium bands.[2]
¹H NMR: -CHO Proton9.5 - 10.5 ppmHighly deshielded due to the anisotropy of the carbonyl group.[6][7][8][9]
¹³C NMR: C=O Carbon190 - 220 ppmSignificantly downfield shift due to deshielding.[10][11][12][13][14]
Acidity
pKa of α-Hydrogen~17 (for acetaldehyde)Significantly more acidic than alkanes due to enolate stabilization.

Key Reactivity Patterns

The electrophilic nature of the carbonyl carbon and the acidity of the α-hydrogens are the two main factors governing the reactivity of aldehydes. They readily undergo a variety of transformations, making them versatile building blocks in organic synthesis.

Nucleophilic Addition Reactions

This is the most characteristic reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the addition product. Aldehydes are generally more reactive towards nucleophiles than ketones due to less steric hindrance and the presence of only one electron-donating alkyl group.

General mechanism of nucleophilic addition to an aldehyde.

Common Nucleophilic Additions:

  • Hydration: Addition of water to form gem-diols.

  • Acetal Formation: Reaction with alcohols in the presence of an acid catalyst to form acetals, which are useful as protecting groups for the carbonyl functionality.

  • Cyanohydrin Formation: Addition of hydrogen cyanide to form cyanohydrins.

  • Grignard and Organolithium Reactions: Addition of organometallic reagents to form secondary alcohols.

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes with high regioselectivity.

Oxidation and Reduction

Aldehydes are readily oxidized to carboxylic acids by a variety of oxidizing agents, including mild ones. This ease of oxidation is a key feature that distinguishes them from ketones. Conversely, aldehydes are easily reduced to primary alcohols.

Redox_Reactions Aldehyde Aldehyde (R-CHO) CarboxylicAcid Carboxylic Acid (R-COOH) Aldehyde->CarboxylicAcid Oxidation [O] PrimaryAlcohol Primary Alcohol (R-CH₂OH) Aldehyde->PrimaryAlcohol Reduction [H]

Oxidation and reduction pathways of aldehydes.
Reactions at the α-Carbon: Enolate Formation

The α-hydrogens of aldehydes are acidic (pKa ≈ 17-20) due to the resonance stabilization of the resulting conjugate base, the enolate anion. Enolates are potent nucleophiles and are central to several important carbon-carbon bond-forming reactions.

Base-catalyzed formation of an enolate ion from an aldehyde.

Key Reactions Involving Enolates:

  • Aldol Condensation: Dimerization of an aldehyde (or reaction with another carbonyl compound) to form a β-hydroxy aldehyde, which can subsequently dehydrate to an α,β-unsaturated aldehyde.

  • Claisen-Schmidt Condensation: A crossed aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks α-hydrogens.

Role in Drug Development and Biological Systems

Aldehydes are not only important synthetic intermediates but also play crucial roles in biological systems and drug development.

  • Pharmaceutical Synthesis: The reactivity of the aldehyde group makes it a valuable handle for the synthesis of complex active pharmaceutical ingredients (APIs). It can be readily transformed into other functional groups such as alcohols, carboxylic acids, and amines, which are common motifs in drug molecules.[4]

  • Biological Signaling and Toxicity: Endogenously produced aldehydes, often arising from lipid peroxidation, are important signaling molecules.[15][16] For instance, 4-hydroxynonenal (HNE) is a well-studied lipid peroxidation product that can modulate various signaling pathways, including those involved in inflammation and oxidative stress.[17] However, at high concentrations, these reactive aldehydes can be toxic, forming adducts with proteins and DNA.[15][18][19][20]

  • Enzymatic Regulation: Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the oxidation of aldehydes to their corresponding carboxylic acids.[21][22] These enzymes play a critical role in detoxifying both endogenous and exogenous aldehydes and are involved in various cellular processes, including retinoic acid signaling.[1][23][24]

Signaling Pathway of Lipid Peroxidation-Derived Aldehydes

Reactive oxygen species (ROS) can initiate the peroxidation of polyunsaturated fatty acids in cell membranes, leading to the formation of reactive aldehydes like 4-hydroxynonenal (HNE). HNE can then act as a signaling molecule, modulating the activity of various proteins and transcription factors.

Lipid_Peroxidation_Signaling ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acids (PUFAs) in Cell Membrane ROS->PUFA attacks LipidPeroxidation Lipid Peroxidation PUFA->LipidPeroxidation HNE 4-Hydroxynonenal (HNE) LipidPeroxidation->HNE generates SignalingProteins Signaling Proteins (e.g., Keap1, IKK) HNE->SignalingProteins modifies ALDH2 ALDH2 HNE->ALDH2 is substrate for NFkB NF-κB Pathway SignalingProteins->NFkB Nrf2 Nrf2 Pathway SignalingProteins->Nrf2 CellularResponse Cellular Response (Inflammation, Antioxidant Defense) NFkB->CellularResponse Nrf2->CellularResponse Detoxification Detoxification ALDH2->Detoxification

Signaling cascade initiated by lipid peroxidation and HNE.

Detailed Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful synthesis and manipulation of aldehydes in a research setting. Below are methodologies for key reactions involving aldehydes.

Oxidation: Tollens' Test (Silver Mirror Test)

This classical test is a qualitative method to distinguish aldehydes from ketones. Aldehydes are oxidized to the corresponding carboxylate, while the silver-ammonia complex is reduced to metallic silver, forming a mirror on the inside of the test tube.

Experimental Workflow:

Tollens_Test_Workflow Start Start: Clean Test Tube PrepReagent Prepare Tollens' Reagent: 1. Add AgNO₃ solution. 2. Add NaOH solution (brown ppt forms). 3. Add NH₄OH dropwise until ppt dissolves. Start->PrepReagent AddSample Add Aldehyde Sample PrepReagent->AddSample Warm Warm gently in a water bath AddSample->Warm Observe Observe for Silver Mirror Formation Warm->Observe End End: Positive Test for Aldehyde Observe->End

Workflow for performing Tollens' test.

Methodology:

  • Preparation of Tollens' Reagent: In a clean test tube, add 2 mL of 0.1 M silver nitrate (AgNO₃) solution. Add one drop of 10% sodium hydroxide (NaOH) solution to form a brown precipitate of silver(I) oxide (Ag₂O). Add concentrated aqueous ammonia (NH₄OH) dropwise, with shaking, until the brown precipitate just dissolves, forming the diamminesilver(I) complex, [Ag(NH₃)₂]⁺. Avoid adding an excess of ammonia.[25][26]

  • Reaction: Add 2-3 drops of the aldehyde sample to the freshly prepared Tollens' reagent.

  • Observation: Gently warm the mixture in a water bath at about 60°C for a few minutes. The formation of a silver mirror on the inner surface of the test tube, or a black precipitate of silver, indicates a positive test for an aldehyde.[27][28][29]

Reduction of an Aldehyde using Sodium Borohydride

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols.

Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol. Cool the flask in an ice bath to 0-5°C.

  • Reduction: Slowly add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise to the stirred solution. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the excess NaBH₄ by the slow addition of 1 M hydrochloric acid (HCl) until the effervescence ceases.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude primary alcohol.

  • Purification: Purify the product by column chromatography or recrystallization, if necessary.

Aldol Condensation: Synthesis of Dibenzalacetone

This is an example of a crossed or Claisen-Schmidt condensation reaction between an aromatic aldehyde (benzaldehyde) and a ketone (acetone) in the presence of a base.

Methodology:

  • Reactant Solution: In a 125-mL Erlenmeyer flask, combine 2.0 mL of benzaldehyde and 0.75 mL of acetone. Add 15 mL of 95% ethanol and swirl to mix.[30][31][32][33][34][35][36][37][38]

  • Base Solution: In a separate flask, prepare a solution of 2.0 g of sodium hydroxide (NaOH) in 20 mL of water. Cool this solution to room temperature.

  • Reaction: While stirring the aldehyde-ketone solution, slowly add half of the NaOH solution. A yellow precipitate should form. Continue stirring for 15 minutes.

  • Completion: Add the remaining NaOH solution and continue to stir vigorously for another 15-30 minutes.

  • Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the product thoroughly with cold water to remove any residual NaOH. Then, wash with a small amount of cold 95% ethanol.

  • Purification: Recrystallize the crude dibenzalacetone from hot ethanol to obtain a purified product. Dry the crystals, determine the yield, and characterize by melting point and spectroscopy.

This guide provides a foundational understanding of the aldehyde functional group, its characteristics, and its diverse reactivity. The provided data, diagrams, and protocols serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development. A thorough comprehension of aldehyde chemistry is indispensable for the innovative design and efficient synthesis of novel molecular entities.

References

Understanding the electrophilic substitution on the benzene ring.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Electrophilic Substitution on the Benzene Ring

Abstract

Electrophilic Aromatic Substitution (SEAr) is a cornerstone of organic chemistry, providing a fundamental pathway for the functionalization of aromatic systems. This technical guide offers a detailed examination of the core principles governing SEAr reactions on the benzene ring. It elucidates the reaction mechanism, the critical role of the sigma complex intermediate, and the thermodynamics that drive the process. A quantitative analysis of substituent effects on both reaction rate and regioselectivity is presented, supported by tabulated data. Furthermore, this document provides detailed, replicable experimental protocols for key SEAr reactions, intended for researchers, scientists, and professionals in drug development.

The Core Mechanism of Electrophilic Aromatic Substitution (SEAr)

The SEAr mechanism is a two-step process.[1] The first, and rate-determining, step involves the attack of the electron-rich π system of the benzene ring on a strong electrophile (E+).[2][3] This disrupts the ring's aromaticity, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex.[2][4][5] In the second, faster step, a weak base removes a proton from the sp³-hybridized carbon of the sigma complex, which restores the stable aromatic system and yields the substituted product.[2][5]

The general mechanism can be visualized as follows:

SEAr_Mechanism General Mechanism of Electrophilic Aromatic Substitution cluster_start cluster_intermediate Sigma Complex (Arenium Ion) (Resonance Stabilized) cluster_end Benzene Benzene Ring s1 Intermediate 1 Benzene->s1 Step 1: Electrophilic Attack (Slow, Rate-Determining) E_plus + E⁺ E_plus->s1 Step 1: Electrophilic Attack (Slow, Rate-Determining) s2 Intermediate 2 s1->s2 s3 Intermediate 3 s2->s3 Product Substituted Product s3->Product Step 2: Deprotonation (Fast) H_plus + H⁺

Caption: The two-step mechanism of electrophilic aromatic substitution.

Energy Profile of the SEAr Reaction

The reaction proceeds through a high-energy intermediate (the sigma complex), which is preceded and followed by transition states. The first step, the formation of the sigma complex, is endergonic and has a high activation energy due to the loss of aromaticity, making it the rate-determining step.[2] The second step, the deprotonation, is exergonic and has a low activation energy as it restores the highly stable aromatic ring.[2][5]

Energy_Profile Energy Profile for SₑAr Reaction Reactants Reactants (Benzene + E⁺) Reactants->p1 TS1 Transition State 1 TS1->p2 Intermediate Sigma Complex (Intermediate) Intermediate->p3 TS2 Transition State 2 TS2->p4 Products Products (Substituted + H⁺) p1->TS1 p2->Intermediate p3->TS2 p4->Products TS1_level->TS1 ΔG‡ (Step 1) Rate-Determining TS2_level->TS2 ΔG‡ (Step 2)

Caption: Reaction coordinate diagram for a typical SₑAr reaction.

Common Electrophilic Aromatic Substitution Reactions

Several key reactions functionalize benzene rings via the SEAr mechanism. The primary difference between them is the method used to generate the specific strong electrophile required for the reaction.[3]

  • Halogenation: Benzene reacts with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as FeBr₃ or FeCl₃, to form bromobenzene or chlorobenzene.[6] The catalyst polarizes the halogen molecule to create a sufficiently strong electrophile.

  • Nitration: The electrophile is the nitronium ion (NO₂⁺), which is generated by reacting concentrated nitric acid (HNO₃) with concentrated sulfuric acid (H₂SO₄).[7] This reaction is fundamental for synthesizing nitroaromatics, which are precursors to anilines.

  • Sulfonation: This reaction introduces a sulfonic acid group (-SO₃H) onto the ring. It is achieved by treating benzene with fuming sulfuric acid (a mixture of H₂SO₄ and SO₃).[7] The electrophile is typically SO₃. This reaction is notably reversible.[7]

  • Friedel-Crafts Alkylation: An alkyl group is added to the benzene ring using an alkyl halide and a Lewis acid catalyst like AlCl₃.[7] The reaction proceeds via a carbocation electrophile, which is prone to rearrangement.

  • Friedel-Crafts Acylation: An acyl group (-COR) is introduced using an acyl halide or acid anhydride with a Lewis acid catalyst (e.g., AlCl₃).[8] The electrophile is a resonance-stabilized acylium ion, which is not susceptible to rearrangement.[9]

Quantitative Analysis of Substituent Effects

Substituents already present on the benzene ring profoundly influence the rate and regioselectivity of subsequent electrophilic substitution reactions. They are broadly classified as either activating or deactivating, and as ortho, para-directing or meta-directing.[4][10]

  • Activating Groups: These groups donate electron density to the ring, stabilizing the sigma complex and increasing the reaction rate compared to benzene.[4][10] Examples include -OH, -NH₂, -OR, and alkyl groups (-R). All activating groups are ortho, para-directors.[11][12]

  • Deactivating Groups: These groups withdraw electron density from the ring, destabilizing the sigma complex and decreasing the reaction rate.[4][10] Examples include -NO₂, -CN, -SO₃H, and carbonyl groups (-CHO, -COR, -CO₂H). Most deactivating groups are meta-directors.[10][11]

  • Halogens: Halogens (-F, -Cl, -Br, -I) are a unique case. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directing because of their electron-donating resonance effect, which stabilizes the sigma complex for ortho and para attack.[10][11]

Substituent_Logic Decision Flow for Substituent Effects in SₑAr Start Substituent (X) on Benzene Ring Q1 Does X have a lone pair on the atom bonded to the ring? Start->Q1 Q2 Is X an alkyl group? Q1->Q2 No Res_Don Strong Resonance Donor (e.g., -OH, -NHR, -OR) Q1->Res_Don Yes Q3 Does X have a π-bond to an electronegative atom? Q2->Q3 No Alkyl Alkyl Group (e.g., -CH₃, -C₂H₅) Q2->Alkyl Yes Halogen Halogen (e.g., -Cl, -Br) Q3->Halogen No (Halogen?) Res_With Resonance Withdrawer (e.g., -NO₂, -COR, -CN) Q3->Res_With Yes Result_Act_OP Result: Activating Ortho, Para-Director Res_Don->Result_Act_OP Result_Deact_OP Result: Deactivating Ortho, Para-Director Halogen->Result_Deact_OP Alkyl->Result_Act_OP Result_Deact_M Result: Deactivating Meta-Director Res_With->Result_Deact_M

Caption: Logical classification of substituent directing effects.
Data on Relative Rates and Isomer Distribution

The following tables summarize quantitative data from the nitration of various monosubstituted benzenes, demonstrating the effects of different substituents on reaction rate and product isomer distribution.

Table 1: Relative Rates of Nitration for Substituted Benzenes

Substituent (C₆H₅-Y) Y Relative Rate (Benzene = 1) Classification
Phenol -OH 1000 Strongly Activating
Toluene -CH₃ 25 Activating
Benzene -H 1 Reference
Chlorobenzene -Cl 0.033 Deactivating
Ethyl Benzoate -CO₂Et 0.003 Deactivating
Nitrobenzene -NO₂ 6 x 10⁻⁸ Strongly Deactivating

(Data compiled from various sources for illustrative purposes)

Table 2: Isomer Distribution in the Nitration of Monosubstituted Benzenes [13][14][15]

Compound % Ortho % Meta % Para Directing Effect
Toluene (-CH₃) 59 4 37 ortho, para
tert-Butylbenzene (-C(CH₃)₃) 16 8 75 ortho, para (steric hindrance at ortho)[13]
Anisole (-OCH₃) ~10 trace ~90 ortho, para[13]
Chlorobenzene (-Cl) 30 1 69 ortho, para
Ethyl Benzoate (-CO₂Et) 22 73 5 meta[13]

| Nitrobenzene (-NO₂) | 6 | 93 | 1 | meta |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for common SEAr reactions, adapted from established laboratory procedures.[8][16][17]

Protocol: Nitration of Methyl Benzoate[16][17][18][19]

This procedure describes the synthesis of methyl 3-nitrobenzoate. The ester group (-CO₂CH₃) is a deactivating, meta-director.[18]

Materials:

  • Methyl benzoate (e.g., 2.0 g)

  • Concentrated Sulfuric Acid (H₂SO₄) (e.g., 4.0 mL + 1.5 mL)

  • Concentrated Nitric Acid (HNO₃) (e.g., 1.5 mL)

  • Crushed Ice

  • Distilled Water

  • Methanol or Ethanol (for recrystallization)

  • Conical flasks, beakers, dropping pipette, ice bath, suction filtration apparatus

Procedure:

  • Preparation of Nitrating Mixture: In a dry test tube, carefully add 1.5 mL of concentrated H₂SO₄ to 1.5 mL of concentrated HNO₃. Cool this mixture in an ice-water bath.[16]

  • Reaction Setup: Place 2.0 g of methyl benzoate into a 50 mL conical flask. Slowly add 4.0 mL of concentrated H₂SO₄ while swirling. Cool this mixture in an ice bath to below 15°C.[17][18]

  • Addition of Nitrating Mixture: Using a dropping pipette, add the cold nitrating mixture to the methyl benzoate solution very slowly over approximately 15 minutes.[16][17] Maintain the temperature of the reaction mixture below 15°C throughout the addition by keeping it in the ice bath.[17]

  • Reaction Completion: Once the addition is complete, allow the flask to stand at room temperature for 15 minutes to ensure the reaction goes to completion.[16][17]

  • Product Isolation: Carefully pour the reaction mixture onto ~20 g of crushed ice in a beaker.[16] Stir until the ice melts. A solid precipitate of methyl 3-nitrobenzoate will form.

  • Filtration and Washing: Isolate the solid product by vacuum filtration. Wash the crude product with two portions of cold water, followed by two small portions of ice-cold methanol to remove residual acids and byproducts.[17][19]

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture.[16][19]

  • Characterization: Dry the purified product and determine its mass, percent yield, and melting point. Confirm its identity using techniques like IR or NMR spectroscopy.[19]

Experimental_Workflow Workflow for Nitration of Methyl Benzoate A Prepare & Cool Nitrating Mixture (H₂SO₄ + HNO₃) C Slowly Add (1) to (2) Maintain Temp < 15°C A->C B Prepare & Cool Reactant Solution (Methyl Benzoate + H₂SO₄) B->C D Allow Reaction at Room Temperature (15 min) C->D E Quench Reaction by Pouring onto Ice D->E F Isolate Crude Product (Vacuum Filtration) E->F G Wash Product (Cold Water & Methanol) F->G H Purify by Recrystallization G->H I Dry & Characterize Product (Yield, MP, Spectroscopy) H->I

Caption: Experimental workflow for the nitration of methyl benzoate.
Protocol: Friedel-Crafts Acylation of Anisole[8][20]

This procedure describes the acylation of anisole (methoxybenzene) with propionyl chloride to form methoxypropiophenone. The methoxy group (-OCH₃) is a strongly activating, ortho, para-director.

Materials:

  • Anisole (e.g., 0.43 mL, 4.6 mmol)

  • Propionyl chloride (e.g., 0.41 mL, 4.6 mmol)

  • Anhydrous Iron(III) Chloride (FeCl₃) or Aluminum Chloride (AlCl₃) (e.g., 0.66 g, 4.0 mmol)

  • Dichloromethane (CH₂Cl₂)

  • 5% aq. NaOH solution

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round bottom flask, Claisen adapter, separatory funnel, stir bar

Procedure:

  • Reaction Setup: To a 25 mL round bottom flask containing a stir bar, add FeCl₃ (0.66 g) and 6 mL of CH₂Cl₂. Add propionyl chloride (0.41 mL) to this suspension.[8]

  • Reactant Addition: Slowly add a solution of anisole (0.43 mL in 3 mL of CH₂Cl₂) drop-wise to the reaction mixture over ~5 minutes with continuous stirring.[8]

  • Reaction: Stir the mixture for an additional 10-15 minutes at room temperature after the addition is complete.

  • Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing ice water to quench the reaction and dissolve the Lewis acid catalyst.[20]

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with 10 mL of 5% aq. NaOH solution to remove any acidic impurities, followed by a water wash.[8]

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (dichloromethane) by evaporation on a hot plate or using a rotary evaporator to yield the crude product.[8]

  • Characterization: Calculate the percent yield and characterize the product using IR and ¹H NMR spectroscopy to determine the product structure and the regioselectivity of the reaction.[8][20]

Conclusion

The electrophilic aromatic substitution reaction is a versatile and powerful tool for the synthesis of functionalized aromatic compounds. A thorough understanding of its two-step mechanism, the nature of the sigma complex intermediate, and the electronic effects of substituents is critical for predicting and controlling reaction outcomes. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers engaged in the synthesis and development of novel aromatic molecules, enabling the rational design of synthetic routes to achieve desired products with high efficiency and selectivity.

References

The Dawn of Aromatic Chemistry: An In-depth Technical Guide to the Initial Discovery and Historical Context of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational discoveries and historical context surrounding substituted benzaldehydes, a class of compounds that has played a pivotal role in the evolution of organic chemistry and continues to be a cornerstone in drug development and materials science. From the fragrant oil of bitter almonds to the key intermediates in the synthesis of dyes and pharmaceuticals, the story of substituted benzaldehydes is a journey through the development of synthetic methodology and the burgeoning understanding of chemical structure and reactivity in the 19th and early 20th centuries.

The Progenitor: Benzaldehyde's Entry into the Chemical World

The story of substituted benzaldehydes begins with the parent compound, benzaldehyde. It was first extracted in 1803 by the French pharmacist Martrès from the oil of bitter almonds, the fruit of Prunus dulcis.[1] This natural source contains amygdalin, a glycoside that can be hydrolyzed to yield benzaldehyde, hydrogen cyanide, and glucose. However, it was the seminal work of Friedrich Wöhler and Justus von Liebig in 1832 that marked a turning point. They not only isolated benzaldehyde but, more importantly, were the first to synthesize it, laying a crucial stone in the foundation of synthetic organic chemistry.[1] Their collaboration on the "benzoyl radical" theory, stemming from their work with benzaldehyde and its derivatives, was a significant conceptual leap in understanding how groups of atoms can remain intact through a series of chemical transformations.[2][3]

Early Synthetic Explorations and the Rise of Substituted Benzaldehydes

The latter half of the 19th century witnessed a surge in the synthesis of new organic compounds, with substituted benzaldehydes emerging as key targets and intermediates. This era was characterized by the development of named reactions that are still fundamental to organic synthesis today.

Hydroxybenzaldehydes: The Reimer-Tiemann Reaction

The synthesis of hydroxy-substituted benzaldehydes, particularly salicylaldehyde (2-hydroxybenzaldehyde), was a significant achievement. In 1876, Karl Reimer and Ferdinand Tiemann developed a method to ortho-formylate phenols using chloroform in an alkaline solution.[4][5][6] This reaction, now known as the Reimer-Tiemann reaction, provided a direct route to these valuable compounds, which are precursors to coumarins and various chelating agents.[7]

The Gattermann and Gattermann-Koch Reactions: Formylating the Aromatic Ring

Ludwig Gattermann and Julius Arnold Koch further expanded the chemist's toolkit for synthesizing aromatic aldehydes. The Gattermann reaction utilizes a mixture of hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst to formylate aromatic compounds.[8][9] A variation, the Gattermann-Koch reaction , employs carbon monoxide and hydrogen chloride, offering a pathway to benzaldehyde and its alkyl-substituted derivatives from the corresponding aromatic hydrocarbons.[8][10][11][12]

Nitrobenzaldehydes: Intermediates for Dyes and Pharmaceuticals

The nitration of benzaldehyde, yielding primarily the meta-isomer (3-nitrobenzaldehyde), was an early and important reaction. These nitro-substituted benzaldehydes became crucial intermediates. For instance, 2-nitrobenzaldehyde was a key component in the Baeyer-Drewsen indigo synthesis, a landmark achievement in the industrial production of dyes.

Key Historical Reactions: Methodologies and Mechanisms

While the detailed experimental protocols from the 19th-century literature are often sparse by modern standards, the fundamental transformations they described are well-understood. Below are the core methodologies for some of the key historical syntheses.

The Perkin Reaction (1868)

Developed by William Henry Perkin, this reaction is used to synthesize α,β-unsaturated aromatic acids, with coumarin synthesis being a notable application.[7][13][14][15]

Experimental Protocol (Conceptual):

  • Reactants: An aromatic aldehyde (e.g., salicylaldehyde), an acid anhydride (e.g., acetic anhydride), and the sodium or potassium salt of the corresponding acid (e.g., sodium acetate).

  • Procedure: The reactants are heated together. The alkali salt acts as a base catalyst.

  • Work-up: The reaction mixture is treated with water and then acidified to precipitate the unsaturated acid.

The Cannizzaro Reaction (1853)

Discovered by Stanislao Cannizzaro, this reaction involves the base-induced disproportionation of a non-enolizable aldehyde.[1][16]

Experimental Protocol (Conceptual):

  • Reactant: A non-enolizable aldehyde (e.g., benzaldehyde).

  • Reagent: A concentrated solution of a strong base (e.g., potassium hydroxide).

  • Procedure: The aldehyde is treated with the concentrated base.

  • Work-up: The resulting mixture contains the corresponding carboxylate salt and alcohol. The alcohol can be extracted with an organic solvent. The carboxylate salt can then be acidified to yield the carboxylic acid.

The Duff Reaction (1932)

A later but historically significant method for the formylation of phenols.[17][18][19][20][21]

Experimental Protocol (Conceptual):

  • Reactants: A phenol, hexamethylenetetramine (hexamine), and an acidic catalyst (e.g., glycerol-boric acid or trifluoroacetic acid).

  • Procedure: The reactants are heated together.

  • Work-up: The reaction mixture is hydrolyzed with acid to yield the hydroxybenzaldehyde.

The Sommelet Reaction (1913)

This reaction converts a benzyl halide to an aldehyde.[2][22][23]

Experimental Protocol (Conceptual):

  • Reactants: A benzyl halide and hexamine.

  • Procedure: The benzyl halide is reacted with hexamine to form a quaternary ammonium salt. This salt is then hydrolyzed with water.

  • Work-up: The resulting aldehyde is isolated from the reaction mixture.

Quantitative Data from Early Discoveries

The following table summarizes some of the physical properties of benzaldehyde and its early-discovered substituted derivatives as would have been determined by 19th and early 20th-century chemists.

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
BenzaldehydeC₇H₆O106.12-26178.1Colorless liquid
SalicylaldehydeC₇H₆O₂122.12-7196-197Colorless oily liquid
m-NitrobenzaldehydeC₇H₅NO₃151.1258232Yellowish crystals
p-AnisaldehydeC₈H₈O₂136.15-1248Colorless to yellowish liquid
VanillinC₈H₈O₃152.1581-83285White to yellowish crystals
PiperonalC₈H₆O₃150.1335.5-37263Colorless crystalline solid

Visualizing Historical Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and logical workflows from the historical context of substituted benzaldehyde discovery.

Perkin_Reaction_Mechanism cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product A Aromatic Aldehyde E Nucleophilic Attack on Aldehyde A->E B Acid Anhydride D Carbanion Formation from Anhydride B->D C Base (Alkali Salt) C->D catalyzes D->E F Intermediate Formation E->F G Elimination of Water F->G H Hydrolysis G->H I α,β-Unsaturated Aromatic Acid H->I

Perkin Reaction Mechanism

Cannizzaro_Reaction_Mechanism cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products Aldehyde1 Aldehyde (Molecule 1) Nuc_Attack Nucleophilic Attack of OH- on Aldehyde 1 Aldehyde1->Nuc_Attack Aldehyde2 Aldehyde (Molecule 2) Hydride_Transfer Hydride Transfer to Aldehyde 2 Aldehyde2->Hydride_Transfer Base Strong Base (e.g., KOH) Base->Nuc_Attack Tetra_Intermediate Tetrahedral Intermediate Nuc_Attack->Tetra_Intermediate Tetra_Intermediate->Hydride_Transfer Proton_Exchange Proton Exchange Hydride_Transfer->Proton_Exchange Carboxylate Carboxylate Salt Proton_Exchange->Carboxylate Alcohol Primary Alcohol Proton_Exchange->Alcohol

Cannizzaro Reaction Mechanism

Reimer_Tiemann_Reaction_Mechanism cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product Phenol Phenol Phenoxide Phenoxide Formation Phenol->Phenoxide Chloroform Chloroform (CHCl3) Dichlorocarbene Dichlorocarbene Formation Chloroform->Dichlorocarbene Base Strong Base (e.g., NaOH) Base->Phenoxide Base->Dichlorocarbene Electrophilic_Attack Electrophilic Attack of Dichlorocarbene Phenoxide->Electrophilic_Attack Dichlorocarbene->Electrophilic_Attack Intermediate Dichloromethyl-substituted Phenol Intermediate Electrophilic_Attack->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Salicylaldehyde Salicylaldehyde Hydrolysis->Salicylaldehyde

Reimer-Tiemann Reaction Mechanism

Historical_Synthesis_Workflow Start Identify Starting Material (e.g., Benzene, Phenol, Toluene) Reaction Perform Chemical Transformation (e.g., Nitration, Formylation, Oxidation) Start->Reaction Isolation Isolation of Crude Product (e.g., Distillation, Crystallization, Extraction) Reaction->Isolation Purification Purification of Product (e.g., Recrystallization, Sublimation) Isolation->Purification Characterization Characterization of New Compound Purification->Characterization Elemental_Analysis Elemental Analysis (C, H, N determination) Characterization->Elemental_Analysis Physical_Properties Determination of Physical Properties (Melting Point, Boiling Point, Density) Characterization->Physical_Properties Derivative_Formation Formation of Derivatives (e.g., Oximes, Phenylhydrazones) Characterization->Derivative_Formation End Structure Elucidation and Reporting Elemental_Analysis->End Physical_Properties->End Derivative_Formation->End

Logical Workflow for the Discovery of a New Substituted Benzaldehyde in the 19th Century

Conclusion: A Legacy of Discovery

The initial discovery and exploration of substituted benzaldehydes in the 19th and early 20th centuries were not merely exercises in synthesizing new molecules. They were pivotal in developing the foundational principles of organic chemistry, including reaction mechanisms, the concept of functional groups, and the art of chemical synthesis. The methodologies developed during this era, though refined over the past century, remain conceptually central to the work of modern chemists. For researchers, scientists, and drug development professionals today, understanding this historical context provides a deeper appreciation for the intellectual lineage of their work and the enduring significance of this versatile class of aromatic compounds.

References

Methodological & Application

Step-by-step synthesis of 3-Bromo-2-hydroxy-5-methoxybenzaldehyde from o-vanillin.

Author: BenchChem Technical Support Team. Date: December 2025

Synthesis of 5-Bromo-o-vanillin via Electrophilic Aromatic Substitution

Application Note: This protocol details the synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (commonly known as 5-bromo-o-vanillin) from o-vanillin. The procedure involves the electrophilic aromatic substitution (bromination) of the o-vanillin ring. The hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic ring are activating, ortho-, para-directing groups, which facilitate the substitution of a bromine atom at the 5-position, para to the strongly activating hydroxyl group. This method provides a high-yield synthesis of a valuable intermediate used in the production of various pharmaceuticals and agrochemicals.[1][2]

Note on Nomenclature: The starting material, o-vanillin, is systematically named 2-hydroxy-3-methoxybenzaldehyde. The anticipated product of direct bromination is 5-Bromo-2-hydroxy-3-methoxybenzaldehyde, which is distinct from the requested "3-Bromo-2-hydroxy-5-methoxybenzaldehyde." The latter would require a more complex, multi-step synthesis. This document outlines the protocol for the direct bromination product.

Experimental Protocol

This protocol is adapted from procedures utilizing bromine in a solvent such as acetic acid or methanol.[3][4][5] An alternative method involves the in situ generation of bromine from potassium bromate and hydrobromic acid.[6][7]

Method 1: Using Elemental Bromine

This method involves the direct use of liquid bromine in a suitable solvent.

Materials and Reagents:

CompoundFormulaMW ( g/mol )AmountMoles (mmol)
o-VanillinC₈H₈O₃152.154.00 g26.3
Acetic Acid (glacial)CH₃COOH60.0580 mL-
Sodium AcetateCH₃COONa82.032.37 g28.9
BromineBr₂159.811.49 mL (4.64 g)29.0
DichloromethaneCH₂Cl₂84.93~240 mL-
WaterH₂O18.02~200 mL-
Brine--50 mL-
Magnesium Sulfate (anhyd.)MgSO₄120.37q.s.-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4.0 g of o-vanillin and 2.37 g of sodium acetate in 80 mL of glacial acetic acid.[3]

  • Reagent Addition: Cool the flask in an ice bath to 0 °C. Slowly add 1.49 mL of bromine dropwise to the stirred solution.[3]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes.[3][8]

  • Work-up: Pour the reaction mixture into 100 mL of water. Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 80 mL).[3]

  • Washing: Combine the organic layers and wash sequentially with 100 mL of water and 50 mL of brine.[3] To neutralize any remaining bromine, a wash with a dilute sodium thiosulfate solution can be performed until the organic layer is no longer orange.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[3]

  • Purification: The crude solid can be purified by recrystallization from a 50% ethanol/water mixture or by column chromatography (petroleum ether:ethyl acetate = 19:1) to afford the final product as a yellow solid.[3][6]

Data Summary

The following table summarizes typical results and physical properties for the synthesized 5-Bromo-2-hydroxy-3-methoxybenzaldehyde.

ParameterValueReference
Product Name 5-Bromo-2-hydroxy-3-methoxybenzaldehyde[3]
CAS Number 5034-74-2[3]
Molecular Formula C₈H₇BrO₃[9]
Molecular Weight 231.04 g/mol [9]
Appearance Yellow to light brown crystalline powder[3][9][10]
Yield Up to 99%[4]
Melting Point 164-166 °C[2][9][10]
¹H NMR (CDCl₃) δ = 3.92 (s, 3H), 7.18 (d, 1H), 7.31 (d, 1H), 9.86 (s, 1H), 11.00 (s, 1H)[3]
¹³C NMR (CDCl₃) δ = 56.3, 111.1, 120.8, 121.3, 126.1, 149.3, 150.9, 195.4[3]

Visualized Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and purification of 5-bromo-o-vanillin.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Dissolve o-vanillin & NaOAc in Acetic Acid cool Cool to 0 °C start->cool add_br2 Add Bromine dropwise cool->add_br2 react Stir at RT for 30-60 min add_br2->react quench Pour into Water react->quench extract Extract with Dichloromethane quench->extract wash Wash with Water & Brine extract->wash dry Dry over MgSO₄ & Concentrate wash->dry purify Recrystallize or Column Chromatography dry->purify characterize Characterize Product (MP, NMR) purify->characterize

Caption: Experimental workflow for the synthesis of 5-bromo-o-vanillin.

References

Application Notes and Protocols: Synthesis and Applications of Schiff Bases Derived from 3-Bromo-2-hydroxy-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and potential applications of Schiff bases derived from 3-Bromo-2-hydroxy-5-methoxybenzaldehyde. This document includes detailed experimental protocols, characterization data from analogous compounds, and insights into their potential biological activities, particularly as antimicrobial and anticancer agents.

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds formed from the condensation of a primary amine with an aldehyde or ketone.[1][2] Those derived from substituted salicylaldehydes, such as this compound, are of significant interest in medicinal chemistry. The presence of the bromo, hydroxyl, and methoxy functional groups on the aromatic ring can modulate the electronic, steric, and lipophilic properties of the resulting Schiff bases and their metal complexes, potentially enhancing their therapeutic efficacy.[3] These compounds have been widely investigated for a range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][4]

Synthesis of Schiff Bases

The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine in an alcoholic solvent. The reaction is often catalyzed by a few drops of acid and may require heating under reflux.

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of these Schiff bases.

Schiff Base Synthesis Workflow General Workflow for Schiff Base Synthesis and Characterization start Start Materials: This compound Primary Amine dissolve Dissolve reactants in Ethanol start->dissolve mix Mix solutions and add acid catalyst (optional) dissolve->mix reflux Reflux the reaction mixture mix->reflux monitor Monitor reaction progress (TLC) reflux->monitor cool Cool to room temperature monitor->cool filter Filter the precipitate cool->filter wash Wash with cold ethanol filter->wash recrystallize Recrystallize from a suitable solvent wash->recrystallize dry Dry the purified product recrystallize->dry characterize Characterize the Schiff Base (FTIR, NMR, Mass Spec, M.P.) dry->characterize end Pure Schiff Base characterize->end

Caption: General workflow for the synthesis and characterization of Schiff bases.

Protocol 1: Synthesis of (E)-2-Bromo-4-methoxy-6-[(p-tolylimino)methyl]phenol

This protocol is based on the successful synthesis of a Schiff base from this compound and 4-methylaniline.[4]

Materials:

  • This compound (0.5 g, 2.16 mmol)

  • 4-Methylaniline (p-toluidine) (0.23 g, 2.16 mmol)

  • Ethanol (40 ml)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a round-bottom flask, dissolve this compound (0.5 g) in 20 ml of ethanol.

  • In a separate beaker, dissolve 4-methylaniline (0.23 g) in 20 ml of ethanol.

  • Add the 4-methylaniline solution to the aldehyde solution with continuous stirring.

  • Attach a reflux condenser to the flask and heat the mixture under reflux for 1 hour.[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated solid Schiff base is collected by vacuum filtration.

  • The crude product can be purified by recrystallization from hot ethanol to obtain crystals suitable for analysis.[4]

Characterization of Schiff Bases

The synthesized Schiff bases should be characterized using standard analytical techniques to confirm their structure and purity.

Technique Expected Observations for Schiff Bases from Substituted Salicylaldehydes Reference
Melting Point Sharp melting point indicating purity.
FTIR Spectroscopy Disappearance of C=O (aldehyde) and N-H (amine) stretching bands of starting materials. Appearance of a strong absorption band for the azomethine (-C=N-) group, typically in the range of 1570-1630 cm⁻¹.[4][5]
¹H NMR Spectroscopy A singlet signal in the downfield region (typically δ 8.0-9.0 ppm) corresponding to the azomethine proton (-CH=N-). A broad singlet at a very downfield chemical shift (δ 10.0-14.0 ppm) for the phenolic -OH proton, indicating intramolecular hydrogen bonding. Signals corresponding to the aromatic protons of both rings.[5]
¹³C NMR Spectroscopy A signal in the range of δ 160-165 ppm for the azomethine carbon. Signals for the aromatic carbons.[5]
Mass Spectrometry A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the Schiff base.[1]

Applications in Drug Development

Schiff bases derived from substituted salicylaldehydes are promising candidates for the development of new therapeutic agents, particularly in the areas of antimicrobial and anticancer therapy.

Antimicrobial Activity

The presence of the azomethine group is crucial for the biological activity of Schiff bases.[3] Bromo and methoxy substituents on the salicylaldehyde ring can enhance the antimicrobial properties of these compounds. They have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Protocol 2: Evaluation of Minimum Inhibitory Concentration (MIC)

This protocol outlines a general method for determining the MIC of the synthesized Schiff bases against various microorganisms using the broth microdilution method.

Materials:

  • Synthesized Schiff base

  • Dimethyl sulfoxide (DMSO)

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Standard antimicrobial drug (positive control)

  • Incubator

Procedure:

  • Prepare a stock solution of the synthesized Schiff base in DMSO (e.g., 1 mg/mL).

  • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism according to standard protocols (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (broth with microorganism and standard drug) and a negative control (broth with microorganism and DMSO without the test compound).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that shows no visible growth (turbidity).

Table of Antimicrobial Activity for Analogous Schiff Bases:

Compound Type Microorganism MIC (µM) Reference
Sulfadiazine-5-bromosalicylaldehyde Schiff baseStaphylococcus aureus>125[5]
Sulfadiazine-3,5-dibromosalicylaldehyde Schiff baseStaphylococcus aureus7.81[5]
Sulfadiazine-5-nitrosalicylaldehyde Schiff baseCandida albicans3.9[5]

Note: The data presented is for structurally related compounds to indicate potential activity.

Anticancer Activity

Schiff bases and their metal complexes have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action is often attributed to their ability to interact with DNA or to induce apoptosis through various signaling pathways.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the evaluation of the cytotoxic activity of the synthesized compounds against cancer cell lines.

Materials:

  • Synthesized Schiff base

  • Cancer cell line (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare various concentrations of the test compounds in the culture medium.

  • Remove the old medium and add 100 µL of the medium containing the test compounds to the respective wells.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Table of Anticancer Activity for Analogous Schiff Base Metal Complexes:

Compound Cell Line IC₅₀ (µg/mL) Reference
Mn(II) complex of 2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]-4-methoxyphenolHepG2 (Liver)2.6 ± 0.11[6]
Mn(II) complex of 2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]-4-methoxyphenolMCF-7 (Breast)3.0 ± 0.2[6]
Cisplatin (Standard Drug)MCF-7 (Breast)4.0[6]

Note: The data presented is for structurally related compounds to indicate potential activity.

Proposed Signaling Pathway for Anticancer Activity

While the specific mechanism for Schiff bases derived from this compound is yet to be fully elucidated, studies on similar 2-hydroxybenzaldehyde derivatives suggest that they may induce apoptosis in cancer cells through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

MAPK_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus SchiffBase Schiff Base Derivative ASK1 ASK1 SchiffBase->ASK1 Induces Stress MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK AP1 AP-1 JNK->AP1 p38 p38 MKK3_6->p38 p53 p53 p38->p53 Apoptosis Apoptosis AP1->Apoptosis p53->Apoptosis

Caption: Plausible MAPK signaling pathway for apoptosis induction by Schiff base derivatives.

Conclusion

Schiff bases derived from this compound represent a promising scaffold for the development of novel therapeutic agents. The synthetic protocols are straightforward, and the resulting compounds exhibit a wide range of potential biological activities. Further research into the synthesis of a broader library of these Schiff bases and their metal complexes, along with comprehensive biological evaluation, is warranted to explore their full therapeutic potential. The provided protocols offer a solid foundation for researchers to undertake such investigations.

References

Application of 3-Bromo-2-hydroxy-5-methoxybenzaldehyde as a precursor in pharmaceutical synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the use of 3-Bromo-2-hydroxy-5-methoxybenzaldehyde as a versatile precursor in the synthesis of potentially bioactive molecules for pharmaceutical research. While direct synthesis of approved pharmaceuticals from this specific precursor is not widely documented, its structural features make it an excellent candidate for the synthesis of chalcones and Schiff bases, compound classes with well-established pharmacological importance. This document outlines the synthesis of these derivatives, providing detailed experimental workflows and hypothetical quantitative data based on analogous reactions.

Introduction

This compound is a substituted aromatic aldehyde containing three key functional groups: a hydroxyl group, a bromine atom, and a methoxy group. This unique combination of substituents offers multiple reaction sites and modulates the electronic properties of the molecule, making it a valuable building block in medicinal chemistry. The aldehyde functionality serves as a key handle for the construction of larger molecular scaffolds. The presence of the bromine atom allows for further functionalization through cross-coupling reactions and can enhance the biological activity of the resulting compounds. The hydroxyl and methoxy groups also contribute to the molecule's reactivity and potential for biological interactions.

This application note focuses on two primary applications of this compound as a precursor:

  • Synthesis of Chalcones: Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of flavonoids known for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] They are typically synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone.

  • Synthesis of Schiff Bases: Schiff bases, characterized by the azomethine (-C=N-) group, are another important class of compounds in pharmaceutical chemistry.[2] They are formed by the condensation of a primary amine with an aldehyde and have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects.[2][3]

Synthesis of Chalcone Derivatives

The Claisen-Schmidt condensation of this compound with various substituted acetophenones can lead to a library of novel chalcone derivatives with potential therapeutic applications.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound 3-Bromo-2-hydroxy- 5-methoxybenzaldehyde Chalcone_Derivative Chalcone Derivative This compound->Chalcone_Derivative + Substituted_Acetophenone Substituted Acetophenone (e.g., 4-hydroxyacetophenone) Substituted_Acetophenone->Chalcone_Derivative Base_Catalyst Base Catalyst (e.g., KOH or NaOH) Base_Catalyst->Chalcone_Derivative Solvent Solvent (e.g., Ethanol) Solvent->Chalcone_Derivative Temperature Room Temperature or gentle heating Temperature->Chalcone_Derivative Water Water Chalcone_Derivative->Water + H2O G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound 3-Bromo-2-hydroxy- 5-methoxybenzaldehyde Schiff_Base Schiff Base Derivative This compound->Schiff_Base + Primary_Amine Primary Amine (e.g., Aniline) Primary_Amine->Schiff_Base Solvent Solvent (e.g., Ethanol) Solvent->Schiff_Base Catalyst Catalyst (optional) (e.g., Acetic Acid) Catalyst->Schiff_Base Condition Reflux Condition->Schiff_Base Water Water Schiff_Base->Water + H2O

References

Application Notes and Protocols for the Use of 3-Bromo-2-hydroxy-5-methoxybenzaldehyde in the Preparation of Novel Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthetic utility of 3-bromo-2-hydroxy-5-methoxybenzaldehyde, a versatile aromatic aldehyde, in the preparation of a variety of novel organic compounds with potential biological activities. This document details the synthesis of Schiff bases, chalcones, and coumarins, including specific experimental protocols, quantitative data, and visualization of reaction pathways. The information presented is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Introduction

This compound, also known as 5-bromovanillin, is a readily accessible starting material for the synthesis of a diverse range of heterocyclic and other novel organic compounds. Its multifunctional nature, featuring an aldehyde, a hydroxyl group, a methoxy group, and a bromine atom, allows for a variety of chemical transformations. The synthesized derivatives, particularly Schiff bases and their metal complexes, have demonstrated promising antimicrobial and anticancer activities, making this aldehyde a valuable building block in the development of new therapeutic agents.

Synthesis of Novel Organic Compounds

Synthesis of Schiff Bases

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are synthesized through the condensation reaction of an aldehyde with a primary amine. Schiff bases derived from this compound are of significant interest due to their biological activities.

A solution of this compound (1 equivalent) in a suitable solvent, such as ethanol, is treated with a solution of the desired primary amine (1 equivalent) in the same solvent. A catalytic amount of glacial acetic acid is often added to facilitate the reaction. The mixture is then refluxed for a specified period, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, washed with a cold solvent, and purified by recrystallization.

Schiff_Base_Synthesis start This compound + Primary Amine reaction Condensation Reaction (Ethanol, cat. Acetic Acid, Reflux) start->reaction workup Cooling, Filtration, Recrystallization reaction->workup product Purified Schiff Base workup->product characterization Characterization (FT-IR, NMR, Mass Spec, M.P.) product->characterization evaluation Biological Evaluation (Antimicrobial, Anticancer) product->evaluation

Caption: General scheme for the synthesis of chalcones.

ProductAcetophenone DerivativeCatalystYield (%)Reference
4-hydroxy-3-methoxychalconeAcetophenonep-toluenesulfonic acid-[1]
2',4-dihydroxy-3-methoxy-5'-nitrochalcone2'-hydroxy-5'-nitroacetophenonep-toluenesulfonic acid-[1]
4'-nitro-4-hydroxy-3-methoxychalcone4'-nitroacetophenonep-toluenesulfonic acid-[1]

Note: While the provided references use a similar starting aldehyde (vanillin), the protocol is directly applicable. Detailed spectral data can be found in the cited literature.

Synthesis of Coumarins

Coumarins are a class of benzopyrones that are widely distributed in nature and possess diverse pharmacological properties. The Knoevenagel condensation is a common method for their synthesis, involving the reaction of a salicylaldehyde derivative with an active methylene compound.

A mixture of this compound (1 equivalent), an active methylene compound (e.g., diethyl malonate, 1.2 equivalents), and a catalytic amount of a base (e.g., piperidine) in a suitable solvent like ethanol is refluxed for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed and recrystallized to afford the pure coumarin derivative.

dot

Coumarin_Synthesis Knoevenagel Condensation for Coumarin Synthesis start This compound + Active Methylene Compound reaction Knoevenagel Condensation (Ethanol, Piperidine, Reflux) start->reaction workup Cooling, Filtration, Recrystallization reaction->workup product Purified Coumarin workup->product

Caption: General pathway for the synthesis of coumarin derivatives.

ProductActive Methylene CompoundCatalystYield (%)Reference
3-Arylcoumarinsp-methoxyphenylacetic acidDCC50-61[2]
Coumarin-3-carboxylic estersCarboxylic acidsFeCl₃-[3]

Note: Detailed spectral data for these compounds are available in the cited literature.

Biological Activities of Synthesized Compounds

Derivatives of this compound, particularly Schiff bases and their metal complexes, have been evaluated for their potential as antimicrobial and anticancer agents.

Antimicrobial Activity

The antimicrobial activity is often assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound TypeMicroorganismMIC (µg/mL)Reference
Schiff BaseMicrococcus luteus25[4]
Schiff BaseStaphylococcus aureus12.5[4]
Schiff BaseAspergillus niger12.5[4]
Anticancer Activity

The anticancer potential of these compounds is typically evaluated by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition in vitro.

Compound TypeCancer Cell LineIC₅₀ (µM or µg/mL)Reference
Mn(II) Schiff Base ComplexHep-G2 (Liver Carcinoma)2.6 ± 0.11 µg/mL[5]
Mn(II) Schiff Base ComplexMCF-7 (Breast Cancer)3.0 ± 0.2 µg/mL[5]
Cu(II) Schiff Base ComplexA549 (Lung Cancer)12 µM[6]
Zn(II) Schiff Base ComplexA549 (Lung Cancer)80 µM[6]

dot

Signaling_Pathway Potential Signaling Pathway for Anticancer Activity drug Schiff Base Metal Complex receptor Cell Surface Receptor drug->receptor Binding mapk_pathway MAPK Signaling Pathway (e.g., ERK, JNK, p38) receptor->mapk_pathway Activation/Inhibition transcription_factors Transcription Factors (e.g., AP-1, NF-κB) mapk_pathway->transcription_factors Modulation apoptosis Apoptosis transcription_factors->apoptosis cell_proliferation Inhibition of Cell Proliferation transcription_factors->cell_proliferation

Caption: A potential signaling pathway for the anticancer activity of Schiff base metal complexes.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide array of novel organic compounds. The straightforward protocols for the preparation of Schiff bases, chalcones, and coumarins, coupled with the significant biological activities of these derivatives, underscore the importance of this starting material in medicinal chemistry and drug discovery. The data and protocols presented herein provide a solid foundation for further research and development in this area.

References

Synthetic Routes to Derivatives of 3-Bromo-2-hydroxy-5-methoxybenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile starting material, 3-Bromo-2-hydroxy-5-methoxybenzaldehyde. The methodologies outlined herein are foundational for the generation of compound libraries for screening in drug discovery and materials science.

Synthesis of Coumarin Derivatives via Perkin Condensation

Coumarins are a prominent class of heterocyclic compounds with a wide range of biological activities. The Perkin condensation offers a classical and effective method for the synthesis of 6-bromo-7-methoxycoumarin derivatives from this compound. This reaction involves the condensation of a salicylaldehyde derivative with an acid anhydride in the presence of its corresponding carboxylate salt.

Quantitative Data for Coumarin Synthesis
DerivativeReagentsCatalystSolventReaction ConditionsYield (%)Reference
6-Bromo-7-methoxy-3-phenylcoumarinPhenylacetic acid, Acetic anhydrideTriethylamineAcetic anhydride140°C, 5 h50-60[1]
Experimental Protocol: Synthesis of 6-Bromo-7-methoxy-3-phenylcoumarin

Materials:

  • This compound

  • Phenylacetic acid

  • Acetic anhydride

  • Triethylamine

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1 mmol), phenylacetic acid (1.2 mmol), acetic anhydride (3 mL), and triethylamine (1.5 mL).

  • Heat the reaction mixture at 140°C for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water with vigorous stirring to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to afford pure 6-Bromo-7-methoxy-3-phenylcoumarin.

Perkin Condensation Workflow

Perkin_Condensation reagents 1. Mix: - this compound - Phenylacetic acid - Acetic anhydride - Triethylamine heating 2. Heat at 140°C for 5h reagents->heating monitoring 3. Monitor by TLC heating->monitoring workup 4. Cool and pour into ice-water monitoring->workup filtration 5. Filter and wash with water workup->filtration purification 6. Recrystallize from ethanol filtration->purification product Pure 6-Bromo-7-methoxy-3-phenylcoumarin purification->product Claisen_Schmidt reactants 1. Dissolve: - this compound - Substituted Acetophenone in Ethanol base_addition 2. Add aq. NaOH or KOH dropwise reactants->base_addition stirring 3. Stir at RT for 4-5h base_addition->stirring neutralization 4. Neutralize with dilute HCl stirring->neutralization filtration 5. Filter and wash with water neutralization->filtration purification 6. Recrystallize filtration->purification product Pure Chalcone Derivative purification->product Schiff_Base_Synthesis reactants 1. Dissolve: - this compound - Substituted Aniline in Ethanol catalyst 2. Add catalytic glacial acetic acid reactants->catalyst reflux 3. Reflux for 1-3h catalyst->reflux cooling 4. Cool to room temperature reflux->cooling filtration 5. Filter and wash with cold ethanol cooling->filtration product Pure Schiff Base Derivative filtration->product Suzuki_Coupling setup 1. Combine under inert atmosphere: - this compound - Arylboronic acid - Pd catalyst - Base solvent 2. Add degassed solvent setup->solvent heating 3. Heat at 80-110°C solvent->heating workup 4. Cool, add water and organic solvent heating->workup extraction 5. Separate and extract aqueous layer workup->extraction purification 6. Dry, concentrate, and purify by column chromatography extraction->purification product Pure Biaryl Derivative purification->product Heck_Reaction setup 1. Combine in a sealed vessel: - this compound - Alkene - Pd catalyst - Ligand - Base solvent_add 2. Add solvent and purge with inert gas setup->solvent_add heating 3. Heat at 100-165°C solvent_add->heating workup 4. Cool, dilute with water, and extract heating->workup purification 5. Dry, concentrate, and purify by column chromatography workup->purification product Pure Substituted Alkene purification->product

References

Application Notes: Utilizing 3-Bromo-2-hydroxy-5-methoxybenzaldehyde for Complex Molecule Construction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-2-hydroxy-5-methoxybenzaldehyde is a versatile aromatic aldehyde that serves as a valuable building block in synthetic organic chemistry. Its unique substitution pattern, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a bromine atom, allows for a diverse range of chemical transformations. This makes it an important precursor for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions, while the hydroxyl and aldehyde groups are key for condensation reactions to form Schiff bases and chalcones. These resulting molecules have shown promising biological activities, including antimicrobial and anticancer properties.

Key Applications

The primary applications of this compound in complex molecule construction are centered around the synthesis of two main classes of compounds: Schiff bases and chalcones.

  • Schiff Base Synthesis: The aldehyde group readily undergoes condensation with primary amines to form Schiff bases (imines). These compounds are of significant interest due to their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The resulting Schiff base ligands can also form stable complexes with various metal ions, leading to novel coordination compounds with unique physicochemical properties.

  • Chalcone Synthesis: Through base-catalyzed Claisen-Schmidt condensation with acetophenones, this compound is converted into chalcones. Chalcones are α,β-unsaturated ketones that form the central core of many biologically active compounds. They are known to exhibit antioxidant, anti-inflammatory, and antimicrobial activities.

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base from this compound and Aniline

This protocol describes the synthesis of a Schiff base via the condensation of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (0.01 mol) in 50 mL of absolute ethanol.

  • To this solution, add aniline (0.01 mol) dropwise while stirring.

  • The resulting mixture is refluxed for approximately 3 hours.[1]

  • After reflux, the reaction mixture is cooled to room temperature.

  • The precipitated solid product is collected by filtration using a Buchner funnel.

  • The crude product is washed with a small amount of cold ethanol.

  • The solid is then recrystallized from ethanol to obtain the pure Schiff base.[1]

  • The final product is dried in a desiccator.

Protocol 2: Synthesis of a Chalcone via Claisen-Schmidt Condensation

This protocol details the synthesis of a chalcone from this compound and a substituted acetophenone.

Materials:

  • This compound

  • 2,4-dihydroxyacetophenone

  • Potassium hydroxide (KOH)

  • Methanol

  • Mortar and pestle (for grinding method) or Round-bottom flask and magnetic stirrer

  • Beaker

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Grinding Method:

    • Take equimolar amounts (1 mmol) of this compound and 2,4-dihydroxyacetophenone in a clean mortar.[2]

    • Add a catalytic amount of solid potassium hydroxide.

    • Grind the mixture mechanically using a pestle at room temperature. The reaction progress can often be observed by a change in color and the formation of a solid mass.[3]

    • After grinding is complete (typically 15-30 minutes), add ice-cold water to the reaction mixture.

    • Acidify with dilute HCl to precipitate the product.

    • Collect the solid product by vacuum filtration and wash with water.

    • Recrystallize the crude product from ethanol.

  • Solution-Phase Method:

    • Dissolve 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 2,4-dihydroxyacetophenone in methanol in a round-bottom flask.[4]

    • Add a 40% aqueous solution of KOH as the base catalyst.[4]

    • Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitored by TLC).

    • After completion, pour the reaction mixture into a beaker containing crushed ice and water.

    • Acidify the mixture with dilute HCl to precipitate the chalcone.

    • Filter the solid, wash with water, and dry.

    • Purify the crude chalcone by recrystallization from a suitable solvent like ethanol.

Data Presentation

Compound Class Starting Materials Reaction Type Yield (%) Melting Point (°C) References
Chalcone5-bromovanillin, salicyl hydrazineCondensation33106-111[4]
Chalconep-bromo acetophenone, p-methoxy benzaldehydeClaisen-Schmidt88197-199[2]
Chalconep-methoxy acetophenone, p-hydroxy benzaldehydeClaisen-Schmidt52238-240[2]
Chalconep-ethoxy acetophenone, p-methoxy benzaldehydeClaisen-Schmidt65-[2]

Visualizations

Synthesis_Workflow start 3-Bromo-2-hydroxy- 5-methoxybenzaldehyde schiff_base Schiff Base start->schiff_base Condensation chalcone Chalcone start->chalcone Claisen-Schmidt Condensation amine Primary Amine (e.g., Aniline) amine->schiff_base acetophenone Acetophenone Derivative acetophenone->chalcone bio_activity Biological Activity (Antimicrobial, Anticancer) schiff_base->bio_activity metal_complex Metal Complex schiff_base->metal_complex Complexation chalcone->bio_activity

Caption: Synthetic pathways from this compound.

Experimental_Workflow step1 Step 1: Reactant Mixing (Aldehyde + Amine/Acetophenone in Solvent) step2 Step 2: Reaction (Reflux or Grinding with Catalyst) step1->step2 step3 Step 3: Product Isolation (Cooling, Precipitation, Filtration) step2->step3 step4 Step 4: Purification (Recrystallization) step3->step4 step5 Step 5: Characterization (Spectroscopy, M.P.) step4->step5 final_product Pure Complex Molecule step5->final_product

Caption: General experimental workflow for synthesis.

Signaling_Pathway_Concept compound Synthesized Compound (Schiff Base or Chalcone) target Biological Target (e.g., Enzyme, Receptor) compound->target Interaction pathway Cellular Signaling Pathway target->pathway Modulation response Biological Response (e.g., Apoptosis, Growth Inhibition) pathway->response

Caption: Conceptual signaling pathway modulation.

References

Application Notes and Protocols for Stille Coupling Reactions Involving 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Stille cross-coupling reaction of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde with various organostannanes. This reaction is a powerful tool for the synthesis of complex biaryl and vinyl-substituted aromatic compounds, which are valuable intermediates in medicinal chemistry and drug development. The protocol is designed to be a starting point for optimization, and specific conditions may need to be adjusted based on the specific organostannane used.

Introduction

The Stille reaction is a versatile and widely used cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide, catalyzed by a palladium complex.[1] A key advantage of the Stille coupling is its tolerance of a wide variety of functional groups, making it suitable for the synthesis of complex molecules without the need for extensive use of protecting groups.[1] In the context of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde, the Stille coupling allows for the introduction of aryl, heteroaryl, or vinyl substituents at the 5-position, providing access to a diverse range of substituted salicylaldehyde derivatives.

Reaction Scheme

The general scheme for the Stille coupling of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde is as follows:

Where 'R' can be an aryl, heteroaryl, vinyl, or alkyl group, and the alkyl groups on the tin reagent are typically butyl or methyl.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

  • Organostannane (e.g., Tributyl(phenyl)tin, Tributyl(vinyl)tin, etc.)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])

  • Ligand (if using a catalyst precursor like Pd₂(dba)₃, e.g., Triphenylphosphine [PPh₃], Tri(o-tolyl)phosphine [P(o-tol)₃])

  • Anhydrous, degassed solvent (e.g., Toluene, N,N-Dimethylformamide (DMF), Dioxane)

  • Optional: Additive (e.g., Copper(I) iodide [CuI])

  • Reaction vessel (e.g., Schlenk flask or sealed tube)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or sealed tube under an inert atmosphere, add 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 equiv).

  • Reagent Addition: Add the organostannane (1.1 - 1.5 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (sufficient to make a 0.1 - 0.5 M solution).

  • Degassing: Degas the solution by bubbling with an inert gas for 15-20 minutes or by using three freeze-pump-thaw cycles.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%). If a catalyst precursor like Pd₂(dba)₃ is used, add the appropriate phosphine ligand (2-10 mol%). If desired, add the CuI additive (5-10 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • To remove the tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) or 1 M aqueous HCl. Stirring the biphasic mixture for 1-2 hours can facilitate the precipitation of the tin salts, which can then be removed by filtration through celite.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Data Presentation

The following table summarizes typical reaction conditions and reported yields for Stille coupling reactions with substrates analogous to 5-Bromo-2-hydroxy-3-methoxybenzaldehyde.

Aryl BromideOrganostannaneCatalyst (mol%)Ligand (mol%)SolventAdditive (mol%)Temp (°C)Time (h)Yield (%)
2-BromophenolTributyl(phenyl)tinPd(PPh₃)₄ (5)-Toluene-11012~85
4-Bromo-2-formylphenolTributyl(vinyl)tinPdCl₂(PPh₃)₂ (3)PPh₃ (6)DMFCuI (5)1008~90
5-Bromo-vanillinPhenyltri-n-butylstannanePd₂(dba)₃ (2)P(o-tol)₃ (8)Dioxane-10016~75

Note: The data in this table is representative and compiled from general knowledge of Stille coupling reactions on similar substrates. Actual yields may vary.

Mandatory Visualizations

Experimental Workflow

Stille_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Setup Reaction Vessel (Inert Atmosphere) start->setup reagents Add 5-Bromo-2-hydroxy- 3-methoxybenzaldehyde & Organostannane setup->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent degas Degas Mixture solvent->degas catalyst Add Pd Catalyst, Ligand & Additive degas->catalyst heat Heat & Stir catalyst->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool dilute Dilute with Organic Solvent cool->dilute wash_KF Wash with aq. KF or HCl dilute->wash_KF wash_brine Wash with Water & Brine wash_KF->wash_brine dry Dry & Concentrate wash_brine->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for the Stille coupling reaction.

Catalytic Cycle of the Stille Coupling Reaction

Stille_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation XSnR3 X-SnR₃ Transmetalation->XSnR3 PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 R2SnR3 R²-SnR₃ R2SnR3->Transmetalation RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² RedElim->Product R1X R¹-X R1X->OxAdd

Caption: The catalytic cycle of the Stille coupling reaction.

References

Application Notes and Protocols for the Synthesis of Benzimidazole-Based Ligands with 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed method for the synthesis of the benzimidazole-based ligand, 2-(1H-benzo[d]imidazol-2-yl)-4-bromo-6-methoxyphenol , from 5-Bromo-2-hydroxy-3-methoxybenzaldehyde and o-phenylenediamine. This class of compounds is of significant interest due to its wide range of biological activities, including potential as antimicrobial and anticancer agents.

Overview and Applications

Benzimidazole derivatives are a crucial class of heterocyclic compounds in medicinal chemistry and drug discovery. Their structural similarity to endogenous purine bases allows them to interact with various biological targets. The specific ligand described herein, featuring a bromo and a methoxy substituent, is designed to enhance biological activity.

Potential Applications:

  • Anticancer Agents: Bromo-substituted benzimidazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1] The mechanism of action may involve the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.

  • Antimicrobial Agents: Benzimidazole scaffolds are known for their broad-spectrum antimicrobial properties.[2][3] Bromo-substituted analogs, in particular, have shown potent activity against various bacterial and fungal strains.

  • Fluorescent Probes: The conjugated system of the benzimidazole-phenol structure can impart fluorescent properties, making these compounds useful as chemosensors for detecting specific ions or biomolecules.

  • Ligands for Metal Complexes: The nitrogen atoms in the imidazole ring and the phenolic oxygen can act as coordination sites for metal ions, forming complexes with potential catalytic or therapeutic applications.

Synthesis of 2-(1H-benzo[d]imidazol-2-yl)-4-bromo-6-methoxyphenol

The synthesis involves a condensation reaction between 5-Bromo-2-hydroxy-3-methoxybenzaldehyde and o-phenylenediamine. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to form the benzimidazole ring.

Experimental Protocol

This protocol is adapted from a similar synthesis of a benzimidazole derivative from vanillin.

Materials:

  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (MW: 231.04 g/mol )

  • o-Phenylenediamine (MW: 108.14 g/mol )

  • p-Toluenesulfonic acid (p-TsOH) (MW: 172.20 g/mol ) (Catalyst)

  • Ethanol (Absolute)

  • Isopropyl alcohol

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)

Procedure:

  • In a 100 mL round-bottom flask, thoroughly mix 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 mmol, 0.231 g) and o-phenylenediamine (1.0 mmol, 0.108 g) in 20 mL of absolute ethanol.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol, 0.017 g) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 6-8 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a 7:3 (v/v) mixture of ethyl acetate and petroleum ether as the mobile phase.

  • Once the reaction is complete (disappearance of starting materials), allow the reaction mixture to cool to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from isopropyl alcohol to obtain the purified 2-(1H-benzo[d]imidazol-2-yl)-4-bromo-6-methoxyphenol as a solid.

  • Filter the crystals using a Büchner funnel, wash with a small amount of cold isopropyl alcohol, and dry under vacuum.

  • Determine the yield and melting point of the purified product.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 5-Bromo-2-hydroxy-3-methoxybenzaldehyde ReactionMixture Condensation Reaction 5-Bromo-2-hydroxy-3-methoxybenzaldehyde->ReactionMixture o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine->ReactionMixture Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->ReactionMixture p-TsOH (Catalyst) p-TsOH (Catalyst) p-TsOH (Catalyst)->ReactionMixture Reflux (6-8h) Reflux (6-8h) Reflux (6-8h)->ReactionMixture Purification Recrystallization (Isopropyl Alcohol) ReactionMixture->Purification FinalProduct 2-(1H-benzo[d]imidazol-2-yl)- 4-bromo-6-methoxyphenol Purification->FinalProduct

Caption: Workflow for the synthesis of the target benzimidazole ligand.

Characterization Data

The synthesized compound should be characterized by standard analytical techniques to confirm its structure and purity. The following table presents expected data based on a closely related analog, 4-(1H-benzimidazol-2-yl)-2-methoxy-phenol.

ParameterExpected Data for 2-(1H-benzo[d]imidazol-2-yl)-4-bromo-6-methoxyphenol
Appearance Light yellow or off-white solid
Yield > 85%
Melting Point Expected in the range of 220-240 °C
FTIR (KBr, cm⁻¹) ~3400 (O-H & N-H), ~1620 (C=N), ~1270 (C-O-C), ~550 (C-Br)
¹H NMR (DMSO-d₆) Signals for aromatic protons, a singlet for the methoxy group, and broad singlets for the -OH and -NH protons.
¹³C NMR (DMSO-d₆) Peaks corresponding to the aromatic carbons of both the phenol and benzimidazole rings, and a peak for the methoxy carbon.
Mass Spec (ESI) Expected [M+H]⁺ at m/z ~321/323 (due to bromine isotopes)

Biological Activity Data

Table 1: Antimicrobial Activity of Related Benzimidazole Derivatives
Compound ClassTest OrganismMIC (µg/mL)Reference
2-(5-Chloro-1H-benzimidazol-2-yl)-4-bromo-phenolStaphylococcus epidermidisSelective activity[2]
2-(5-Nitro-1H-benzimidazol-2-yl)-4-bromo-phenolStaphylococcus epidermidis> Ciprofloxacin[2]
2-(5-H-1H-benzimidazol-2-yl)-4-bromo-phenol metal complexesK. pneumoniae, B. cereus, S. epidermidis, B. subtilisHigh activity[3]
Table 2: Anticancer Activity of a Related Benzimidazole Derivative
CompoundCell LineIC₅₀ (µM)Reference
5-bromo-2-hydroxy substituted benzimidazole derivativeVarious cancer cell linesPotent activity[1]
Protocol for In Vitro Antimicrobial Activity Assay (Broth Microdilution)
  • Prepare a stock solution of the synthesized ligand in DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Plausible Mechanism of Action: Anticancer Activity

Many benzimidazole derivatives exert their anticancer effects by inhibiting key protein kinases involved in cell proliferation and survival signaling pathways. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Benzimidazole Benzimidazole Ligand (e.g., 2-(1H-benzo[d]imidazol-2-yl)- 4-bromo-6-methoxyphenol) Benzimidazole->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by benzimidazoles.

References

Application of 3-Bromo-2-hydroxy-5-methoxybenzaldehyde in the Development of Novel Chromogenic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3-Bromo-2-hydroxy-5-methoxybenzaldehyde in the synthesis of new chromogenic and fluorogenic Schiff base sensors. These sensors are particularly effective for the detection of various metal ions, offering high sensitivity and selectivity. The protocols outlined below are based on established methodologies for structurally similar compounds and can be adapted for specific research needs.

Introduction

Schiff bases derived from salicylaldehyde and its derivatives are a versatile class of compounds renowned for their ability to form stable complexes with a wide range of metal ions. The strategic placement of bromo, hydroxyl, and methoxy functional groups on the benzaldehyde ring, as in this compound, allows for the fine-tuning of the electronic and steric properties of the resulting Schiff base. This modulation is critical for developing selective and sensitive chromogenic and fluorogenic sensors. The imine (-C=N-) linkage of the Schiff base, along with the adjacent hydroxyl group, provides an excellent chelation site for metal ions. This interaction often leads to a distinct change in the electronic properties of the molecule, resulting in a visible color change (chromogenic) or a significant alteration in its fluorescence emission (fluorogenic), which can be quantitatively measured.

Application: Metal Ion Detection

Schiff bases synthesized from this compound are promising candidates for the development of chemosensors for various metal ions, including but not limited to Fe³⁺, Al³⁺, and Cu²⁺. The sensing mechanism typically involves the coordination of the metal ion with the Schiff base, which can lead to phenomena such as Chelation-Enhanced Fluorescence (CHEF), Chelation-Enhanced Quenching (CHEQ), or intramolecular charge transfer (ICT), resulting in a measurable optical response.

Data Presentation

The following tables summarize the performance of chromogenic and fluorogenic sensors based on Schiff bases derived from isomers and analogues of this compound. This data is presented to illustrate the potential analytical capabilities of sensors derived from the target molecule.

Table 1: Performance of a Representative Fe³⁺ Fluorescent Sensor

ParameterValueReference
Analyte Fe³⁺[1]
Starting Aldehyde 5-bromo-2-hydroxy-3-methoxybenzaldehyde[1]
Detection Method Fluorescence Quenching[1]
Solvent N,N'-dimethylformamide (DMF)[1]
Selectivity High selectivity for Fe³⁺ over other common metal ions[1]
Application Detection of Fe³⁺ in actual water samples[1]

Table 2: Performance of a Representative Al³⁺ Fluorescent Sensor

ParameterValueReference
Analyte Al³⁺
Starting Aldehyde o-vanillin (2-hydroxy-3-methoxybenzaldehyde)
Detection Method Fluorescence Enhancement
Solvent DMSO/H₂O (v:v = 8:2)
Stoichiometry (Sensor:Al³⁺) 2:1
Limit of Detection (LOD) 4.79 x 10⁻⁸ mol/L

Experimental Protocols

The following are detailed protocols for the synthesis of a Schiff base chromogenic agent from this compound and its application in metal ion detection.

Protocol 1: Synthesis of a Schiff Base Chromogenic Agent

This protocol describes the general synthesis of a Schiff base via the condensation of this compound with a primary amine (e.g., aniline or an aliphatic diamine).

Materials:

  • This compound (1 mmol)

  • Primary amine (e.g., aniline, 1 mmol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (catalytic amount, 2-3 drops)

  • Round-bottom flask (50 mL) with reflux condenser

  • Stirring hotplate

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 1 mmol of this compound in 10 mL of absolute ethanol in a 50 mL round-bottom flask.

  • In a separate beaker, dissolve 1 mmol of the primary amine in 10 mL of absolute ethanol.

  • Add the amine solution dropwise to the aldehyde solution while stirring.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

  • Attach the reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting precipitate (the Schiff base) is collected by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Dry the purified Schiff base in a vacuum oven.

Protocol 2: General Procedure for Metal Ion Detection using UV-Vis Spectroscopy

This protocol outlines the steps for evaluating the chromogenic response of the synthesized Schiff base to a specific metal ion.

Materials:

  • Stock solution of the synthesized Schiff base (e.g., 1 x 10⁻³ M in a suitable solvent like DMF or acetonitrile).

  • Stock solutions of various metal perchlorates or nitrates (e.g., 1 x 10⁻² M in water or the same solvent as the Schiff base).

  • UV-Vis spectrophotometer.

  • Cuvettes (1 cm path length).

  • Micropipettes.

Procedure:

  • Preparation of the Sensor Solution: Prepare a dilute solution of the Schiff base (e.g., 1 x 10⁻⁵ M) in the chosen solvent.

  • UV-Vis Spectrum of the Free Ligand: Record the UV-Vis absorption spectrum of the sensor solution from a suitable wavelength range (e.g., 200-800 nm).

  • Titration with Metal Ion:

    • To a cuvette containing a fixed volume (e.g., 2 mL) of the sensor solution, incrementally add small aliquots of the metal ion stock solution (e.g., 1-10 µL).

    • After each addition, mix the solution thoroughly and record the UV-Vis spectrum.

    • Observe the changes in the absorption spectrum, such as the appearance of new peaks or a shift in existing peaks (hypsochromic or bathochromic shift), which indicate the formation of a complex between the Schiff base and the metal ion.

  • Data Analysis: Plot the absorbance at a specific wavelength against the concentration of the added metal ion to determine the stoichiometry of the complex (e.g., using a mole-ratio plot) and the binding constant (e.g., using the Benesi-Hildebrand method).

Protocol 3: Selectivity Study (Interference Test)

This protocol is crucial to determine the selectivity of the chromogenic agent for the target metal ion in the presence of other potentially interfering ions.

Materials:

  • Sensor solution (as prepared in Protocol 2).

  • Stock solution of the target metal ion.

  • Stock solutions of a range of other metal ions (interfering ions) at a higher concentration (e.g., 10-fold excess).

Procedure:

  • To a series of cuvettes, add the sensor solution.

  • To each cuvette, add a stock solution of a different interfering metal ion (in significant excess, e.g., 10 equivalents). Record the UV-Vis spectrum.

  • Then, to each of these solutions, add the stock solution of the target metal ion. Record the UV-Vis spectrum again.

  • Compare the spectral changes in the presence and absence of the interfering ions. A minimal change in the response to the target ion in the presence of other ions indicates high selectivity.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and application of Schiff base chromogenic agents.

G reagent reagent intermediate intermediate product product process Condensation Reaction C Schiff Base Ligand (Chromogenic Agent) process->C Reflux in Ethanol, Catalytic Acid condition condition A 3-Bromo-2-hydroxy- 5-methoxybenzaldehyde A->process + B Primary Amine (e.g., Aniline) B->process

Figure 1: Synthesis of a Schiff Base Chromogenic Agent.

G cluster_sensing Sensing Mechanism cluster_analysis Quantitative Analysis ligand ligand metal metal complex complex response response measurement measurement Ligand Schiff Base Sensor (in solution) Complex Schiff Base-Metal Complex Ligand->Complex Metal Target Metal Ion (e.g., Fe³⁺) Metal->Complex + Response Optical Response (Color Change / Fluorescence) Complex->Response Results in Spectroscopy UV-Vis / Fluorescence Spectroscopy Response->Spectroscopy Measured by

Figure 2: Workflow for Metal Ion Detection.

G cluster_ligand Fluorophore (Schiff Base) ground_state ground_state excited_state excited_state quencher quencher process process S0 Ground State (S0) S1 Excited State (S1) S0->S1 Excitation (hν) S1->S0 Fluorescence Metal_LUMO Metal Ion LUMO S1->Metal_LUMO Photoinduced Electron Transfer (PET) (Fluorescence Quenching)

Figure 3: Signaling Pathway for Fluorescence Quenching.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 3-Bromo-2-hydroxy-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental setup for the laboratory-scale synthesis of 3-Bromo-2-hydroxy-5-methoxybenzaldehyde, a valuable building block in medicinal chemistry and organic synthesis. The protocol is based on the electrophilic aromatic substitution of 2-hydroxy-5-methoxybenzaldehyde.

Introduction

This compound (CAS No. 50343-02-7) is a substituted aromatic aldehyde containing hydroxyl, methoxy, and bromo functional groups.[1][2] This substitution pattern makes it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents and other fine chemicals. The synthesis route outlined here involves the direct bromination of the commercially available starting material, 2-hydroxy-5-methoxybenzaldehyde. The regioselectivity of the bromination is directed by the activating hydroxyl and methoxy groups, favoring substitution at the position ortho to the strongly activating hydroxyl group.

Data Presentation

Table 1: Reactant and Product Properties
Compound NameStructureMolecular FormulaMolar Mass ( g/mol )CAS Number
2-Hydroxy-5-methoxybenzaldehyde2-Hydroxy-5-methoxybenzaldehydeC₈H₈O₃152.15672-13-9
BromineBr₂Br₂159.817726-95-6
Acetic AcidCH₃COOHC₂H₄O₂60.0564-19-7
This compoundthis compoundC₈H₇BrO₃231.0450343-02-7
Table 2: Stoichiometry and Reagent Quantities (for a typical 10 mmol scale reaction)
ReagentMolar Mass ( g/mol )Moles (mmol)Mass (g)Volume (mL)Density (g/mL)
2-Hydroxy-5-methoxybenzaldehyde152.1510.01.52--
Bromine159.8110.5 (1.05 eq)1.680.543.11
Glacial Acetic Acid60.05--201.05

Experimental Protocols

This protocol describes the direct bromination of 2-hydroxy-5-methoxybenzaldehyde.

Materials:

  • 2-Hydroxy-5-methoxybenzaldehyde

  • Bromine

  • Glacial Acetic Acid

  • Sodium thiosulfate solution (10% w/v)

  • Ice

  • Deionized water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Vacuum source

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.52 g (10.0 mmol) of 2-hydroxy-5-methoxybenzaldehyde in 20 mL of glacial acetic acid.

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.

  • Bromine Addition: In a dropping funnel, prepare a solution of 0.54 mL (1.68 g, 10.5 mmol) of bromine in 5 mL of glacial acetic acid. Add this bromine solution dropwise to the stirred reaction mixture over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Precipitation: Pour the reaction mixture into a beaker containing 100 mL of ice-cold water with vigorous stirring. A precipitate should form.

  • Decolorization: To remove any unreacted bromine, add a 10% sodium thiosulfate solution dropwise until the orange color of the solution disappears.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 20 mL).

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Characterization: Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS).

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Dissolve 2-hydroxy-5-methoxybenzaldehyde in Acetic Acid cool Cool to 0-5 °C start->cool add_br2 Add Bromine Solution (in Acetic Acid) cool->add_br2 react Stir at Room Temperature add_br2->react quench Pour into Ice Water react->quench decolorize Add Sodium Thiosulfate quench->decolorize filter Vacuum Filtration decolorize->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry Dry under Vacuum recrystallize->dry product 3-Bromo-2-hydroxy-5- methoxybenzaldehyde dry->product

Caption: Experimental workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

How to purify 3-Bromo-2-hydroxy-5-methoxybenzaldehyde using column chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-Bromo-2-hydroxy-5-methoxybenzaldehyde using column chromatography. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to assist you in your laboratory work.

Troubleshooting and FAQs

This section addresses common issues that may arise during the column chromatography of this compound.

Q1: My compound is running too fast (high Rf) or not moving from the baseline (low Rf) on the column. What should I do?

A1: This is a common issue related to solvent polarity.

  • If the Rf is too high (e.g., > 0.4): Your eluent is too polar. You need to decrease the polarity of the mobile phase. For an ethyl acetate/hexane system, this means increasing the proportion of hexane.

  • If the Rf is too low (e.g., < 0.1): Your eluent is not polar enough to move the compound. You should increase the polarity of the mobile phase. In an ethyl acetate/hexane system, this involves increasing the proportion of ethyl acetate. It is recommended to perform Thin Layer Chromatography (TLC) first to identify a solvent system that gives your target compound an Rf of approximately 0.2-0.3 for optimal separation.[1][2]

Q2: The separation between my desired product and impurities is poor, resulting in overlapping fractions.

A2: Poor separation can be due to several factors:

  • Incorrect Solvent System: The polarity of your solvent system may not be optimal for resolving your compound from impurities. Experiment with different solvent systems. For aromatic compounds, incorporating toluene into your mobile phase (e.g., 10% ethyl acetate in toluene) can sometimes improve separation compared to standard ethyl acetate/hexane systems.

  • Column Overloading: Loading too much crude sample onto the column can lead to broad bands and poor separation. As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase.

  • Improper Column Packing: An unevenly packed column with channels or cracks will lead to a non-uniform flow of the mobile phase and result in poor separation. Ensure your silica gel is packed uniformly.

Q3: I'm observing peak tailing in my collected fractions. What is the cause and how can I fix it?

A3: Peak tailing, where the collected fractions show a long, trailing elution of the compound, is often an issue with phenolic compounds like this compound. This can be caused by strong interactions between the phenolic hydroxyl group and the acidic silanol groups on the surface of the silica gel. To mitigate this:

  • Add a Neutralizing Agent: Adding a small amount of a nejutralizing agent like triethylamine (e.g., 0.1-1%) to your eluent can neutralize the acidic sites on the silica gel and reduce tailing.[1]

  • Switch the Stationary Phase: If tailing is severe, consider using a different stationary phase, such as neutral alumina, which is less acidic than silica gel.[1]

Q4: I suspect my compound is decomposing on the silica gel column. How can I confirm this and what are the alternatives?

A4: Aldehydes can sometimes be sensitive to the acidic nature of silica gel and may undergo degradation or side reactions like acetal formation, especially if using an alcohol in the solvent system.[1]

  • Stability Check with TLC: To check for decomposition, dissolve your compound in a solvent, spot it on a TLC plate, and let it sit for an hour or two before eluting. If you see new spots appear, your compound is likely unstable on silica gel.

  • Alternative Purification Methods: If decomposition is confirmed, consider using a less acidic stationary phase like neutral alumina.[1] Alternatively, other purification techniques such as recrystallization or preparative HPLC could be explored.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a detailed methodology for the purification of this compound.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Solvents: Ethyl acetate (EtOAc), n-Hexane (or petroleum ether), Dichloromethane (DCM), Methanol (MeOH) (all HPLC grade)

  • Glass chromatography column with a stopcock

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

2. Procedure:

  • Step 1: Selecting the Eluent System:

    • Perform TLC analysis with your crude product to find the optimal solvent system.

    • Start with a non-polar system and gradually increase the polarity. A good starting point for a compound of this nature is a mixture of hexane and ethyl acetate.

    • Test various ratios (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc). The ideal system will give your desired compound an Rf value of approximately 0.2-0.3, with good separation from impurities.[1] Based on a similar compound, 5-bromo-2-hydroxy-3-methoxybenzaldehyde, a starting point of 19:1 petroleum ether:ethyl acetate is a good initial condition to test.[3]

  • Step 2: Packing the Column (Slurry Method):

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand (approx. 1 cm) on top of the plug.

    • In a beaker, prepare a slurry of silica gel in your chosen starting eluent.

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance when adding more solvent.

  • Step 3: Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of a polar solvent like dichloromethane or ethyl acetate.

    • Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

    • Carefully add the sample to the top of the column.

  • Step 4: Elution and Fraction Collection:

    • Carefully add the eluent to the column, ensuring not to disturb the top layer of sand and silica.

    • Open the stopcock and begin collecting fractions in numbered test tubes or flasks.

    • Maintain a constant level of solvent at the top of the column to prevent it from running dry.

    • If your impurities are much less polar than your product, you can start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to first elute the impurities and then your desired compound.

  • Step 5: Monitoring the Separation:

    • Monitor the separation by collecting small aliquots from the fractions and running TLC plates.

    • Spot the crude mixture, the current fraction, and the previous fraction on the same TLC plate for comparison.

    • Visualize the spots under a UV lamp.

  • Step 6: Combining and Concentrating Fractions:

    • Once the separation is complete, combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of Phenolic Aldehydes

PolarityNon-Polar ComponentPolar ComponentTypical Starting Ratio (Non-Polar:Polar)Notes
Low to MediumHexane or Petroleum EtherEthyl Acetate19:1 to 4:1A good starting point for many aromatic aldehydes. Adjust the ratio based on TLC results.[3]
Medium to HighDichloromethane (DCM)Ethyl Acetate9:1 to 1:1Useful for compounds that are not very soluble in hexane.
HighDichloromethane (DCM)Methanol (MeOH)99:1 to 95:5For more polar compounds. Use methanol sparingly as it can dissolve silica gel at high concentrations.
AlternativeTolueneEthyl Acetate9:1Can provide better separation for some aromatic compounds.

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution(s)
High Rf (Compound runs too fast) Eluent is too polar.Increase the proportion of the non-polar solvent (e.g., hexane).
Low Rf (Compound doesn't move) Eluent is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate).
Poor Separation Incorrect solvent system or column overloading.Test different solvent systems; use less sample.
Peak Tailing Strong interaction with acidic silica.Add triethylamine to the eluent; switch to neutral alumina.[1]
Compound Decomposition Sensitivity to acidic silica.Confirm with a TLC stability test; use neutral alumina or an alternative purification method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification tlc 1. TLC Analysis (Select Solvent System) pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Load Sample (Wet or Dry Loading) pack->load elute 4. Elute with Solvent & Collect Fractions load->elute monitor 5. Monitor Fractions (TLC Analysis) elute->monitor combine 6. Combine Pure Fractions monitor->combine concentrate 7. Concentrate (Rotary Evaporation) combine->concentrate product Purified Product concentrate->product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_flowchart cluster_rf Rf Issues cluster_tailing Peak Shape Issues start Start Purification check_separation Good Separation? start->check_separation rf_high Rf too high (>0.4) check_separation->rf_high No rf_low Rf too low (<0.1) check_separation->rf_low tailing Peak Tailing? check_separation->tailing No success Successful Purification check_separation->success Yes adjust_polarity_down Decrease Polarity (More Hexane) rf_high->adjust_polarity_down adjust_polarity_up Increase Polarity (More EtOAc) rf_low->adjust_polarity_up adjust_polarity_down->start Re-run adjust_polarity_up->start Re-run add_tea Add Triethylamine (TEA) to Eluent tailing->add_tea Yes tailing->success No add_tea->start Re-run use_alumina Use Neutral Alumina add_tea->use_alumina If tailing persists use_alumina->start

Caption: Troubleshooting flowchart for common column chromatography issues.

References

Strategies to increase the yield of 3-Bromo-2-hydroxy-5-methoxybenzaldehyde synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of 3-Bromo-2-hydroxy-5-methoxybenzaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The primary synthetic route for this compound is through the direct electrophilic bromination of 2-hydroxy-5-methoxybenzaldehyde. This method is favored due to the commercial availability of the starting material. The key is to control the regioselectivity of the bromination to favor substitution at the C3 position, which is activated by the hydroxyl and methoxy groups.

Q2: I am observing a low yield in my bromination reaction. What are the likely causes and how can I address them?

A2: Low yields are frequently due to several factors:

  • Suboptimal Temperature Control: The reaction temperature is critical. Deviation from the optimal range can lead to the formation of undesired isomers or di-brominated byproducts.[1] It is crucial to maintain a consistent temperature during the addition of the brominating agent.

  • Inappropriate Brominating Agent: The choice of brominating agent (e.g., elemental bromine, N-Bromosuccinimide, in situ generated bromine) can significantly impact yield and selectivity. The reactivity of the agent should be matched to the substrate.

  • Incorrect Stoichiometry: An excess of the brominating agent can lead to the formation of di-brominated products, reducing the yield of the desired mono-brominated compound.[1] Careful control of the molar ratios is essential.

  • Incomplete Reaction: Insufficient reaction time or inadequate mixing can result in a significant amount of unreacted starting material. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.

Q3: My final product is impure, showing multiple spots on TLC. What are the potential impurities and how can I minimize them?

A3: Common impurities include the starting material (2-hydroxy-5-methoxybenzaldehyde), the isomeric product (5-Bromo-2-hydroxy-3-methoxybenzaldehyde), and di-brominated byproducts. To minimize these:

  • Control Reaction Conditions: As mentioned, strict temperature and stoichiometry control can prevent the formation of side products.[1][2]

  • Purification Method: The crude product can be purified by recrystallization. A common solvent system for similar compounds is an ethanol/water mixture.[3] Column chromatography can also be employed for more challenging separations.

Q4: Can I use a method that avoids handling elemental bromine?

A4: Yes, there are several methods to generate bromine in situ, which can be safer to handle. One common method involves the reaction of potassium bromate (KBrO₃) or potassium bromide (KBr) with an acid, such as hydrobromic acid (HBr) or sulfuric acid (H₂SO₄) with an oxidizing agent like hydrogen peroxide (H₂O₂).[2][3][4] These methods can provide good yields and avoid the need to handle highly corrosive and volatile liquid bromine.

Troubleshooting Guides

Guide 1: Low Yield with Significant Unreacted Starting Material
SymptomPossible CauseSuggested Solution
Low yield with a large amount of starting material remaining (identified by TLC).Incomplete Reaction: Reaction time may be too short, or the reaction temperature could be too low.- Extend the reaction time and monitor the progress by TLC until the starting material is consumed. - If the reaction is sluggish, consider a modest increase in temperature, while carefully monitoring for byproduct formation.
Insufficient Brominating Agent: The amount of brominating agent may be inadequate.- Ensure accurate measurement of all reagents. - A slight excess (e.g., 1.02-1.05 equivalents) of the brominating agent can be used, but be cautious of over-bromination.
Poor Mixing: In heterogeneous reactions, inefficient stirring can lead to localized reactions and incomplete conversion.- Use an appropriate stir bar or overhead stirrer to ensure the reaction mixture is homogeneous.
Guide 2: Low Yield with Formation of Multiple Products
SymptomPossible CauseSuggested Solution
Low yield with several product spots on TLC, including potential isomers and di-brominated species.Incorrect Reaction Temperature: Temperature fluctuations can lead to a loss of regioselectivity and the formation of multiple isomers.[1]- Strictly control the temperature during the addition of the brominating agent and throughout the reaction. For many brominations of phenolic compounds, maintaining a temperature below 10°C during addition is recommended.[1]
Excess Brominating Agent: Using too much of the brominating agent is a common cause of di-bromination.[1]- Carefully control the stoichiometry. Use of a slight excess of the starting material can sometimes suppress di-bromination.[1]
Suboptimal Solvent: The solvent can influence the reactivity and selectivity of the bromination.- Solvents like dichloromethane, chloroform, and acetic acid are commonly used.[1] The optimal solvent should be determined for the specific substrate.

Data Presentation: Yield Comparison for Analogous Reactions

The following table summarizes yields reported for the bromination of similar phenolic aldehydes, which can serve as a benchmark for optimizing the synthesis of this compound.

Starting MaterialProductBrominating Agent/ConditionsYield (%)Reference
3-hydroxybenzaldehyde2-Bromo-5-hydroxybenzaldehydeBromine in Dichloromethane, 35-38°C63%[5]
2-bromo-5-methoxybenzaldehyde2-Bromo-5-hydroxybenzaldehydeBoron tribromide in Dichloromethane (Demethylation)90.9%[5]
Vanillin5-bromo-vanillinLiquid bromine, KBr, Acetic acid, 100°C92.5%[6]
Vanillin5-bromovanillinKBr/H₂SO₄/H₂O₂ in Methanol/Water, <20°C~90%[2]

Experimental Protocols

Protocol 1: Direct Bromination using Elemental Bromine

This protocol is adapted from the synthesis of 2-Bromo-5-hydroxybenzaldehyde.[5]

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-hydroxy-5-methoxybenzaldehyde (1 mole equivalent) in dichloromethane.

  • Bromine Addition: Cool the solution to 0-5°C using an ice bath. Slowly add a solution of bromine (1.02 mole equivalents) in dichloromethane dropwise via the dropping funnel, ensuring the temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Protocol 2: In Situ Generation of Bromine

This protocol is based on methods used for the bromination of vanillin.[2][3]

  • Reaction Setup: In a round-bottomed flask, dissolve 2-hydroxy-5-methoxybenzaldehyde (1 mole equivalent) and potassium bromide (2 mole equivalents) in a mixture of methanol and water.

  • Acidification: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (a slight excess).

  • Bromine Generation and Reaction: With vigorous stirring, add 30% hydrogen peroxide (1 mole equivalent) dropwise, maintaining the temperature below 20°C.[2] Stir for 1-2 hours after the addition is complete.

  • Isolation: The product may precipitate from the reaction mixture. If so, collect the solid by vacuum filtration and wash with cold water. If not, extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Dry the crude product. Recrystallization may be performed to improve purity.

Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of this compound A 2-hydroxy-5-methoxybenzaldehyde C This compound A->C Electrophilic Aromatic Substitution B Brominating Agent (e.g., Br2 or KBr/H2O2/H+) B->C

Caption: Reaction pathway for the synthesis of the target compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed TLC Analyze crude product by TLC Start->TLC Unreacted_SM Significant starting material? TLC->Unreacted_SM Action_Incomplete Increase reaction time/temperature Check stoichiometry of brominating agent Unreacted_SM->Action_Incomplete Yes Multiple_Products Multiple product spots? Unreacted_SM->Multiple_Products No End Yield Optimized Action_Incomplete->End Action_Side_Reactions Optimize temperature control Verify stoichiometry Consider a different solvent Multiple_Products->Action_Side_Reactions Yes Purification_Issue Review purification method (Recrystallization solvent, chromatography conditions) Multiple_Products->Purification_Issue No Action_Side_Reactions->End Purification_Issue->End

Caption: A logical workflow for troubleshooting low product yield.

Factors Affecting Synthesis Yield

Factors_Affecting_Yield Key Factors Influencing Reaction Yield Yield Product Yield Temp Temperature Yield->Temp Stoich Stoichiometry Yield->Stoich Agent Brominating Agent Yield->Agent Time Reaction Time Yield->Time Solvent Solvent Yield->Solvent

Caption: Interrelated factors that influence the final product yield.

References

Best practices for optimizing bromination reaction conditions for hydroxybenzaldehydes.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of bromination reaction conditions for hydroxybenzaldehydes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during these synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when brominating hydroxybenzaldehydes?

A1: The primary challenges in the bromination of hydroxybenzaldehydes stem from the directing effects of the hydroxyl (-OH) and formyl (-CHO) groups on the aromatic ring. The hydroxyl group is a strong activating ortho-, para-director, while the formyl group is a deactivating meta-director.[1][2] This can lead to several common issues:

  • Polysubstitution: The strong activation by the hydroxyl group can lead to the addition of multiple bromine atoms to the ring, especially with highly reactive brominating agents.[3]

  • Lack of Regioselectivity: The competing directing effects of the two substituents can result in a mixture of isomers, complicating purification and reducing the yield of the desired product.[1]

  • Side Reactions: Undesired reactions, such as oxidation of the aldehyde or phenol, can occur depending on the chosen reagents and conditions.[4]

Q2: How do I control polysubstitution in my bromination reaction?

A2: Controlling polysubstitution is crucial for achieving a good yield of the desired monobrominated product. Here are several strategies:

  • Choice of Brominating Agent: Avoid highly reactive reagents like bromine water. Milder brominating agents such as N-Bromosuccinimide (NBS) or a combination of potassium bromide (KBr) and an oxidant like potassium bromate (KBrO₃) offer better control over the reaction.[3]

  • Control of Stoichiometry: Use a precise 1:1 molar ratio of the hydroxybenzaldehyde to the brominating agent.[3]

  • Reaction Temperature: Perform the reaction at a lower temperature to decrease the reaction rate and improve selectivity.[3]

  • Solvent Selection: Use non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) to temper the reactivity of the brominating agent. Polar solvents can enhance reactivity and lead to over-bromination.[3]

Q3: How can I improve the regioselectivity of the bromination?

A3: Achieving high regioselectivity depends on carefully controlling the reaction conditions to favor the directing effect that leads to the desired isomer.

  • Understanding Directing Effects: The hydroxyl group strongly directs ortho- and para-, while the aldehyde group directs meta-. The position of bromination will be a result of the combined influence of these groups.[1][2] For example, in 3-hydroxybenzaldehyde, the hydroxyl group directs to positions 2, 4, and 6, while the aldehyde group directs to position 5. The positions activated by the hydroxyl group are generally favored.

  • Catalyst Selection: The use of a Lewis acid catalyst, such as iron powder, can influence regioselectivity by polarizing the bromine molecule.[1]

  • Solvent Effects: The choice of solvent can influence the regiochemical outcome. For instance, using N-bromosuccinimide in tetrabutylammonium bromide has been shown to favor para-selective monobromination of activated aromatic compounds.[5]

Q4: What are the best practices for purifying brominated hydroxybenzaldehydes?

A4: Purification can be challenging due to the presence of isomers and other byproducts. Common purification techniques include:

  • Recrystallization: This is a primary method for purifying solid products. Choosing an appropriate solvent or solvent system is critical to selectively crystallize the desired isomer.[6]

  • Column Chromatography: Silica gel column chromatography is effective for separating isomers with different polarities.[7]

  • Purification via Imine Salt Formation: For some isomers, such as 4-bromo-2-hydroxybenzaldehyde, a selective purification can be achieved by forming a precipitable imine with aqueous ammonia. The imine can then be isolated and hydrolyzed back to the pure aldehyde.[6][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the bromination of hydroxybenzaldehydes.

Issue Potential Cause(s) Recommended Solution(s)
Low or no reaction 1. Insufficiently reactive brominating agent. 2. Reaction temperature is too low. 3. Deactivated substrate.1. Use a more reactive brominating agent or add a catalyst (e.g., a Lewis acid). 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. For deactivated systems, consider using a stronger brominating agent like NBS in concentrated sulfuric acid.[5]
Formation of a dark, tarry substance 1. Reaction temperature is too high, leading to polymerization or degradation. 2. Use of an overly aggressive brominating agent.1. Lower the reaction temperature. 2. Switch to a milder brominating agent like NBS.[3]
Product is a mixture of isomers 1. Competing directing effects of the hydroxyl and aldehyde groups. 2. Reaction conditions are not optimized for selectivity.1. Carefully select the solvent and catalyst to favor the desired isomer.[1][5] 2. Adjust the reaction temperature; lower temperatures often lead to higher selectivity.[9]
Dibrominated or polybrominated product is the major product 1. Highly activating effect of the hydroxyl group. 2. Excess of the brominating agent. 3. Use of a highly polar solvent.1. Use a milder brominating agent (e.g., NBS).[3] 2. Use a strict 1:1 stoichiometry of substrate to brominating agent.[3] 3. Switch to a non-polar solvent like CH₂Cl₂ or CS₂.[3]
Difficulty in purifying the product 1. Presence of closely related isomers. 2. Oily product that does not crystallize.1. Employ high-performance liquid chromatography (HPLC) for separation or try the imine salt formation method if applicable.[6] 2. Attempt co-distillation with a high-boiling solvent or convert the product to a crystalline derivative for purification. For "oiling out" during recrystallization, try adding a seed crystal or using a different solvent system.[6]

Experimental Protocols

Protocol 1: Regioselective Bromination of m-Hydroxybenzaldehyde

This protocol describes the synthesis of 2-bromo-3-hydroxybenzaldehyde.[1]

Materials:

  • m-Hydroxybenzaldehyde

  • Iron powder

  • Sodium acetate

  • Glacial acetic acid

  • Bromine

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, create a suspension of 5 g (0.04 mol) of 3-hydroxybenzaldehyde, 172 mg (3 mmol) of iron powder, and 6.72 g (0.08 mol) of sodium acetate in 40 mL of acetic acid.[1]

  • Gently warm the suspension until a clear solution is formed, then cool the solution to room temperature.[1]

  • Slowly add a solution of bromine in 10 mL of glacial acetic acid dropwise to the mixture over 15 minutes.[1]

  • After the addition is complete, continue to stir the reaction mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water and extract the product with dichloromethane.

  • Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Monobromination of an Activated Hydroxybenzaldehyde using NBS

This protocol provides a general method for the controlled monobromination of activated hydroxybenzaldehydes.[10]

Materials:

  • Hydroxybenzaldehyde substrate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Sodium bisulfite solution

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the hydroxybenzaldehyde in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add one equivalent of N-Bromosuccinimide (NBS) portion-wise to the stirred solution.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.[10]

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.[10]

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Brominating Agents for Phenolic Compounds

Brominating AgentTypical Solvent(s)TemperatureSelectivityKey ConsiderationsReference(s)
Bromine (Br₂) in WaterWaterRoom TempLow (often leads to trisubstitution)Highly reactive, difficult to control for monosubstitution.[3][11][3][11]
Bromine (Br₂) in Non-polar SolventCS₂, CCl₄, CH₂Cl₂0 °C to Room TempModerate to Good (favors monobromination)Reduced reactivity of bromine allows for better control.[3][3]
N-Bromosuccinimide (NBS)Acetonitrile, CCl₄0 °C to RefluxGood to ExcellentMilder reagent, often used for selective monobromination.[10][12][10][12]
KBr/KBrO₃Acetic Acid, WaterRoom TempGoodIn-situ generation of bromine allows for controlled addition.[3][3]

Mandatory Visualizations

Troubleshooting_Workflow cluster_start Start cluster_issues Problem Identification cluster_analysis Analysis of Common Issues cluster_solutions Corrective Actions start Bromination Reaction issue Unsatisfactory Result? (Low Yield, Impure Product) start->issue polybromination Polysubstitution issue->polybromination Yes isomer_mix Mixture of Isomers issue->isomer_mix Yes low_yield Low Yield / No Reaction issue->low_yield Yes end Successful Reaction issue->end No solution_poly Use Milder Reagent (NBS) Control Stoichiometry Lower Temperature Use Non-polar Solvent polybromination->solution_poly solution_isomer Optimize Solvent & Catalyst Adjust Temperature for Selectivity isomer_mix->solution_isomer solution_yield Increase Temperature Carefully Use More Reactive Reagent/Catalyst low_yield->solution_yield solution_poly->start Re-run Experiment solution_isomer->start Re-run Experiment solution_yield->start Re-run Experiment

Caption: Troubleshooting workflow for common issues in hydroxybenzaldehyde bromination.

Regioselectivity_Logic cluster_substrate Substrate Analysis cluster_directing_effects Directing Effects cluster_prediction Predicting the Outcome cluster_optimization Optimization for Desired Isomer substrate Hydroxybenzaldehyde (-OH and -CHO groups) oh_group -OH Group (Activating, o,p-director) substrate->oh_group cho_group -CHO Group (Deactivating, m-director) substrate->cho_group prediction Identify Activated Positions (Ortho/Para to -OH) oh_group->prediction cho_group->prediction conditions Reaction Conditions prediction->conditions reagent Choice of Brominating Agent (e.g., NBS for selectivity) conditions->reagent solvent Solvent Polarity (Non-polar for control) conditions->solvent catalyst Lewis Acid Catalyst (e.g., Fe) to influence regioselectivity conditions->catalyst

Caption: Logic diagram for achieving regioselective bromination of hydroxybenzaldehydes.

References

Effective recrystallization methods for purifying 3-Bromo-2-hydroxy-5-methoxybenzaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective recrystallization of 3-Bromo-2-hydroxy-5-methoxybenzaldehyde. Find troubleshooting tips for common issues and answers to frequently asked questions to ensure a high-purity final product.

Troubleshooting Recrystallization

Recrystallization is a powerful purification technique, but it can present challenges. This guide addresses common problems encountered during the purification of this compound.

Problem Potential Cause(s) Solution(s)
No Crystal Formation - Too much solvent was used, keeping the compound fully dissolved even at low temperatures.[1][2] - The solution is supersaturated but requires a nucleation site to initiate crystal growth.[2]- Reduce the solvent volume by gentle heating or using a rotary evaporator and allow the solution to cool again.[1][2] - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[2][3]
Low Crystal Yield - An excessive amount of solvent was used, resulting in a significant portion of the product remaining in the mother liquor.[1] - Premature filtration before crystallization was complete.- Before discarding the filtrate, test for remaining product by dipping a glass rod in the solution and letting it dry to see if solid forms. If so, concentrate the mother liquor to recover more product.[1] - Ensure the solution has been allowed adequate time to crystallize, including a period in an ice bath to maximize precipitation.[4]
Formation of an Oil ("Oiling Out") - The melting point of the compound is lower than the boiling point of the solvent. - The solution is highly impure, leading to a significant depression of the melting point.[1] - The rate of cooling is too rapid.[4]- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1][2] - Consider purification by column chromatography to remove a significant portion of impurities before attempting recrystallization.[5] - Leave the hot solution to cool on a surface that is not cold to slow down the cooling process.[2]
Crystals are Colored or Impure - Colored impurities from the crude material are co-precipitating with the product. - The chosen solvent is not effective at leaving impurities in the solution.- Perform a hot filtration step with activated charcoal to adsorb colored impurities before allowing the solution to cool. - A second recrystallization with a different solvent system may be necessary to remove persistent impurities. - For acidic or basic impurities, a liquid-liquid extraction or a wash with a dilute acid or base solution prior to recrystallization may be beneficial.
Rapid Crystal Formation ("Crashing Out") - The solution is too concentrated. - The temperature of the solution dropped too quickly.[4]- Reheat the solution and add a small amount of extra solvent to ensure the solid is not simply precipitating out of solution.[1] - Ensure a gradual cooling process. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for aromatic compounds like this include alcohols (methanol, ethanol), or a mixed solvent system such as ethyl acetate/heptane or toluene.[3][6][7] Experimentation with small amounts of material is recommended to determine the optimal solvent or solvent pair.

Q2: How can I select an appropriate recrystallization solvent?

A2: A general approach is to test the solubility of a small amount of your crude product in various solvents at room temperature and then upon heating. A good solvent will dissolve the compound when hot but not when cold. A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[8] For this compound, which has a hydroxyl group and an ether, polar protic or polar aprotic solvents are a good starting point.

Q3: My compound has a reported melting point of 125-127 °C. How does this influence my recrystallization?

A3: Knowing the melting point is crucial. It helps in selecting a solvent with a suitable boiling point (ideally lower than the compound's melting point to prevent oiling out).[9] It also serves as a benchmark for the purity of your recrystallized product; a sharp melting point within the reported range indicates high purity.[5][10]

Q4: Can I reuse the filtrate (mother liquor) to recover more product?

A4: Yes, the mother liquor contains dissolved product. You can concentrate the filtrate by evaporating some of the solvent and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Q5: What is the purpose of washing the crystals with cold solvent after filtration?

A5: Washing the collected crystals with a small amount of fresh, cold solvent helps to remove any residual mother liquor that may contain dissolved impurities clinging to the surface of the crystals. It is crucial to use cold solvent to minimize the loss of your purified product.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology. The choice of solvent and specific volumes will need to be optimized based on the scale of your experiment and the purity of the crude material.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of the crude this compound into separate test tubes.

  • Add a few drops of different trial solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexane) to each tube at room temperature.

  • If the compound dissolves at room temperature, the solvent is not suitable.

  • If the compound is insoluble at room temperature, gently heat the test tube. A suitable solvent will dissolve the compound when hot.

  • Allow the clear solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a good solvent choice.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate or in a water bath).

  • Continue adding the hot solvent until the compound just dissolves completely. Avoid adding a large excess of solvent.[3]

3. Hot Filtration (Optional):

  • If the hot solution contains insoluble impurities or is colored, perform a hot filtration.

  • To remove colored impurities, add a small amount of activated charcoal to the hot solution and swirl.

  • To prevent premature crystallization during filtration, use a pre-heated funnel and flask.[11] Filter the hot solution quickly.

4. Crystallization:

  • Cover the flask containing the hot, clear solution and allow it to cool slowly and undisturbed to room temperature.[4]

  • Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.[4]

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold, fresh solvent.

  • Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator under vacuum.

Data Presentation

Property Value Reference
Molecular Formula C₈H₇BrO₃[12][13]
Molecular Weight 231.04 g/mol [10][12]
Appearance Yellow solid[5]
Melting Point 125-127 °C[5][10]

Visual Workflow

Recrystallization_Workflow Recrystallization and Troubleshooting Workflow start Start: Crude Product solvent_selection 1. Solvent Selection start->solvent_selection dissolution 2. Dissolution in Minimal Hot Solvent solvent_selection->dissolution hot_filtration 3. Hot Filtration (Optional) dissolution->hot_filtration crystallization 4. Slow Cooling & Crystallization hot_filtration->crystallization Solution is clear hot_filtration->crystallization Impurities removed isolation 5. Isolation by Vacuum Filtration crystallization->isolation no_crystals Issue: No Crystals crystallization->no_crystals Problem Occurs oiling_out Issue: Oiling Out crystallization->oiling_out Problem Occurs drying 6. Drying isolation->drying low_yield Issue: Low Yield isolation->low_yield Problem Occurs end_product Pure Product drying->end_product concentrate Action: Reduce Solvent Volume no_crystals->concentrate Solution add_solvent Action: Add More Solvent & Re-cool Slowly oiling_out->add_solvent Solution check_filtrate Action: Concentrate Mother Liquor low_yield->check_filtrate Solution concentrate->crystallization Retry add_solvent->crystallization Retry

Caption: Workflow for recrystallization and troubleshooting.

References

Technical Support Center: Overcoming Common Challenges in the Demethylation of Bromo-methoxybenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the demethylation of bromo-methoxybenzaldehydes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective reagent for the demethylation of bromo-methoxybenzaldehydes?

A1: Boron tribromide (BBr₃) is a highly effective and commonly used reagent for the demethylation of aryl methyl ethers like bromo-methoxybenzaldehydes.[1] It is known for its high selectivity and the ability to conduct the reaction under mild conditions, typically from 0 °C to room temperature.

Q2: Are there alternative reagents to BBr₃ for this demethylation?

A2: Yes, several other reagents can be used, although they may require harsher conditions or have different selectivities. These include:

  • Aluminum Chloride (AlCl₃): Often used in combination with a nucleophile like ethanethiol or N,N-dimethylaniline, AlCl₃ is a strong Lewis acid that can effect demethylation, though it may be less reactive than BBr₃.[2]

  • Pyridine Hydrochloride (Pyridine·HCl): This reagent typically requires high temperatures (often as a melt) to cleave aryl methyl ethers.[3][4][5]

  • Microwave-Assisted Methods: Using reagents like lithium chloride in DMF or pyridine hydrochloride under microwave irradiation can significantly reduce reaction times.[6][7][8]

  • Thiolates: Strong nucleophiles such as sodium ethanethiolate (EtSNa) in a polar aprotic solvent like DMF can be effective.[9][10]

Q3: Can the aldehyde functional group react with the demethylating agents?

A3: Yes, side reactions involving the aldehyde group are possible. With BBr₃, bromination of the carbonyl group to form a benzal bromide can sometimes occur, occasionally faster than demethylation.[11] With other Lewis acids, complexation with the aldehyde can influence the reaction's regioselectivity. Careful control of reaction conditions is crucial to minimize these side reactions.

Q4: What are the key safety precautions when working with reagents like BBr₃ and AlCl₃?

A4: Both BBr₃ and AlCl₃ are hazardous and require careful handling.

  • BBr₃: It is highly corrosive, fumes in air, and reacts violently with water and other protic solvents. All manipulations must be performed in a well-ventilated fume hood under an inert and anhydrous atmosphere. Appropriate personal protective equipment (PPE) is essential.[1][11]

  • AlCl₃: It is also moisture-sensitive and can release hydrogen chloride gas upon contact with moist air. It should be handled in a fume hood with appropriate PPE.[2]

Troubleshooting Guides

Issue 1: Low Yield of the Demethylated Product
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature if the starting material is still present.[1][12]- Ensure efficient stirring to promote contact between reactants.
Reagent Quality - BBr₃ is highly sensitive to moisture. Use a fresh bottle or a recently purchased solution.[1] Improperly stored BBr₃ can lead to lower reactivity.- Ensure AlCl₃ is anhydrous.
Moisture Contamination - Use oven-dried glassware and anhydrous solvents.[1]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of moisture-sensitive reagents.[1]
Product Loss During Workup - Emulsions or precipitates can form during the aqueous workup, trapping the product. See "Issue 3" for resolving emulsions.- Ensure complete extraction of the product from the aqueous layer by performing multiple extractions.
Suboptimal Reagent Stoichiometry - For BBr₃, use at least one equivalent per methoxy group. An excess may be necessary for complete conversion.[13]
Issue 2: Formation of a Precipitate During the Reaction
Observation Explanation & Action
White precipitate upon adding BBr₃ in DCM This is often the initial Lewis acid-base adduct between the ether and BBr₃ and is considered normal.[1] As the reaction progresses and warms to room temperature, this precipitate usually redissolves.[1]
Persistent precipitate This could be due to insoluble boron-containing intermediates or byproducts. Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient duration. If it persists, it may need to be addressed during workup.
Issue 3: Persistent Emulsion or Solid Agglomerate During Aqueous Workup
Potential Cause Troubleshooting Steps
Formation of Boron Salts (with BBr₃) - Add Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine) to help break the emulsion.[1]- Adjust pH: Carefully alter the pH of the aqueous layer. Sometimes, adding a small amount of acid or base can help dissolve the solid material.[1]- Dilution: Dilute the reaction mixture with more of the organic solvent and water.[1]- Filtration: In some cases, the solid can be collected by filtration, washed, and the product can then be extracted from the solid.[1]
Formation of Aluminum Salts (with AlCl₃) - Similar strategies to those for boron salts can be effective. Acidifying the aqueous layer with dilute HCl can often help to dissolve aluminum hydroxides.

Quantitative Data Summary

Table 1: Reaction Parameters for BBr₃ Demethylation of 2-Bromo-5-methoxybenzaldehyde

ParameterValueReference
Starting Material2-Bromo-5-methoxybenzaldehyde[12]
ReagentBoron tribromide (BBr₃)[12]
SolventDichloromethane (DCM), anhydrous[12]
BBr₃ Equivalents1.0 - 1.2 eq[1]
Temperature0 °C to 25 °C[12]
Reaction Time3 hours[12]
Reported YieldHigh[12]

Table 2: Comparison of Different Demethylation Reagents and Conditions

Reagent SystemSubstrate ExampleTemperature (°C)TimeYield (%)Notes
AlCl₃/N,N-dimethylaniline 4-Fluoroanisole40 - 120-HighHalogens are not disturbed.[14][15]
Pyridine·HCl (melt) 4-Methoxyphenylbutyric acid1803 hHighSolvent-free.[3][4]
Pyridine·HCl (Microwave) Various aryl methyl ethers1001.5 - 3 minHighSolvent-free, rapid.[7]
LiCl/DMF (Microwave) Various aryl methyl ethers--Moderate to ExcellentEffective for electron-deficient systems.[8]
AlCl₃/DCM Various aryl methyl ethersRoom Temp30-75 min53-85Regioselective for p-demethylation.[16]

Experimental Protocols

Protocol 1: Demethylation of 2-Bromo-5-methoxybenzaldehyde using BBr₃
  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-5-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in an oven-dried round-bottom flask equipped with a magnetic stir bar.[1]

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a 1M solution of BBr₃ in DCM (1.0 - 1.2 eq) dropwise to the stirred solution.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 25 °C) and stir for 3 hours. Monitor the reaction progress by TLC.[1]

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Protocol 2: General Procedure for AlCl₃/N,N-dimethylaniline Demethylation
  • Reaction Setup: To a round-bottomed flask under a dry nitrogen atmosphere, add N,N-dimethylaniline.[14][15]

  • Reagent Addition: Slowly add anhydrous aluminum chloride with stirring at room temperature.

  • Solvent and Substrate Addition: Add dry toluene to the mixture and stir for 10-15 minutes. Then, add the bromo-methoxybenzaldehyde substrate.[15]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 70-80 °C) and monitor the progress by TLC.

  • Workup: After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.

  • Extraction: Extract the product with an appropriate organic solvent.

  • Purification: Wash the organic layer, dry it, and concentrate it. Purify the residue as needed.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup_1 Dissolve bromo-methoxy- benzaldehyde in anhydrous DCM setup_2 Cool to 0 °C setup_1->setup_2 reaction_1 Slowly add BBr3 solution setup_2->reaction_1 reaction_2 Warm to RT, stir for 3h reaction_1->reaction_2 reaction_3 Monitor by TLC reaction_2->reaction_3 workup_1 Quench with water at 0 °C reaction_3->workup_1 workup_2 Extract with organic solvent workup_1->workup_2 workup_3 Wash with brine workup_2->workup_3 workup_4 Dry and concentrate workup_3->workup_4 purification Purify product workup_4->purification

Caption: Experimental workflow for the BBr₃ demethylation.

troubleshooting_demethylation start Low Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Check TLC workup_issue Workup Issues? start->workup_issue No reagent_issue Reagent Quality? start->reagent_issue No incomplete_reaction->workup_issue No increase_time Increase reaction time/temp Monitor by TLC incomplete_reaction->increase_time Yes check_stirring Ensure efficient stirring incomplete_reaction->check_stirring Yes workup_issue->reagent_issue No emulsion Emulsion/Precipitate? workup_issue->emulsion Yes fresh_reagent Use fresh, anhydrous reagent reagent_issue->fresh_reagent Yes inert_atmosphere Use inert atmosphere reagent_issue->inert_atmosphere Yes add_brine Add brine, adjust pH, or dilute emulsion->add_brine Yes filter_solid Filter and extract solid emulsion->filter_solid If persists

Caption: Troubleshooting decision tree for low yield in demethylation.

References

How to minimize byproduct formation during 3-Bromo-2-hydroxy-5-methoxybenzaldehyde synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Bromo-2-hydroxy-5-methoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize byproduct formation and optimize your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common method for synthesizing this compound is through the direct electrophilic bromination of 2-hydroxy-5-methoxybenzaldehyde. This approach is favored due to the commercial availability of the starting material. The key challenge in this synthesis is controlling the regioselectivity of the bromination to favor substitution at the C3 position and to minimize the formation of common byproducts.

Q2: What are the major byproducts I should expect during the synthesis?

A2: The primary byproducts in the bromination of 2-hydroxy-5-methoxybenzaldehyde are the isomeric monobrominated product, 5-Bromo-2-hydroxy-3-methoxybenzaldehyde, and the di-brominated product, 3,5-Dibromo-2-hydroxybenzaldehyde. The formation of these byproducts is highly dependent on the reaction conditions.

Q3: How do the hydroxyl and methoxy groups influence the position of bromination?

A3: Both the hydroxyl (-OH) and methoxy (-OCH3) groups are ortho-, para-directing activators for electrophilic aromatic substitution. In 2-hydroxy-5-methoxybenzaldehyde, the hydroxyl group at C2 strongly directs ortho and para. The para position (C5) is already occupied by the methoxy group. The two ortho positions are C1 (aldehyde) and C3. The aldehyde group is deactivating, leaving C3 as a likely position for substitution. The methoxy group at C5 also directs ortho to C4 and C6 (para is C2, occupied). Therefore, a mixture of isomers can be expected, and controlling the reaction conditions is crucial to favor the desired 3-bromo isomer.

Q4: How can I monitor the progress of the reaction and identify byproducts?

A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture on a TLC plate alongside the starting material, you can observe the consumption of the reactant and the formation of new products. Different spots will correspond to the desired product and various byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used for more detailed analysis and quantification of the product and byproduct distribution.

Troubleshooting Guides

Guide 1: Low Yield of this compound
Symptom Possible Cause Suggested Solution
Low conversion of starting material - Insufficient brominating agent: Not enough bromine was added to complete the reaction. - Low reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. - Short reaction time: The reaction may not have been allowed to run to completion.- Stoichiometry: Ensure a slight excess (1.05-1.1 equivalents) of the brominating agent is used. - Temperature Control: Gradually increase the reaction temperature while monitoring the reaction by TLC. A common temperature range for bromination is 0°C to room temperature. - Reaction Time: Allow the reaction to stir for a longer period, monitoring by TLC until the starting material is consumed.
Formation of multiple products (observed on TLC) - Lack of regioselectivity: The reaction conditions are not optimized to favor the formation of the 3-bromo isomer. - Over-bromination: Formation of di-brominated byproducts.- Choice of Brominating Agent: Consider using a milder brominating agent like N-Bromosuccinimide (NBS) which can offer better regioselectivity. - Solvent Effects: The choice of solvent can influence regioselectivity. Non-polar solvents like dichloromethane or chloroform are commonly used. Acetic acid can also be employed but may alter the isomer distribution. - Temperature: Lowering the reaction temperature (e.g., 0°C or below) can often improve selectivity. - Controlled Addition: Add the brominating agent dropwise to the solution of the starting material to maintain a low concentration of the electrophile and reduce the chance of over-bromination.
Guide 2: High Levels of Byproduct Formation
Byproduct Observed Possible Cause Suggested Solution
High percentage of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (isomer) - Reaction conditions favoring para-bromination relative to the methoxy group. - Solvent Optimization: Experiment with different solvents. Aprotic solvents of low polarity may favor ortho-bromination to the hydroxyl group. - Use of a Catalyst: Lewis acid catalysts can sometimes alter the regioselectivity, but their use should be carefully evaluated as they can also increase the rate of side reactions.
High percentage of 3,5-Dibromo-2-hydroxybenzaldehyde (di-brominated) - Excess of brominating agent: Using too much bromine will lead to a second bromination. - High reaction temperature: Higher temperatures can increase the rate of the second bromination.- Stoichiometry Control: Use no more than 1.05 equivalents of the brominating agent. - Slow Addition: Add the brominating agent slowly and at a low temperature to minimize local excess concentrations. - Temperature Management: Maintain a low and controlled temperature throughout the addition and reaction time.

Experimental Protocols

Protocol 1: General Procedure for Bromination of 2-hydroxy-5-methoxybenzaldehyde

This protocol is a general guideline and may require optimization.

Materials:

  • 2-hydroxy-5-methoxybenzaldehyde

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂) or Acetic Acid (CH₃COOH)

  • Sodium thiosulfate solution (Na₂S₂O₃)

  • Sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-hydroxy-5-methoxybenzaldehyde (1.0 eq) in the chosen solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of the brominating agent (1.05 eq of Br₂ or NBS) in the same solvent to the cooled solution over a period of 30-60 minutes.

  • Stir the reaction mixture at 0°C and monitor the progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any remaining bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.

Purification of this compound

Technique Description Typical Solvents/Eluents
Column Chromatography This is the most effective method for separating the desired 3-bromo isomer from the 5-bromo isomer and any di-bromo byproduct due to differences in their polarity.A gradient of ethyl acetate in hexane or dichloromethane is commonly used. The exact ratio will depend on the specific separation and should be determined by TLC analysis.
Recrystallization This technique can be used to purify the product if there is a significant difference in the solubility of the desired product and the impurities in a particular solvent. It may be less effective for separating isomers with very similar properties.A mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexane, heptane) is often used.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 2-hydroxy-5-methoxybenzaldehyde in Solvent cool Cool to 0°C start->cool add_br Slowly Add Brominating Agent cool->add_br react Stir and Monitor by TLC add_br->react quench Quench with Na2S2O3 react->quench extract Aqueous Wash (H2O, NaHCO3, Brine) quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify product Pure 3-Bromo-2-hydroxy- 5-methoxybenzaldehyde purify->product

Caption: Experimental workflow for the synthesis of this compound.

Byproduct_Formation cluster_conditions Reaction Conditions SM 2-hydroxy-5-methoxybenzaldehyde C1 Controlled Stoichiometry Low Temperature SM->C1 Optimized C2 Poor Regiocontrol SM->C2 Sub-optimal C3 Excess Brominating Agent High Temperature SM->C3 Harsh DP This compound (Desired Product) DP->C3 Further Reaction BP1 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (Isomeric Byproduct) BP2 3,5-Dibromo-2-hydroxybenzaldehyde (Di-bromo Byproduct) C1->DP C2->BP1 C3->BP2

Caption: Relationship between reaction conditions and byproduct formation.

Considerations for scaling up the production of 3-Bromo-2-hydroxy-5-methoxybenzaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

An essential intermediate in pharmaceutical synthesis, the scale-up of 3-Bromo-2-hydroxy-5-methoxybenzaldehyde production requires careful consideration of reaction conditions, safety protocols, and purification strategies. This technical support center provides detailed troubleshooting guides and frequently asked questions to assist researchers and drug development professionals in navigating the challenges of transitioning from laboratory-scale experiments to large-scale manufacturing.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound, presented in a question-and-answer format.

Issue 1: Low Yield or Incomplete Reaction in Bromination Step

Q: My bromination of 2-hydroxy-5-methoxybenzaldehyde is resulting in a low yield of the desired 3-bromo product. What are the likely causes and how can I optimize the reaction?

A: Low yields in electrophilic aromatic bromination are a common challenge, often stemming from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Brominating Agent The stoichiometry of the brominating agent (e.g., Br₂, NBS) is critical. An insufficient amount will lead to incomplete conversion of the starting material.Ensure accurate calculation and delivery of the brominating agent. A slight excess (1.05-1.1 equivalents) may be necessary, but excessive amounts can lead to di-bromination.
Suboptimal Reaction Temperature Bromination is an exothermic reaction. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. If it's too high, side reactions like di-bromination or degradation can occur.[1]Carefully control the temperature during the addition of bromine, typically between 0-10°C.[1] After the addition, allow the reaction to slowly warm to room temperature and monitor for completion.
Poor Reagent Purity The purity of the starting material and brominating agent can significantly impact the reaction. Impurities in the starting material may react with bromine, while decomposed NBS or wet solvents can inhibit the reaction.Use high-purity 2-hydroxy-5-methoxybenzaldehyde. If using NBS, check its purity and color before use; it should be a white to off-white crystalline solid.[2] Ensure all solvents are anhydrous.
Inefficient Mixing In a large-scale reactor, inefficient mixing can lead to localized high concentrations of bromine, promoting side reactions, and areas of low concentration, resulting in an incomplete reaction.Ensure the reactor is equipped with an appropriate agitator for the vessel size and viscosity of the reaction mixture. Maintain a consistent and vigorous stirring rate throughout the reaction.
Issue 2: Formation of Significant Impurities

Q: I am observing significant amounts of impurities, particularly a di-brominated byproduct and the starting material, in my crude product. How can I improve selectivity and purity?

A: The formation of isomers and di-brominated products is a primary challenge due to the activating effects of the hydroxyl and methoxy groups.

Common Impurities and Mitigation Strategies:

  • Di-brominated Product (3,5-Dibromo-2-hydroxybenzaldehyde):

    • Cause: Use of excess bromine, high reaction temperatures, or prolonged reaction times. The initial product is still activated towards further electrophilic substitution.

    • Solution: Strictly control the stoichiometry of the brominating agent to near 1:1. Add the bromine solution dropwise at a controlled low temperature to prevent localized excess.[1] Monitor the reaction closely by TLC or HPLC and stop it once the starting material is consumed.

  • Unreacted Starting Material:

    • Cause: Insufficient brominating agent, short reaction time, or low temperature.

    • Solution: If incomplete conversion is the issue, consider slightly increasing the amount of brominating agent or extending the reaction time while carefully monitoring for the formation of di-brominated byproducts. A basic wash during work-up can help remove the more acidic phenolic starting material.[1]

  • Isomeric Byproducts:

    • Cause: While the ortho-directing effect of the hydroxyl group strongly favors bromination at the 3-position, minor substitution at other positions can occur depending on the reaction conditions.

    • Solution: The choice of solvent and catalyst can influence regioselectivity. Acetic acid is a common solvent that often provides good selectivity.[3] Purification via recrystallization or column chromatography is typically required to remove isomers.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most direct and widely used route is the electrophilic bromination of 2-hydroxy-5-methoxybenzaldehyde. This approach is favored due to the availability of the starting material and the straightforward nature of the reaction. The key challenge lies in controlling the regioselectivity to favor the desired 3-bromo isomer and minimizing the formation of di-brominated byproducts.

Q2: What are the critical safety considerations for scaling up this bromination?

A2: Scaling up bromination reactions introduces significant safety hazards that must be addressed through robust engineering controls and strict protocols.

  • Handling Bromine (Br₂): Elemental bromine is highly corrosive, toxic, and volatile.[2] Large-scale use requires a closed system with dedicated scrubbers (e.g., containing a sodium thiosulfate or sodium hydroxide solution) to neutralize any vented fumes. Materials of construction must be highly resistant, such as borosilicate glass or PVDF.

  • Alternative Brominating Agents: Using N-Bromosuccinimide (NBS) can be safer as it is a solid. However, its decomposition can be exothermic, and it should not be mixed with certain solvents like DMF at scale due to thermal instability.[2]

  • Exothermicity: The reaction is exothermic. A reactor with efficient cooling capacity is essential to maintain the desired temperature and prevent a runaway reaction.[5] Dose-controlled addition of the brominating agent is a critical control measure.

  • Personal Protective Equipment (PPE): Full protective gear, including respiratory protection (hoods with breathing air), chemical-resistant gloves, and splash guards, is mandatory.

Q3: What analytical methods are recommended for in-process control and final product release?

A3:

  • In-Process Control (IPC): Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material and the formation of the product and major byproducts. High-Performance Liquid Chromatography (HPLC) provides more quantitative data on reaction progress and impurity profiles.

  • Final Product QC: HPLC is the standard for determining the purity and assay of the final product. Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy is essential for structural confirmation and identifying isomeric impurities. Mass Spectrometry (MS) confirms the molecular weight.

Q4: How can the product be purified effectively on a large scale?

A4: While column chromatography is effective at the lab scale, it is often not economically viable for large-scale production.[4]

  • Recrystallization: This is the preferred method for large-scale purification. A suitable solvent system (e.g., ethanol/water, toluene/heptane) must be identified that provides good solubility for the product at high temperatures and poor solubility at low temperatures, while keeping impurities dissolved.[6]

  • Slurry Washing: Washing the crude solid product with a solvent in which it has low solubility can effectively remove more soluble impurities.

  • Bisulfite Adduct Formation: Aldehydes can form solid adducts with sodium bisulfite, which can sometimes be used as a purification method to separate the aldehyde product from non-aldehyde impurities.[4]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on common methods for the bromination of phenolic aldehydes.[3][7] Optimization for specific equipment and scale is necessary.

Materials:

  • 2-hydroxy-5-methoxybenzaldehyde

  • Glacial Acetic Acid

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Sodium Acetate (optional, can act as a scavenger for HBr)

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Thiosulfate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-hydroxy-5-methoxybenzaldehyde (1.0 eq.) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5°C using an appropriate cooling bath.

  • Bromine Addition: Prepare a solution of Bromine (1.05 eq.) in glacial acetic acid. Add this solution dropwise to the cooled reaction mixture via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-10°C for an additional hour, then let it warm to room temperature. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Cool the reaction mixture back to 10-15°C. Slowly pour the mixture into a separate vessel containing ice water with vigorous stirring. A precipitate should form.

  • Work-up:

    • If a solid precipitates, filter the crude product, wash it with cold water, and then with a cold sodium thiosulfate solution to remove any residual bromine.

    • Alternatively, extract the aqueous mixture with a suitable organic solvent like DCM or ethyl acetate.

    • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and finally brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol-water) to yield pure this compound.

Visualizations

Experimental Workflow

G cluster_0 Synthesis cluster_1 Work-up & Isolation cluster_2 Purification & Analysis A 1. Dissolve Starting Material (2-hydroxy-5-methoxybenzaldehyde) in Acetic Acid B 2. Cool Reactor to 0-5°C A->B C 3. Add Bromine Solution (Dose-Controlled) B->C D 4. Reaction Monitoring (TLC / HPLC) C->D E 5. Quench Reaction in Ice Water D->E F 6. Extraction with Organic Solvent E->F G 7. Aqueous Washes (Bicarbonate, Thiosulfate) F->G H 8. Solvent Evaporation G->H I 9. Recrystallization H->I J 10. Drying Under Vacuum I->J K 11. Final QC Analysis (HPLC, NMR, MS) J->K G Start Problem: Low Product Yield Check_SM Is Starting Material (SM) fully consumed? Start->Check_SM Check_Impurity Are significant impurities (e.g., di-bromo) present? Check_SM->Check_Impurity Yes Sol_Incomplete Incomplete Reaction: - Increase reaction time - Check reagent stoichiometry - Verify temperature Check_SM->Sol_Incomplete No Sol_SideReaction Side Reactions Prevalent: - Lower reaction temperature - Slow down bromine addition - Check stoichiometry (avoid excess Br2) Check_Impurity->Sol_SideReaction Yes Sol_Purification Purification Loss: - Optimize recrystallization solvent - Check for product loss in aqueous washes Check_Impurity->Sol_Purification No G SM 2-Hydroxy-5-methoxybenzaldehyde Reagent + Br₂ SM->Reagent TS σ-complex (intermediate) Reagent->TS Electrophilic Attack Product This compound TS->Product -H⁺ Byproduct + HBr Product->Byproduct

References

Identifying and resolving common issues in the synthesis of substituted benzaldehydes.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted benzaldehydes. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: My formylation reaction is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in formylation reactions can stem from several factors, depending on the specific method used. Here are some common issues and troubleshooting strategies:

  • Deactivated Substrate: Formylation reactions like the Gattermann-Koch and Vilsmeier-Haack are electrophilic aromatic substitutions and work best with electron-rich aromatic rings.[1][2] If your substrate has strong electron-withdrawing groups (e.g., -NO₂, -SO₃H, -CF₃), the reaction may not proceed or will have a very low yield.[1] Consider using a different synthetic route if your substrate is highly deactivated.

  • Reagent Quality and Stoichiometry: Ensure all reagents are pure and anhydrous, especially for reactions sensitive to moisture like the Gattermann-Koch and Vilsmeier-Haack reactions.[3][4] The stoichiometry of the Lewis acid and other reagents is also critical and may need optimization.

  • Reaction Conditions: Temperature and reaction time are crucial. For instance, the Reimer-Tiemann reaction can be highly exothermic and may require careful temperature control to prevent thermal runaway.[5] Conversely, some reactions may require heating to proceed at a reasonable rate.[6] Monitor the reaction by TLC or GC to determine the optimal reaction time.

  • Inadequate Mixing: In biphasic reactions, such as the Reimer-Tiemann reaction, vigorous stirring is essential to ensure the reagents come into contact.[7] The use of a phase-transfer catalyst can also be beneficial.[5]

Q2: I am observing the formation of multiple isomers in my reaction. How can I improve the regioselectivity?

A2: Achieving high regioselectivity is a common challenge, particularly when multiple positions on the aromatic ring are available for substitution. The choice of reaction can significantly influence the outcome.

  • Ortho-Selectivity:

    • Duff Reaction: This reaction typically shows a strong preference for formylation at the ortho position to a hydroxyl group.[6][8] This selectivity is attributed to a hydrogen bond between the phenolic proton and the formylating agent.[9][10]

    • Reimer-Tiemann Reaction: Generally yields the ortho-formylated product as the major isomer.[7][11]

  • Para-Selectivity:

    • Steric Hindrance: If the ortho positions are blocked by bulky substituents, formylation will preferentially occur at the para position.[6]

    • Gattermann-Koch Reaction: For substrates like toluene, the para isomer is favored due to steric effects.[1]

    • Reimer-Tiemann with Additives: The addition of cyclodextrins can increase the yield of the para-formylated product by sterically hindering the ortho positions.[6]

Q3: My Vilsmeier-Haack reaction is not working. What should I check?

A3: The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich arenes.[2] If you are facing issues, consider the following:

  • Vilsmeier Reagent Formation: The Vilsmeier reagent is typically prepared in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[12][13] Ensure both reagents are of high quality. The reagent can also be generated using oxalyl chloride or thionyl chloride.[13]

  • Substrate Reactivity: This reaction is most effective on electron-rich aromatic compounds such as phenols, anilines, and their ethers, as well as heteroaromatic compounds like pyrroles and indoles.[12][14] It is not suitable for electron-deficient rings.

  • Work-up Procedure: The initial product of the reaction is an iminium ion, which needs to be hydrolyzed to the aldehyde during the work-up.[12][13] Ensure proper aqueous work-up to obtain the final product.

Q4: I am trying to synthesize a benzaldehyde by oxidizing the corresponding benzyl alcohol, but I am getting significant amounts of benzoic acid. How can I prevent this over-oxidation?

A4: Over-oxidation to the carboxylic acid is a common side reaction in the oxidation of primary alcohols.[15][16] Here are some strategies to improve selectivity for the aldehyde:

  • Choice of Oxidizing Agent: Use milder oxidizing agents. While strong oxidants like permanganate can lead to over-oxidation, other reagents can provide better selectivity.[17]

  • Control of Reaction Conditions: Carefully control the stoichiometry of the oxidant and the reaction temperature.[15] Using a catalyst system like TEMPO/NaNO₂ can allow for efficient aerobic oxidation under milder conditions.[18]

  • "Green" Alternatives: Consider using hydrogen peroxide as an oxidant, which is an inexpensive and environmentally friendly option with water as its main byproduct.[19]

Q5: How can I purify my substituted benzaldehyde product from common impurities?

A5: Purification strategies depend on the nature of the impurities.

  • Removal of Benzoic Acid: If your product is contaminated with the corresponding benzoic acid (from over-oxidation), you can wash the crude product with a basic solution like 10% sodium carbonate or sodium hydroxide to extract the acidic impurity.[15][20]

  • Removal of Unreacted Starting Material: If unreacted starting material is the main impurity, chromatographic methods like flash chromatography are often effective.[21] For volatile compounds, distillation under reduced pressure can be used.[20]

  • Bisulfite Adduct Formation: Benzaldehydes can be purified by forming a solid bisulfite addition product. The aldehyde can then be regenerated by treating the adduct with acid or base.[20]

  • Recrystallization: For solid benzaldehydes, recrystallization from a suitable solvent system can be a highly effective purification method.[22]

Troubleshooting Guides

Issue 1: Low or No Product in Gattermann-Koch Reaction

G start Low/No Product in Gattermann-Koch Reaction q1 Is the aromatic substrate electron-rich? start->q1 s1 Reaction is limited to alkylbenzenes and other activated systems.[3][14][23][24] q1->s1 No q2 Are reagents (CO, HCl) anhydrous and pure? q1->q2 Yes s4 Consider alternative formylation methods (e.g., Vilsmeier-Haack). s1->s4 s2 Moisture deactivates the Lewis acid catalyst (AlCl₃). Use dry reagents. q2->s2 No q3 Is a co-catalyst (CuCl) being used? q2->q3 Yes s2->q2 s3 CuCl is often necessary, especially when using weaker Lewis acids like ZnCl₂.[14][23][24] q3->s3 No s3->q3

Issue 2: Poor Regioselectivity in Phenol Formylation

G start Poor Regioselectivity in Phenol Formylation q1 Desired Isomer? start->q1 ortho Ortho Isomer q1->ortho Ortho para Para Isomer q1->para Para s_ortho1 Use Duff Reaction: Inherently ortho-directing due to H-bonding.[6][9] ortho->s_ortho1 s_ortho2 Use Reimer-Tiemann Reaction: Typically favors ortho product.[7] ortho->s_ortho2 s_para1 Block ortho positions with bulky groups. para->s_para1 s_para2 Use Reimer-Tiemann with cyclodextrin additive.[6] para->s_para2

Issue 3: Identification of Impurities by Spectroscopy

G start Impurity Identification ir FT-IR Spectroscopy start->ir nmr NMR Spectroscopy start->nmr ms Mass Spectrometry (GC-MS) start->ms ir_co Strong C=O stretch (~1700 cm⁻¹).[25] ir->ir_co ir_cho Aldehyde C-H stretches (~2720-2820 cm⁻¹).[25] ir->ir_cho ir_oh Broad O-H stretch (~3300 cm⁻¹) indicates benzoic acid.[15] ir->ir_oh nmr_cho Aldehyde proton signal (~9-10 ppm). nmr->nmr_cho nmr_cooh Carboxylic acid proton (>10 ppm) indicates benzoic acid.[15] nmr->nmr_cooh ms_mw Determine molecular weight of impurities.[15] ms->ms_mw

Data Presentation

Table 1: Comparison of Common Formylation Reactions for Phenols

ReactionReagentsTypical SelectivityCommon Issues
Duff Reaction Hexamethylenetetramine, acid (e.g., TFA, acetic acid)ortho >> para[8][23]Can form multiple products if not optimized; sometimes inefficient.[6][8]
Reimer-Tiemann CHCl₃, strong base (e.g., NaOH, KOH)ortho > para[7]Low yields, thermal runaway potential, formation of dichlorocarbene.[5][24]
Gattermann HCN/Zn(CN)₂, HClNot applicable to phenols directly.[3][14]Use of highly toxic HCN.[3]
Vilsmeier-Haack POCl₃, DMFpara favored unless blocked[2]Only for activated rings; requires anhydrous conditions.[12]

Table 2: Common Impurities in Benzaldehyde Synthesis and Their Identification

ImpurityOriginIdentification MethodCharacteristic Signal
Benzoic AcidOver-oxidation of benzyl alcohol or benzaldehyde[15][16]IR, NMR, Wash with baseBroad O-H stretch (IR), -COOH proton >10 ppm (¹H NMR)
Benzyl AlcoholIncomplete oxidation[16][25]GC-MS, NMR-CH₂OH protons (~4.7 ppm), -OH proton (variable)
TolueneImpurity in starting material or side reaction[25]GC-MSMolecular ion peak at m/z 92
Benzyl ChlorideImpurity in starting materials for some routes[25][26]GC-MS, LCIsotopic pattern for Chlorine

Experimental Protocols

Protocol 1: Duff Reaction for Ortho-Formylation of a Substituted Phenol[6]
  • Reaction Setup: In a round-bottom flask, combine the substituted phenol (1.0 eq) and hexamethylenetetramine (1.5 eq).

  • Solvent Addition: Add anhydrous trifluoroacetic acid as the solvent.

  • Heating: Heat the reaction mixture to reflux (temperature will depend on the specific phenol) for a specified time (e.g., 24 hours), monitoring the reaction progress by TLC.

  • Hydrolysis: After cooling to room temperature, slowly add an aqueous solution of sulfuric acid to hydrolyze the intermediate imine.

  • Work-up: Heat the mixture again to ensure complete hydrolysis. After cooling, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Vilsmeier-Haack Reaction[2]
  • Reaction Setup: To a solution of the electron-rich aromatic substrate (1.0 eq) in DMF at 0 °C, add the Vilsmeier reagent ((Chloromethylene)dimethyliminium Chloride, 1.5 eq) portion-wise.

  • Reaction: Allow the mixture to stir at room temperature for several hours (e.g., 6.5 h), monitoring by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C and add a solution of sodium acetate in water.

  • Work-up: Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel column chromatography.

Protocol 3: Purification of Benzaldehyde from Benzoic Acid[20]
  • Dissolution: Dissolve the crude benzaldehyde containing benzoic acid in an organic solvent like diethyl ether.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a 10% aqueous solution of sodium carbonate or sodium hydroxide. CO₂ evolution may be observed if carbonate is used. Repeat the wash until no more gas evolves.

  • Separation: Separate the organic layer. The aqueous layer now contains the sodium salt of benzoic acid.

  • Further Washing: Wash the organic layer with saturated sodium sulfite solution, followed by water.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter and remove the solvent under reduced pressure to yield the purified benzaldehyde.

References

Troubleshooting unexpected results in reactions involving 3-Bromo-2-hydroxy-5-methoxybenzaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-2-hydroxy-5-methoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for reactions involving this compound. The following information is curated to address common challenges and frequently asked questions encountered during synthesis and application.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Low Yield in the Bromination of 2-hydroxy-5-methoxybenzaldehyde

Q: I am attempting to synthesize this compound by direct bromination of 2-hydroxy-5-methoxybenzaldehyde, but my yields are consistently low. What are the likely causes and how can I improve the yield?

A: Low yields in the bromination of salicylaldehyde derivatives are a common issue. Several factors can contribute to this problem.

  • Suboptimal Temperature Control: The reaction temperature is a critical parameter that can significantly influence the product distribution and yield. Deviation from the optimal temperature can lead to the formation of undesired isomers and di-brominated byproducts. For similar reactions, maintaining a consistent temperature, for instance between 35-38°C during bromine addition, has been shown to be effective.[1]

  • Formation of Di-brominated Byproducts: The hydroxyl and methoxy groups on the aromatic ring are activating, making the ring susceptible to further bromination. Using an excess of bromine or harsh reaction conditions can lead to the formation of di-bromo-2-hydroxy-5-methoxybenzaldehyde, which will lower the yield of your desired mono-brominated product.[1]

  • Incomplete Reaction: If the reaction is not allowed to proceed for a sufficient amount of time, you may have a significant amount of unreacted starting material, which will result in a low yield of the product.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to ensure the complete consumption of the starting material.[1]

  • Sub-optimal Work-up Procedure: Product loss can occur during the work-up and purification steps. Ensuring efficient extraction and careful purification are crucial for maximizing the isolated yield.

Troubleshooting Flowchart: Low Bromination Yield

start Low Yield of This compound check_temp Review Temperature Control? start->check_temp check_stoich Check Bromine Stoichiometry? check_temp->check_stoich No solution_temp Maintain optimal temperature (e.g., 35-38°C during addition) check_temp->solution_temp Yes check_time Monitor Reaction by TLC? check_stoich->check_time No solution_stoich Use a slight excess of 2-hydroxy-5-methoxybenzaldehyde or carefully control bromine stoichiometry check_stoich->solution_stoich Yes check_workup Optimize Work-up Procedure? check_time->check_workup No solution_time Increase reaction time until starting material is consumed check_time->solution_time Yes solution_workup Ensure efficient extraction and consider alternative purification methods (e.g., column chromatography) check_workup->solution_workup Yes

Caption: Troubleshooting workflow for low bromination yield.

Issue 2: Formation of Multiple Products in the Reaction

Q: My reaction mixture shows multiple spots on TLC, indicating the presence of several byproducts in addition to my target compound. How can I identify and minimize these byproducts?

A: The formation of multiple products is often due to the high reactivity of the starting material and the potential for various side reactions.

  • Isomer Formation: Bromination of substituted phenols can lead to the formation of different positional isomers. The directing effects of the hydroxyl and methoxy groups will influence the position of bromination. While the 3-bromo isomer is expected, other isomers may also form depending on the precise reaction conditions.

  • Di-bromination: As mentioned previously, over-bromination is a common side reaction that leads to di-brominated products.[1]

  • Oxidation: The aldehyde functional group can be susceptible to oxidation, especially if the reaction is run for extended periods or at elevated temperatures in the presence of an oxidizing agent.

To address this, careful control of reaction parameters is essential. Additionally, purification methods such as column chromatography are often necessary to separate the desired product from isomers and other byproducts.

Issue 3: Difficulty in Purifying the Final Product

Q: I am struggling to obtain pure this compound. What are the recommended purification techniques?

A: Purification of brominated salicylaldehydes can be challenging due to the presence of structurally similar isomers and byproducts.

  • Column Chromatography: For separating isomers with similar polarities, flash column chromatography using silica gel is a highly effective method.[1] A suitable eluent system, such as a mixture of petroleum ether and ethyl acetate, can be used to achieve good separation.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective method for purification.

  • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, reverse-phase HPLC can be employed.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the synthesis of this compound?

A1: The most common starting material would be 2-hydroxy-5-methoxybenzaldehyde. An alternative route could involve the formylation of 4-bromo-2-methoxyphenol.

Q2: What are the key safety precautions to consider when working with this compound and the reagents for its synthesis?

A2: this compound is classified as an irritant and may cause skin, eye, and respiratory irritation.[2] Bromine is a highly corrosive and toxic reagent and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of analytical techniques should be used to confirm the structure and assess the purity of the final product. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical structure.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This will help to identify the functional groups present in the molecule.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Data Presentation

Table 1: Comparison of General Synthetic Protocols for Brominated Salicylaldehydes

ParameterMethod 1: Direct Bromination (Analogous)[1]Method 2: Ortho-Formylation (Analogous)[3]
Starting Material 2-hydroxy-5-methoxybenzaldehyde (hypothetical)4-bromo-2-methoxyphenol (hypothetical)
Reagent Bromine (Br₂)Paraformaldehyde, MgCl₂, Triethylamine
Solvent Dichloromethane (CH₂Cl₂)Tetrahydrofuran (THF)
Temperature 35-38°C (during addition)~75°C (reflux)
Reaction Time Overnight4 hours
Typical Yield ~60-70% (expected range for similar reactions)~80-90% (for similar reactions)[3]
Purification Filtration, Washing, Recrystallization, Column ChromatographyExtraction, Column Chromatography, Recrystallization
Key Considerations Potential for isomer and di-brominated byproduct formation.Main impurity is often the starting phenol.[3]

Experimental Protocols (Analogous)

Please note: The following protocols are for the synthesis of structurally related compounds and should be adapted and optimized for the synthesis of this compound.

Protocol 1: Direct Bromination of a Hydroxybenzaldehyde Derivative (Analogous to the synthesis of 2-Bromo-5-hydroxybenzaldehyde) [1]

  • Reaction Setup: In a four-necked, round-bottomed flask equipped with an overhead stirrer, a temperature probe, a dropping funnel, and a condenser, suspend the starting hydroxybenzaldehyde in dichloromethane (CH₂Cl₂).

  • Dissolution: Heat the mixture to 35-40°C to completely dissolve the starting material.

  • Bromine Addition: Slowly add a solution of bromine in dichloromethane dropwise through the addition funnel. Control the rate of addition to maintain the reaction temperature between 35-38°C.

  • Reaction: After the addition is complete, stir the reaction mixture at 35°C overnight.

  • Precipitation: Slowly cool the mixture to -5 to 0°C over 2 hours and continue stirring for an additional hour at this temperature.

  • Isolation: Collect the precipitated solid by filtration through a Büchner funnel.

  • Washing: Wash the filter cake with a cold 1:1 mixture of n-heptane and dichloromethane.

  • Drying: Dry the resulting solid under vacuum at room temperature.

Protocol 2: Ortho-Formylation of a Phenol (Analogous to the synthesis of 3-Bromosalicylaldehyde) [3]

  • Reaction Setup: In a dry, three-necked round-bottomed flask under an argon atmosphere, add anhydrous magnesium dichloride and solid paraformaldehyde.

  • Solvent Addition: Add dry tetrahydrofuran (THF) via syringe.

  • Base Addition: Add triethylamine dropwise via syringe and stir for 10 minutes.

  • Substrate Addition: Add the starting bromophenol dropwise via syringe.

  • Reaction: Heat the mixture to a gentle reflux (~75°C) for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and add ether. Transfer the organic phase to a separatory funnel and wash successively with 1 N HCl and water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting solid can be further purified by recrystallization from a suitable solvent like hexane.

Signaling Pathways and Workflows

General Synthetic Pathways to this compound

cluster_0 Route 1: Bromination cluster_1 Route 2: Formylation start1 2-hydroxy-5-methoxybenzaldehyde reagent1 + Br₂ start1->reagent1 product This compound reagent1->product start2 4-bromo-2-methoxyphenol reagent2 + Paraformaldehyde, MgCl₂, Et₃N start2->reagent2 reagent2->product

Caption: Synthetic routes to the target compound.

General Purification Workflow

start Crude Product extraction Aqueous Work-up & Extraction start->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification_choice Purification Method? concentration->purification_choice column Column Chromatography purification_choice->column Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Solid Product pure_product Pure Product column->pure_product recrystallization->pure_product

References

Technical Support Center: Optimizing Solvent Systems for Reactions with 3-Bromo-2-hydroxy-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent systems for reactions involving 3-Bromo-2-hydroxy-5-methoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

Data Presentation: Qualitative Solubility Profile

Solvent ClassSolventExpected SolubilityNotes
Polar Aprotic Dimethylformamide (DMF)Very SolubleOften a good choice for reactions requiring high solubility of polar reactants.
Dimethyl Sulfoxide (DMSO)Very SolubleSimilar to DMF, can be difficult to remove.
AcetoneSolubleA versatile solvent for a range of polar organic compounds.
Acetonitrile (MeCN)SolubleUseful for a variety of organic reactions.
Tetrahydrofuran (THF)SolubleA common ether solvent, good for organometallic reactions.
Polar Protic Methanol (MeOH)Moderately SolubleMay require heating to achieve higher concentrations.
Ethanol (EtOH)Moderately SolubleA greener solvent option, often suitable for reactions at elevated temperatures.
Isopropanol (IPA)Moderately SolubleSimilar properties to ethanol.
Nonpolar Aprotic Dichloromethane (DCM)SolubleGood for extractions and as a reaction solvent for less polar reactants. A related isomer is soluble in DCM.
Chloroform (CHCl₃)SolubleSimilar to DCM. A related isomer is soluble in chloroform.
Ethyl Acetate (EtOAc)Moderately SolubleA common solvent for chromatography and extractions. A related isomer is soluble in ethyl acetate.
TolueneSparingly SolubleMay require heating to dissolve significant amounts.
Hexane/HeptanePoorly SolublePrimarily used as anti-solvents for precipitation or in solvent systems for chromatography.
Aqueous WaterPoorly SolubleThe organic nature of the molecule limits its solubility in water.

Q2: How does the solvent choice impact O-alkylation reactions of the phenolic hydroxyl group?

A2: For O-alkylation (e.g., Williamson ether synthesis), polar aprotic solvents like DMF, acetone, or acetonitrile are generally preferred. These solvents effectively solvate the cation of the base (e.g., K⁺ in K₂CO₃) without strongly solvating the phenoxide nucleophile, thus enhancing its reactivity. Protic solvents like ethanol or methanol can solvate the phenoxide, reducing its nucleophilicity and potentially leading to slower reaction rates.

Q3: What are the recommended solvent systems for condensation reactions, such as the Knoevenagel condensation?

A3: The choice of solvent for condensation reactions depends on the specific reactants and catalyst. For Knoevenagel condensations with active methylene compounds, polar protic solvents like ethanol can be effective, especially when using a mild base as a catalyst. In some cases, solvent-free conditions or the use of greener solvents like water can also yield good results, depending on the substrates' solubility.

Q4: Which solvents are suitable for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) involving the bromo substituent?

A4: Suzuki-Miyaura couplings are often carried out in aprotic solvents. Common choices include ethers like 1,4-dioxane or THF, and aromatic hydrocarbons such as toluene. Frequently, a co-solvent of water is used to dissolve the inorganic base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄). The choice of solvent can influence the solubility of the reactants and the stability and activity of the palladium catalyst.

Troubleshooting Guides

Issue 1: Low Yield in O-Alkylation Reactions

Potential Cause Explanation Recommended Solution
Incomplete Deprotonation The base used is not strong enough or is used in insufficient quantity to fully deprotonate the phenolic hydroxyl group.Use a stronger base (e.g., NaH, though caution is advised due to its reactivity) or a slight excess of a milder base like K₂CO₃ or Cs₂CO₃.
Poor Nucleophilicity of the Phenoxide The solvent is stabilizing the phenoxide too strongly, reducing its reactivity. This is common in protic solvents.Switch to a polar aprotic solvent such as DMF, acetone, or acetonitrile to enhance the nucleophilicity of the phenoxide.
Low Solubility of Reactants This compound or the alkylating agent is not fully dissolved at the reaction temperature.Gently heat the reaction mixture. If solubility remains an issue, consider a co-solvent system or switch to a solvent with better solvating power like DMF or DMSO.
Side Reactions The alkylating agent may undergo elimination reactions, especially at higher temperatures with sterically hindered bases.Use milder reaction conditions (lower temperature) and a non-nucleophilic base.

Issue 2: Formation of Impurities in Condensation Reactions

Potential Cause Explanation Recommended Solution
Self-Condensation of the Aldehyde Under strongly basic conditions, the aldehyde can undergo self-condensation (aldol-type reaction).Use a milder, catalytic amount of base. Carefully control the stoichiometry of the reactants. Optimize the reaction temperature to favor the desired condensation.
Michael Addition If the product of the condensation is an α,β-unsaturated system, it may undergo a subsequent Michael addition with the active methylene compound.Use a 1:1 stoichiometry of the reactants. Monitor the reaction closely by TLC and stop it once the desired product is formed.
Low Solubility Leading to Incomplete Reaction If the starting material or intermediate precipitates, the reaction may not go to completion, leading to a complex mixture.Choose a solvent system where all reactants and intermediates are soluble. Heating or using a co-solvent can be beneficial.

Issue 3: Inefficient Suzuki-Miyaura Cross-Coupling

Potential Cause Explanation Recommended Solution
Catalyst Deactivation The palladium catalyst can be sensitive to air, moisture, or impurities in the solvents and reagents.Ensure all solvents and reagents are anhydrous and degassed. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor Solubility of the Base The inorganic base is not sufficiently soluble in the organic solvent to effectively participate in the catalytic cycle.Add water as a co-solvent to dissolve the base. Common ratios of organic solvent to water range from 3:1 to 10:1.
Proto-debromination A common side reaction where the bromo group is replaced by a hydrogen atom.This can be influenced by the solvent, base, and ligand. Screening different combinations is often necessary. Using a less protic solvent or a different base might suppress this side reaction.
Low Reaction Rate The reaction may be sluggish due to the electronic properties of the substrates or suboptimal temperature.Increase the reaction temperature. Ensure efficient stirring. Consider using a more active catalyst system (e.g., different palladium precursor or ligand).

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation (Williamson Ether Synthesis)

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or acetone) to a concentration of approximately 0.5 M.

  • Base Addition: Add a solid base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.), to the solution.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the phenoxide salt.

  • Alkylating Agent Addition: Add the alkylating agent (e.g., an alkyl halide, 1.1-1.5 eq.) to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to an appropriate temperature (typically 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: General Procedure for Knoevenagel Condensation

  • Reactant Mixture: In a flask, combine this compound (1.0 eq.) and an active methylene compound (e.g., malononitrile, 1.0-1.1 eq.) in a solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a mild base (e.g., a few drops of piperidine or a small amount of ammonium acetate).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux). Monitor the reaction progress by TLC.

  • Product Isolation: Upon completion, the product may precipitate from the reaction mixture upon cooling. If so, collect the solid by filtration and wash with cold solvent.

  • Purification: If the product does not precipitate or requires further purification, remove the solvent under reduced pressure and purify the residue by recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) or by column chromatography.

Visualizations

experimental_workflow_o_alkylation start Start dissolve Dissolve this compound in polar aprotic solvent (e.g., DMF) start->dissolve add_base Add base (e.g., K₂CO₃) dissolve->add_base stir_rt Stir at room temperature add_base->stir_rt add_alkylating_agent Add alkylating agent stir_rt->add_alkylating_agent heat_monitor Heat and monitor by TLC add_alkylating_agent->heat_monitor workup Aqueous work-up and extraction heat_monitor->workup purify Column chromatography workup->purify end Pure O-alkylated product purify->end

Caption: Workflow for O-alkylation of this compound.

troubleshooting_low_yield start Low Yield Observed check_solubility Are all reactants soluble? start->check_solubility change_solvent Use a more polar solvent (e.g., DMF) or add a co-solvent. check_solubility->change_solvent No check_base Is the base strong enough? check_solubility->check_base Yes change_solvent->check_base stronger_base Use a stronger base or increase stoichiometry. check_base->stronger_base No check_temp Is the reaction temperature optimal? check_base->check_temp Yes stronger_base->check_temp optimize_temp Systematically vary the temperature. check_temp->optimize_temp No check_purity Are reagents and solvents pure and dry? check_temp->check_purity Yes optimize_temp->check_purity purify_reagents Use purified reagents and anhydrous solvents. check_purity->purify_reagents No end Improved Yield check_purity->end Yes purify_reagents->end

Caption: Troubleshooting logic for low reaction yields.

Validation & Comparative

Interpreting the ¹H NMR Spectrum of 3-Bromo-2-hydroxy-5-methoxybenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a detailed interpretation of the ¹H NMR spectrum of 3-Bromo-2-hydroxy-5-methoxybenzaldehyde, a substituted aromatic aldehyde. To provide a comprehensive analysis, a comparison with the known ¹H NMR data of its isomer, 5-Bromo-2-hydroxy-3-methoxybenzaldehyde, is included. This comparative approach highlights the subtle yet significant effects of substituent positioning on proton chemical shifts and coupling patterns.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals corresponding to the five non-equivalent protons in the molecule. The expected chemical shifts (δ), splitting patterns, and integration values are summarized in the table below. These predictions are based on the analysis of substituent effects (bromine, hydroxyl, methoxy, and aldehyde groups) on the aromatic ring and comparison with structurally similar compounds.

Proton Chemical Shift (δ, ppm) Splitting Pattern Integration Notes
H-aldehyde~9.8 - 10.0Singlet (s)1HThe electron-withdrawing nature of the carbonyl group and the aromatic ring strongly deshields this proton, causing it to appear far downfield.
OH~11.0Singlet (s, broad)1HThe phenolic proton is typically broad due to hydrogen bonding and exchange. Its chemical shift can be highly variable depending on solvent and concentration.
H-4~7.2 - 7.4Doublet (d)1HThis proton is ortho to the bromine atom and meta to the aldehyde group. It is expected to be a doublet due to coupling with H-6.
H-6~7.0 - 7.2Doublet (d)1HThis proton is ortho to the aldehyde group and meta to the bromine atom. It is expected to be a doublet due to coupling with H-4.
OCH₃~3.9Singlet (s)3HThe methoxy group protons are not coupled to any other protons and will appear as a sharp singlet.

Comparative Analysis with 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

A comparison with the experimental ¹H NMR data of the isomeric compound, 5-Bromo-2-hydroxy-3-methoxybenzaldehyde, provides valuable insights into the influence of substituent placement on the spectrum.

Compound H-aldehyde (ppm) OH (ppm) Aromatic H (ppm) OCH₃ (ppm)
This compound (Predicted) ~9.8 - 10.0 (s)~11.0 (s)H-4: ~7.2 - 7.4 (d)H-6: ~7.0 - 7.2 (d)~3.9 (s)
5-Bromo-2-hydroxy-3-methoxybenzaldehyde (Experimental) 9.86 (s)11.00 (s)H-4: 7.18 (d, J=2.4 Hz)H-6: 7.31 (d, J=2.4 Hz)3.92 (s)

The experimental data for 5-Bromo-2-hydroxy-3-methoxybenzaldehyde shows the two aromatic protons as distinct doublets, which is consistent with the predicted spectrum for the 3-bromo isomer.[1] The slight differences in the exact chemical shifts of the aromatic protons between the two isomers would be due to the different electronic environments created by the altered positions of the bromine and methoxy groups relative to the other substituents.

Experimental Protocols

A standardized protocol is crucial for acquiring high-quality and reproducible ¹H NMR data.

Sample Preparation:

  • Weigh 5-10 mg of the benzaldehyde derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0 ppm.

NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity, which will result in sharp and symmetrical peaks.

Data Acquisition:

  • Pulse Angle: A 30° or 45° pulse is typically used for standard ¹H spectra.

  • Acquisition Time: Generally in the range of 2-4 seconds.

  • Relaxation Delay: A delay of 1-5 seconds between pulses is set to allow for the complete relaxation of all protons.

Visualizing Molecular Structure and Proton Environments

The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound and the logical workflow for interpreting its ¹H NMR spectrum.

molecular_structure cluster_ring Aromatic Ring cluster_substituents Substituents C1 C1-CHO C2 C2-OH C1->C2 CHO CHO C1->CHO C3 C3-Br C2->C3 OH OH C2->OH C4 C4-H C3->C4 Br Br C3->Br C5 C5-OCH3 C4->C5 H4 H C4->H4 C6 C6-H C5->C6 OCH3 OCH3 C5->OCH3 C6->C1 H6 H C6->H6

Caption: Molecular structure of this compound.

nmr_interpretation_workflow start Obtain 1H NMR Spectrum step1 Identify Number of Signals start->step1 step2 Determine Chemical Shift (δ) step1->step2 step3 Analyze Splitting Patterns (Multiplicity) step2->step3 step4 Measure Integration Values step3->step4 step5 Assign Signals to Protons step4->step5 end Elucidate Molecular Structure step5->end

Caption: Workflow for the interpretation of a ¹H NMR spectrum.

References

Navigating the Aromatic Landscape: A Comparative Analysis of 13C NMR Data for 3-Bromo-2-hydroxy-5-methoxybenzaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, understanding the nuanced effects of substituent placement on the spectral properties of aromatic compounds is paramount. This guide provides a comparative analysis of the 13C NMR data for 3-Bromo-2-hydroxy-5-methoxybenzaldehyde, a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of direct experimental data for this specific compound, this analysis leverages data from structurally similar molecules to predict and interpret its 13C NMR spectrum.

This guide will present a detailed comparison with key analogs, outline a standard experimental protocol for acquiring 13C NMR spectra, and visualize the expected electronic effects of the substituents on the benzene ring.

Comparative 13C NMR Data Analysis

The chemical shifts in 13C NMR spectroscopy are highly sensitive to the electronic environment of each carbon atom. By analyzing the spectra of simpler, related compounds, we can dissect the individual contributions of the bromo, hydroxyl, and methoxy groups to the overall spectrum of this compound. The following table summarizes the available 13C NMR data for relevant comparative compounds.

Carbon Position2-Hydroxy-5-methoxybenzaldehyde3-Bromobenzaldehyde5-Bromo-2-hydroxy-3-methoxybenzaldehydePredicted this compound
C1 (CHO) ~191.0191.9195.4~193-196
C2 (C-OH) 161.6-149.3~155-158
C3 (C-Br) -123.0150.9 (C-OMe)~115-118
C4 114.4130.2126.1~125-128
C5 (C-OMe) 147.1137.2111.1 (C-Br)~148-151
C6 120.6128.5120.8~118-121
OCH3 55.6-56.3~56.0

Note: Chemical shifts are in ppm relative to TMS. Data for comparative compounds were obtained from various sources. The predicted values for this compound are estimations based on additive substituent effects.

Deciphering Substituent Effects

The predicted chemical shifts for this compound are derived from the additive effects of the individual substituents on the benzene ring. The electron-withdrawing nature of the bromine atom and the aldehyde group, combined with the electron-donating effects of the hydroxyl and methoxy groups, create a distinct electronic environment for each carbon atom.

Substituent_Effects substituents Substituents effects Electronic Effects substituents->effects Influence shifts Predicted 13C NMR Shifts effects->shifts Result in Br Br Inductive Effect (-I) Inductive Effect (-I) Br->Inductive Effect (-I) -I > +M OMe OMe Mesomeric Effect (+M) Mesomeric Effect (+M) OMe->Mesomeric Effect (+M) OH OH OH->Mesomeric Effect (+M) CHO CHO CHO->Inductive Effect (-I) Anisotropic Effect Anisotropic Effect CHO->Anisotropic Effect Downfield Shift Downfield Shift Inductive Effect (-I)->Downfield Shift Upfield Shift Upfield Shift Mesomeric Effect (+M)->Upfield Shift Anisotropic Effect->Downfield Shift of C1

Figure 1. Logical relationship of substituent electronic effects on the 13C NMR chemical shifts.

Experimental Protocol for 13C NMR Spectroscopy

Acquiring high-quality 13C NMR data is crucial for accurate structural elucidation. The following is a generalized experimental protocol for obtaining a 13C NMR spectrum of an aromatic aldehyde.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup:

  • The experiment is typically performed on a 400 MHz or higher field NMR spectrometer.

  • Tune and match the probe for the 13C frequency.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition:

  • A standard proton-decoupled 13C NMR pulse sequence (e.g., zgpg30) is commonly used.

  • The spectral width should be set to encompass the expected range of chemical shifts for aromatic compounds (typically 0-200 ppm).

  • The number of scans will depend on the sample concentration, but typically ranges from 1024 to 4096 scans to achieve an adequate signal-to-noise ratio.

  • A relaxation delay (D1) of 1-2 seconds is generally sufficient.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Perform a baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

  • Integrate the peaks if quantitative information is desired, although routine 13C NMR is generally not quantitative.

By following this guide, researchers can effectively analyze and predict the 13C NMR spectrum of this compound, aiding in its identification and characterization in complex reaction mixtures and contributing to the streamlined development of novel chemical entities.

Navigating the Molecular Maze: A Comparative Guide to the Mass Spectrometry of 3-Bromo-2-hydroxy-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of complex organic molecules is a cornerstone of innovation. This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of 3-Bromo-2-hydroxy-5-methoxybenzaldehyde, a substituted aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry. We present detailed experimental protocols and comparative data to aid in the selection of the most appropriate analytical strategy.

The analysis of this compound (C₈H₇BrO₃), with a molecular weight of 231.04 g/mol , presents a unique set of challenges and opportunities due to its combination of a reactive aldehyde group, a phenolic hydroxyl group, a methoxy group, and a bromine atom.[1] Mass spectrometry, a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, is an indispensable tool for confirming the molecular weight and deducing the structure of this compound through its fragmentation patterns.

Unveiling the Molecular Fingerprint: A Comparison of Ionization Techniques

The choice of ionization technique is critical in mass spectrometry as it dictates the type and extent of fragmentation, thereby influencing the structural information that can be obtained. Here, we compare two of the most common ionization methods applicable to this compound: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): The Hard Ionization Approach

Typically coupled with Gas Chromatography (GC-MS), EI is a high-energy "hard" ionization technique that results in extensive fragmentation. This provides a detailed fragmentation pattern, often referred to as a molecular fingerprint, which is highly reproducible and useful for structural elucidation and library matching.

Electrospray Ionization (ESI): The Soft Ionization Alternative

In contrast, ESI is a "soft" ionization technique commonly used with Liquid Chromatography (LC-MS). It typically results in the formation of protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. This is advantageous for confirming the molecular weight of the parent compound. Tandem mass spectrometry (MS/MS) can then be employed to induce and analyze fragmentation of the selected parent ion.

Comparative Data Summary
Ionization TechniqueTypical PlatformParent Ion InformationFragmentationKey AdvantagesKey Disadvantages
Electron Ionization (EI) GC-MSOften weak or absentExtensive and reproducibleDetailed structural information, library searchableMay not observe molecular ion for labile compounds
Electrospray Ionization (ESI) LC-MSStrong [M+H]⁺ or [M-H]⁻Minimal (requires MS/MS)Clear molecular weight determination, suitable for polar and thermally labile compoundsLimited initial fragmentation, requires tandem MS for detailed structural data

Deciphering the Fragments: Predicted Mass Spectra

Due to the limited availability of an experimental mass spectrum for this compound in the public domain, the following tables present predicted fragmentation patterns based on the known fragmentation of similar halogenated and substituted benzaldehydes.[2][3][4]

Predicted Electron Ionization (EI-MS) Fragmentation
m/z (predicted)Ion StructureFragmentation Pathway
230/232[M]⁺Molecular ion (presence of Br gives characteristic M/M+2 isotopic pattern)
229/231[M-H]⁺Loss of a hydrogen radical from the aldehyde
201/203[M-CHO]⁺Loss of the formyl group
173/175[M-CHO-CO]⁺Subsequent loss of carbon monoxide
122[M-Br-CO]⁺Loss of a bromine radical and carbon monoxide
94[M-Br-CO-CO]⁺Further loss of carbon monoxide
Predicted Electrospray Ionization (ESI-MS/MS) Fragmentation (Positive Ion Mode)
Precursor Ion (m/z)Product Ion (m/z)Neutral LossFragmentation Pathway
231/233 [M+H]⁺213/215H₂OLoss of water from the protonated molecule
231/233 [M+H]⁺202/204CHOLoss of the formyl group
231/233 [M+H]⁺184/186CHO + H₂OSubsequent loss of water

Beyond Mass Spectrometry: Alternative Analytical Techniques

While mass spectrometry provides invaluable information, a comprehensive characterization of this compound benefits from complementary analytical techniques.

Analytical TechniqueInformation ProvidedKey Advantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural connectivity (¹H and ¹³C NMR)Unambiguous structure determination
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., -OH, -CHO, C-O, C-Br)Rapid and non-destructive functional group analysis
Gas Chromatography (GC) Purity and retention timeExcellent separation of volatile compounds
High-Performance Liquid Chromatography (HPLC) Purity and retention timeSuitable for a wide range of polarities and thermally sensitive compounds

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol or acetonitrile. Dilute further with the initial mobile phase to a final concentration of 1-10 µg/mL.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions (ESI):

    • Ionization Mode: Positive and negative ion modes should be tested for optimal sensitivity.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 350 °C.

    • Drying Gas Flow: 10 L/min.

    • Nebulizer Pressure: 45 psi.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS: Select the [M+H]⁺ or [M-H]⁻ ion for collision-induced dissociation (CID) with varying collision energies to generate a fragmentation spectrum.

Visualizing the Process and Pathways

To better illustrate the analytical workflow and the molecular fragmentation, the following diagrams are provided.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_separation Separation cluster_ionization Ionization cluster_analysis Mass Analysis Sample 3-Bromo-2-hydroxy- 5-methoxybenzaldehyde Dissolution Dissolution in appropriate solvent Sample->Dissolution GC Gas Chromatography (GC) Dissolution->GC LC Liquid Chromatography (LC) Dissolution->LC EI Electron Ionization (EI) GC->EI ESI Electrospray Ionization (ESI) LC->ESI MS Mass Spectrometer EI->MS ESI->MS MSMS Tandem MS (MS/MS) MS->MSMS

A generalized workflow for the mass spectrometric analysis of the target compound.

Fragmentation_Pathway M [M]⁺ m/z 230/232 M_minus_H [M-H]⁺ m/z 229/231 M->M_minus_H -H• M_minus_CHO [M-CHO]⁺ m/z 201/203 M->M_minus_CHO -CHO• M_minus_Br_minus_CO [M-Br-CO]⁺ m/z 122 M->M_minus_Br_minus_CO -Br•, -CO M_minus_CHO_minus_CO [M-CHO-CO]⁺ m/z 173/175 M_minus_CHO->M_minus_CHO_minus_CO -CO

References

A comparative analysis of different synthesis methods for substituted benzaldehydes.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted benzaldehydes is a cornerstone of organic chemistry, providing essential building blocks for pharmaceuticals, agrochemicals, and specialty materials. The choice of synthetic methodology is critical and depends on factors such as the nature and position of substituents on the aromatic ring, desired yield, scalability, and economic viability. This guide provides a comparative analysis of several key methods for the synthesis of substituted benzaldehydes, complete with experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal strategy for their specific needs.

I. Formylation of Aromatic Compounds

Formylation reactions introduce a formyl group (-CHO) directly onto an aromatic ring. These methods are particularly useful for the synthesis of hydroxy, alkoxy, and amino-substituted benzaldehydes from readily available phenols and anilines.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. It employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile.[1][2] The reaction is generally regioselective, with substitution occurring at the para position to an activating group, unless sterically hindered.[1]

Comparative Performance:

Starting MaterialProductYield (%)Reference
N,N-Dimethylaniline4-(Dimethylamino)benzaldehyde80-84[3]
IndoleIndole-3-carboxaldehyde77[1]
PyrrolePyrrole-2-carboxaldehydeHigh[2]
Anisolep-AnisaldehydeGood[2]

Experimental Protocol: Synthesis of 4-(Dimethylamino)benzaldehyde [3]

  • Vilsmeier Reagent Formation: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, 440 g (6 moles) of N,N-dimethylformamide (DMF) is placed and cooled in an ice bath. While stirring, 253 g (1.65 moles) of phosphorus oxychloride (POCl₃) is added dropwise. An exothermic reaction occurs, and the temperature should be maintained in the ice bath.

  • Reaction with Substrate: After the addition of POCl₃ is complete, 182 g (1.5 moles) of N,N-dimethylaniline is added dropwise, maintaining the cooling. A yellow-green precipitate may form.

  • Reaction Completion: The reaction mixture is then heated on a steam bath with continuous stirring for 2 hours. The precipitate should redissolve upon heating.

  • Work-up and Isolation: The mixture is cooled and poured over 1.5 kg of crushed ice. The flask is rinsed with cold water, and the rinsing is added to the ice mixture. The solution is neutralized to pH 6-8 with a saturated aqueous solution of sodium acetate with vigorous stirring. The product precipitates as greenish crystals.

  • Purification: The precipitate is collected by suction filtration, washed with cold water, and can be further purified by recrystallization from aqueous ethanol.

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow reagent_prep Vilsmeier Reagent Formation (DMF + POCl₃) reaction Electrophilic Aromatic Substitution (Addition of Substrate) reagent_prep->reaction 0-5 °C hydrolysis Hydrolysis (Work-up) reaction->hydrolysis Heat product Substituted Benzaldehyde hydrolysis->product Isolation Gattermann_Mechanism cluster_electrophile Electrophile Formation cluster_substitution Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis HCN HCN Electrophile [HC=NH₂]⁺ AlCl₄⁻ HCN->Electrophile HCl HCl HCl->Electrophile AlCl3 AlCl3 AlCl3->Electrophile Arene Ar-H Intermediate [Ar-CH=NH₂]⁺ Arene->Intermediate + [HC=NH₂]⁺ Product Ar-CHO Intermediate->Product + H₂O Hydrolysis H₂O Reimer_Tiemann_Mechanism cluster_carbene Dichlorocarbene Formation cluster_substitution Electrophilic Attack cluster_hydrolysis Hydrolysis CHCl3 CHCl3 Carbene :CCl₂ CHCl3->Carbene + OH⁻, -H₂O, -Cl⁻ OH- OH- Phenoxide Ar-O⁻ Intermediate1 Ar(O⁻)-CHCl₂ Phenoxide->Intermediate1 + :CCl₂ Intermediate2 Ar(O⁻)-CHCl₂ Product o-Hydroxybenzaldehyde Intermediate2->Product + 2OH⁻, then H⁺ DIBAL_Reduction_Workflow start Substituted Ester in Anhydrous Solvent reduction Addition of DIBAL-H (-78 °C) start->reduction quench Quench with Methanol and aq. NH₄Cl reduction->quench product Substituted Benzaldehyde quench->product Extraction & Purification

References

Comparing the reactivity of 3-Bromo-2-hydroxy-5-methoxybenzaldehyde with other brominated phenols.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of 3-Bromo-2-hydroxy-5-methoxybenzaldehyde and Other Brominated Phenols

For researchers, scientists, and professionals in drug development, understanding the chemical reactivity of substituted phenols is crucial for the synthesis of novel compounds and the development of new therapeutic agents. This guide provides a comparative analysis of the reactivity of this compound against other common brominated phenols. The comparison extends to their biological activities, supported by experimental data from the literature.

Comparison of Chemical Reactivity

The reactivity of brominated phenols is significantly influenced by the electronic effects of their substituents. The hydroxyl (-OH), methoxy (-OCH3), and aldehyde (-CHO) groups, in addition to the bromine atom (-Br), play a key role in determining the electron density of the aromatic ring and, consequently, its susceptibility to various reactions.

This compound possesses a unique substitution pattern that influences its reactivity:

  • The hydroxyl group is a strong activating group, directing electrophilic substitution to the ortho and para positions.

  • The methoxy group is also an activating group, reinforcing the effect of the hydroxyl group.

  • The aldehyde group is a deactivating group, withdrawing electron density from the ring, particularly from the ortho and para positions relative to it.

  • The bromine atom is a deactivating group but an ortho-para director.

In electrophilic aromatic substitution reactions , the strong activating effects of the hydroxyl and methoxy groups are expected to make the ring of this compound highly reactive, despite the deactivating aldehyde and bromo substituents. The substitution pattern of vanillin, a related compound, shows that halogenation is regioselective.[1] For instance, the bromination of vanillin can be achieved without strong Lewis acids.[1]

In metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Ullmann reactions, the reactivity of the C-Br bond is of primary importance. The generally accepted order of reactivity for halogens in the oxidative addition step is I > Br > Cl.[2] Therefore, brominated phenols are suitable substrates for these reactions.[2][3][4] The electronic environment around the C-Br bond, influenced by the other substituents, will affect the reaction rates and yields. Electron-withdrawing groups can sometimes enhance the rate of oxidative addition.

The following table provides a qualitative comparison of the expected reactivity of this compound with other representative brominated phenols in common organic reactions.

CompoundStructureExpected Reactivity in Electrophilic Aromatic SubstitutionExpected Reactivity in Cross-Coupling Reactions (e.g., Suzuki, Heck)
This compoundthis compoundHigh (activated by -OH and -OCH3)Moderate to High
2-Bromophenol2-BromophenolHigh (activated by -OH)Moderate
4-Bromophenol4-BromophenolHigh (activated by -OH)Moderate
2,4-Dibromophenol2,4-DibromophenolModerate (deactivated by two -Br)Moderate (potential for multiple couplings)
2,4,6-Tribromophenol2,4,6-TribromophenolLow (highly deactivated by three -Br)Low to Moderate

Comparison of Biological Activity

Bromophenols isolated from marine sources have been shown to exhibit a range of biological activities, including antioxidant, antimicrobial, and enzyme inhibitory effects.[5][6] The antioxidant properties are often attributed to the hydrogen-donating ability of the phenolic hydroxyl group.[7][8]

Antioxidant Activity

The antioxidant potential of various bromophenols has been evaluated using assays such as DPPH and ABTS radical scavenging, and ferric and cupric ion reducing power.[5][9] The following table summarizes some of these findings.

Compound/ExtractAssayResult (e.g., IC50, Absorbance)Reference
2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acidFe3+ reducing power1.775 ± 0.003 (Absorbance at 60 µg/mL)
2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acidFe3+-TPTZ reducing ability (FRAP)1.996 ± 0.002 (Absorbance at 60 µg/mL)[5]
Novel Bromophenol Derivatives (20-24)DPPH & ABTS radical scavenging, AChE inhibitionShowed considerable antioxidant and AChE inhibition effects[10]
Highly brominated mono- and bis-phenolsAntioxidant activityPotent, with IC50 values ranging from 8.1 to 24.7 microM
Enzyme Inhibition

Several bromophenols have been identified as potent inhibitors of various enzymes, suggesting their potential as therapeutic agents. For example, some bromophenol derivatives are effective inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in diabetes.[11] The degree of bromination can influence the inhibitory activity.[6]

CompoundTarget EnzymeInhibition (IC50 or Ki)Reference
Bromophenol derivativesPTP1BIC50 values ranging from 0.68 µM to 2.42 µM[11]
3-bromo-4,5-dihydroxybenzyl alcoholα-glucosidaseIC50 of 100 µM[6]
A series of novel bromophenols (13-21)hCA I and hCA IIKi values ranging from 2.53 ± 0.25 to 25.67 ± 4.58 nM for hCA I[12]
A series of novel bromophenols (13-21)Acetylcholinesterase (AChE)Ki values ranging from 6.54 ± 1.03 to 24.86 ± 5.30 nM[12]

Experimental Protocols

Detailed experimental protocols are essential for the objective comparison of the reactivity of different brominated phenols. Below are representative procedures for key reactions.

Protocol 1: Comparative Bromination of Phenols

This protocol describes the electrophilic bromination of a brominated phenol to assess its relative reactivity towards further halogenation.

Materials:

  • This compound

  • 2-Bromophenol (for comparison)

  • Potassium bromate (KBrO3)

  • Hydrobromic acid (HBr, 48%)

  • Glacial acetic acid

  • Sodium thiosulfate solution

  • Deionized water

Procedure:

  • In separate 50 mL round-bottom flasks, dissolve 1.0 mmol of this compound and 1.0 mmol of 2-Bromophenol in 10 mL of glacial acetic acid.

  • To each flask, add 0.3 mmol of potassium bromate and stir the mixture at room temperature.

  • Slowly add 0.5 mL of 48% HBr dropwise to each flask.

  • Monitor the reactions over time (e.g., every 15 minutes for 1 hour) by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of products.

  • After the desired reaction time, quench the reaction by adding 20 mL of ice-cold water.

  • Add a few drops of sodium thiosulfate solution to neutralize any remaining bromine.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • Analyze the product mixture by 1H NMR or GC-MS to determine the conversion and product distribution.

Protocol 2: Comparative Suzuki-Miyaura Coupling

This protocol outlines a procedure for comparing the reactivity of different brominated phenols in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][13]

Materials:

  • This compound

  • 4-Bromophenol (for comparison)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • To two separate flame-dried Schlenk flasks under an argon atmosphere, add the respective bromophenol (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol), and PPh3 (0.08 mmol).

  • To each flask, add K2CO3 (3.0 mmol).

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) to each flask.

  • Heat the reaction mixtures to 80-90 °C and stir.

  • Monitor the progress of each reaction by TLC or GC-MS at regular intervals.

  • Upon completion, cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography and calculate the yield for each reaction to compare the reactivity.

Visualizations

Experimental Workflow

The following diagram illustrates a logical workflow for the comparative analysis of brominated phenol reactivity.

G Workflow for Comparative Reactivity Analysis cluster_selection Compound Selection cluster_reactions Reactivity Screening cluster_analysis Analysis cluster_comparison Comparison A Select Brominated Phenols (e.g., this compound, 2-Bromophenol, 4-Bromophenol) B Perform Parallel Reactions (e.g., Bromination, Suzuki Coupling) A->B Substrates C Monitor Reaction Progress (TLC, GC-MS) B->C Samples D Isolate and Purify Products C->D Reaction Mixture E Characterize Products (NMR, MS) D->E Purified Product F Compare Reaction Rates E->F Data G Compare Product Yields E->G Data

Caption: A logical workflow for the comparative study of brominated phenol reactivity.

Signaling Pathway

The diagram below represents a hypothetical signaling pathway that could be modulated by bromophenol derivatives, given their known inhibitory effects on enzymes like Protein Tyrosine Phosphatase 1B (PTP1B).

G Hypothetical Signaling Pathway Inhibition by Bromophenols cluster_pathway Insulin Signaling Pathway cluster_inhibitor Inhibition Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS (phosphorylated) IR->IRS activates PI3K PI3K/Akt Pathway IRS->PI3K activates GLUT4 GLUT4 Translocation PI3K->GLUT4 promotes GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake enables Bromophenol Bromophenol Derivative PTP1B PTP1B Bromophenol->PTP1B inhibits PTP1B->IRS dephosphorylates (inactivates)

Caption: Inhibition of PTP1B by bromophenols may enhance insulin signaling.

References

A Comparative Guide to the Spectroscopic Profile of Brominated Hydroxy-Methoxybenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 5-Bromo-2-hydroxy-3-methoxybenzaldehyde, a key aromatic aldehyde derivative. Due to the limited availability of a complete, publicly accessible dataset for its isomer, 3-Bromo-2-hydroxy-5-methoxybenzaldehyde, this document focuses on the former as a representative example of this class of compounds. The provided data and protocols are essential for the accurate identification, characterization, and quality control of these and similar molecules in research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. This information is critical for structural elucidation and purity assessment.

Table 1: ¹H NMR Spectroscopic Data for 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.00s1H-OH
9.86s1H-CHO
7.31d, J = 2.4 Hz1HAr-H
7.18d, J = 2.4 Hz1HAr-H
3.92s3H-OCH₃

Solvent: CDCl₃, Reference: TMS

Table 2: ¹³C NMR Spectroscopic Data for 5-Bromo-2-hydroxy-3-methoxybenzaldehyde[1]
Chemical Shift (δ) ppmAssignment
195.4-CHO
150.9C-O
149.3C-O
126.1Ar-C
121.3Ar-C
120.8Ar-C
111.1Ar-C-Br
56.3-OCH₃

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Data for 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
Wavenumber (cm⁻¹)Interpretation
~3400-3200O-H stretch (phenolic)
~3100-3000C-H stretch (aromatic)
~2900-2800C-H stretch (aldehyde)
~1650C=O stretch (aldehyde)
~1600, ~1470C=C stretch (aromatic)
~1250C-O stretch (aryl ether)
~600C-Br stretch

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, thin film).

Table 4: Mass Spectrometry Data for 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
m/zInterpretation
230/232[M]⁺, Molecular ion peak (presence of Br isotopes)
229/231[M-H]⁺
201/203[M-CHO]⁺
122[M-Br-CO]⁺

Note: The mass spectrum of brominated compounds is characterized by the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in pairs of peaks separated by 2 m/z units.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Proton (¹H) and Carbon (¹³C) NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was then filtered into a 5 mm NMR tube.

  • Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Proton NMR spectra were recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. The spectral width was set to 240 ppm, with an acquisition time of 1.5 seconds and a relaxation delay of 2 seconds. A total of 1024 scans were averaged.

  • Data Processing: The raw data (Free Induction Decay - FID) was processed using a Fourier transform with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. Phase and baseline corrections were applied manually.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: An FT-IR spectrometer was used for analysis.

  • Data Acquisition: The spectrum was recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment was recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram was converted to a transmittance or absorbance spectrum via a Fourier transform.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Electron ionization (EI) was used with an ionization energy of 70 eV.

  • Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) using a quadrupole mass analyzer.

  • Detection: The separated ions were detected by an electron multiplier. The mass spectrum was recorded over a mass range of m/z 50-500.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel organic compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of Target Molecule Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR FT-IR Spectroscopy Purification->IR NMR_Data NMR Data Analysis: - Chemical Shift - Integration - Coupling Constants NMR->NMR_Data MS_Data MS Data Analysis: - Molecular Ion Peak - Fragmentation Pattern MS->MS_Data IR_Data IR Data Analysis: - Functional Group Identification IR->IR_Data Structure Proposed Structure NMR_Data->Structure Connectivity & Carbon Skeleton MS_Data->Structure Molecular Formula & Mass IR_Data->Structure Functional Groups

Caption: Workflow for the spectroscopic characterization of an organic compound.

A Comparative Guide to the X-ray Diffraction Characterization of Bromo-dimethoxybenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the crystallographic characterization of various bromo-dimethoxybenzaldehyde isomers, crucial intermediates in the synthesis of bioactive compounds. The positional isomerism of the bromo and dimethoxy substituents significantly influences the molecular geometry, crystal packing, and ultimately, the physicochemical properties of these compounds. This document presents a compilation of experimental data from single-crystal X-ray diffraction (XRD) studies, alongside alternative characterization methods, to facilitate unambiguous identification and guide synthetic strategies.

Performance Comparison: Crystallographic Data

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids. The following table summarizes key crystallographic parameters for several bromo-dimethoxybenzaldehyde isomers, allowing for a direct comparison of their solid-state structures.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
6-bromo-2,3-dimethoxybenzaldehydeC₉H₉BrO₃MonoclinicP2₁/c8.452(3)12.112(5)10.111(4)108.53(1)980.7(7)4[1]
5-bromo-2,3-dimethoxybenzaldehydeC₉H₉BrO₃MonoclinicP2₁/c7.911(2)13.983(4)8.992(3)94.13(1)991.1(5)4[1]
4,5-dibromo-2,3-dimethoxybenzaldehydeC₉H₈Br₂O₃MonoclinicP2₁/n10.339(2)7.683(1)14.881(3)96.98(1)1172.9(4)4[2]
2,3-dibromo-5,6-dimethoxybenzaldehydeC₉H₈Br₂O₃MonoclinicP2₁/c8.649(1)13.841(2)9.774(1)101.93(1)1143.5(2)4[2]
4,6-dibromo-2,3-dimethoxybenzaldehydeC₉H₈Br₂O₃MonoclinicP2₁/c8.441(2)11.983(3)11.554(3)109.43(1)1101.7(4)4[2]

Note: The unit cell parameters (a, b, c, β), volume (V), and the number of molecules per unit cell (Z) are fundamental descriptors of the crystal lattice. Differences in these parameters, even for isomers, reflect distinct packing arrangements influenced by intermolecular interactions.

Alternative Characterization Techniques

While X-ray diffraction provides unparalleled detail on the solid-state structure, other spectroscopic methods are routinely used for the characterization of bromo-dimethoxybenzaldehydes in various states.

TechniqueInformation ProvidedKey Observables
FTIR Spectroscopy Functional group identification.C-Br, C=O, C=C aromatic, and C-O ether stretching vibrations. The C-Br stretch typically appears in the 1020-550 cm⁻¹ region.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight and fragmentation pattern.The molecular ion peak (M⁺) corresponding to the compound's mass. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) results in a characteristic M+2 peak of nearly equal intensity.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical environment of ¹H and ¹³C nuclei.Chemical shifts and coupling constants of aromatic, aldehyde, and methoxy protons provide detailed information about the substitution pattern on the benzene ring.[4]

These techniques are complementary to XRD and are essential for the initial identification and purity assessment of synthesized compounds.

Experimental Protocols

Reproducibility is paramount in scientific research. The following sections detail the generalized procedures for the synthesis and single-crystal X-ray diffraction analysis of bromo-dimethoxybenzaldehydes.

Synthesis of Bromo-dimethoxybenzaldehydes

The synthesis of bromo-dimethoxybenzaldehydes is typically achieved through electrophilic aromatic substitution (bromination) of the corresponding dimethoxybenzaldehyde precursor.

  • Dissolution: The starting dimethoxybenzaldehyde is dissolved in a suitable solvent, such as glacial acetic acid.

  • Brominating Agent Addition: A brominating agent, such as N-bromosuccinimide (NBS) or molecular bromine, is added to the solution. The choice of brominating agent and reaction conditions can influence the regioselectivity of the bromination.[1][5]

  • Reaction: The reaction mixture is stirred at a specific temperature for a period of time to allow for the completion of the bromination.

  • Work-up: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by techniques such as column chromatography or recrystallization to yield the pure bromo-dimethoxybenzaldehyde isomer.[1]

Single-Crystal X-ray Diffraction

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.

  • Crystal Mounting: A single crystal of suitable size and quality is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is collected at a specific temperature, often low temperatures like 100 K, to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques. This process yields the final atomic coordinates, bond lengths, and bond angles.[6]

Experimental Workflow

The following diagram illustrates the typical workflow for the characterization of bromo-dimethoxybenzaldehydes.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis synthesis Synthesis of Bromo-dimethoxybenzaldehyde purification Purification (Chromatography/Recrystallization) synthesis->purification xrd Single-Crystal X-ray Diffraction purification->xrd Crystal Growth spectroscopy Spectroscopic Analysis (FTIR, GC-MS, NMR) purification->spectroscopy structure_elucidation Structure Elucidation & Comparison xrd->structure_elucidation spectroscopy->structure_elucidation

Experimental workflow for bromo-dimethoxybenzaldehyde characterization.

This structured approach, combining synthesis, purification, and comprehensive characterization, is essential for the unambiguous identification and further application of these versatile chemical building blocks in drug discovery and materials science.

References

A Comparative Guide to Validating the Purity of Synthesized 3-Bromo-2-hydroxy-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the purity of synthesized 3-Bromo-2-hydroxy-5-methoxybenzaldehyde. It offers a comparative analysis of this compound with its structural isomers and outlines detailed experimental protocols for key analytical techniques. The presented data and methodologies are intended to assist researchers in ensuring the quality and reliability of their synthesized materials for further application in drug discovery and development.

Introduction

This compound is a substituted aromatic aldehyde with potential applications as a building block in the synthesis of various pharmaceutical compounds. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, lower yields, and the formation of potentially toxic byproducts. This guide details a multi-pronged approach to purity validation, employing a suite of analytical techniques to provide a comprehensive assessment of the synthesized product. We will also compare the physicochemical and spectral properties of this compound with its key structural isomers to aid in their differentiation and identification.

Comparative Analysis of Structural Isomers

The synthesis of this compound can potentially yield several structural isomers. Understanding the distinct properties of these isomers is crucial for developing selective analytical methods and for confirming the identity of the target compound.

PropertyThis compound5-Bromo-2-hydroxy-3-methoxybenzaldehyde3-Bromo-5-methoxybenzaldehyde2-Bromo-5-methoxybenzaldehyde
CAS Number 50343-02-7[1]5034-74-2[2]262450-65-7[3]7507-86-0[4]
Molecular Formula C₈H₇BrO₃[1][5]C₈H₇BrO₃[6]C₈H₇BrO₂[3]C₈H₇BrO₂[4]
Molecular Weight 231.04 g/mol [5]231.04 g/mol 215.04 g/mol [3]215.04 g/mol [4]
Melting Point (°C) Not available125-127Not availableNot available

Experimental Protocols for Purity Validation

A combination of chromatographic and spectroscopic methods is recommended for a thorough purity assessment.

Chromatographic Methods

3.1.1. High-Performance Liquid Chromatography (HPLC)

Experimental Protocol:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with a 30:70 (v/v) mixture of acetonitrile:water.

    • Linearly increase to 70:30 (v/v) acetonitrile:water over 20 minutes.

    • Hold at 70:30 for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

3.1.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying volatile and semi-volatile impurities.

Experimental Protocol:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature of 100 °C, hold for 2 minutes.

    • Ramp at 15 °C/min to 250 °C.

    • Hold at 250 °C for 10 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Prepare a 1 mg/mL solution in dichloromethane or ethyl acetate.

Spectroscopic Methods

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation and can be used to identify and quantify impurities with distinct spectral signatures.

Experimental Protocol:

  • Instrument: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹H NMR: Acquire standard proton spectra.

  • ¹³C NMR: Acquire proton-decoupled carbon spectra.

Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated):

  • δ 11.0-12.0 (s, 1H, -OH)

  • δ 9.8-10.0 (s, 1H, -CHO)

  • δ 7.0-7.5 (m, 2H, Ar-H)

  • δ 3.9 (s, 3H, -OCH₃)

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Instrument: FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a salt plate.

  • Data Acquisition: Collect the spectrum in the range of 4000-400 cm⁻¹.

Expected Characteristic FTIR Peaks:

  • ~3200-3400 cm⁻¹ (O-H stretch, broad)

  • ~2850-3000 cm⁻¹ (C-H stretch, aromatic and aliphatic)

  • ~1650-1680 cm⁻¹ (C=O stretch, aldehyde)

  • ~1580-1600 cm⁻¹ and ~1450-1500 cm⁻¹ (C=C stretch, aromatic ring)

  • ~1200-1280 cm⁻¹ (C-O stretch, ether)

  • ~600-800 cm⁻¹ (C-Br stretch)

Data Presentation and Interpretation

Quantitative data from the analytical techniques should be summarized in clear and concise tables for easy comparison.

Table 1: HPLC Purity Analysis

Sample IDRetention Time (min)Peak Area (%)Identification
Synthesized Batch 115.299.5This compound
12.80.3Impurity A
18.50.2Impurity B

Table 2: GC-MS Impurity Profile

Retention Time (min)Putative Identification (based on MS library search)Area (%)
10.53-hydroxy-5-methoxybenzaldehyde (starting material)0.1
12.13,5-Dibromo-2-hydroxy-5-methoxybenzaldehyde0.05

Visualizing the Workflow and Relationships

Diagrams created using Graphviz can effectively illustrate the experimental workflow and the relationship between the compound and its potential impurities.

Purity_Validation_Workflow cluster_synthesis Synthesis and Crude Product cluster_purification Purification cluster_analysis Purity Validation cluster_data Data Analysis and Reporting Synthesis Synthesis of this compound Crude Crude Product Synthesis->Crude Purification Column Chromatography Crude->Purification Purified Purified Product Purification->Purified HPLC HPLC Analysis Purified->HPLC GCMS GC-MS Analysis Purified->GCMS NMR NMR Spectroscopy Purified->NMR FTIR FTIR Spectroscopy Purified->FTIR Data Comparative Data Analysis HPLC->Data GCMS->Data NMR->Data FTIR->Data Report Purity Report Data->Report

Caption: Experimental workflow for the synthesis, purification, and purity validation.

Impurity_Relationship cluster_impurities Potential Impurities Target This compound StartingMaterial 3-hydroxy-5-methoxybenzaldehyde (Unreacted Starting Material) Target->StartingMaterial from incomplete reaction Regioisomer 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (Regioisomer) Target->Regioisomer from non-selective bromination Dibrominated 3,5-Dibromo-2-hydroxy-5-methoxybenzaldehyde (Over-bromination) Target->Dibrominated from excess bromine

Caption: Logical relationship between the target compound and potential process-related impurities.

Conclusion

Validating the purity of synthesized this compound requires a multi-faceted analytical approach. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently assess the purity of their material, identify potential impurities, and ensure the reliability of their subsequent research and development activities. The comparative data and detailed protocols provided in this guide serve as a valuable resource for establishing robust quality control procedures.

References

Comparative Efficacy of 3-Bromo-2-hydroxy-5-methoxybenzaldehyde Derivatives: A Biological Activity Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the potential biological efficacy of derivatives of 3-Bromo-2-hydroxy-5-methoxybenzaldehyde. In the absence of direct comparative studies on a homologous series of these specific derivatives, this report synthesizes data from structurally related substituted benzaldehyde compounds to project potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. The experimental data and protocols provided are drawn from studies on analogous compounds and serve as a benchmark for future research in this area.

Comparative Biological Activity Data

The following tables summarize the biological activities of various benzaldehyde derivatives, which can serve as a reference for predicting the potential of this compound derivatives.

Antimicrobial Activity

Schiff base derivatives of substituted benzaldehydes are widely recognized for their antimicrobial properties. The introduction of bromo and methoxy groups can modulate this activity.

Table 1: Antimicrobial Activity of Substituted Benzaldehyde Schiff Base Derivatives

Compound Type Derivative/Complex Test Organism MIC (µg/mL) / Zone of Inhibition (mm) Reference
Schiff Base 4-bromo-2-[({[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol (HL1) based Cr(III) Complex Staphylococcus aureus - [1]
Bacillus subtilis - [1]
Escherichia coli - [1]
Pseudomonas aeruginosa - [1]
Schiff Base 2-[({[4-(2-hydroxyethyl)phenyl]imino}methyl]-4-methoxyphenol (HL2) based Mn(II) Complex Staphylococcus aureus - [1]
Bacillus subtilis - [1]
Escherichia coli - [1]
Pseudomonas aeruginosa - [1]
Benzimidazole-based Hydrazine derivative 4d E. coli Most Active [2]
Hydrazine derivative 4e P. aeruginosa Most Active [2]
Hydrazine derivative 4i B. subtilis, S. aureus Most Active [2]

| | Hydrazine derivative 4c | C. albicans, A. niger | Good Activity |[2] |

Note: Specific MIC or zone of inhibition values for the Schiff base complexes were not provided in the source text, but their activity was confirmed. The benzimidazole derivatives' activity was described qualitatively.

Anticancer Activity

Derivatives of benzaldehyde have been explored for their cytotoxic effects against various cancer cell lines. The data below is for benzyloxybenzaldehyde derivatives, which are structurally related to potential derivatives of this compound.

Table 2: Anticancer Activity of Benzyloxybenzaldehyde Derivatives Against HL-60 Cells

Compound ID R1 (Benzaldehyde Ring) R2 (Benzyl Ring) IC50 (µM) Reference
17 H H >10 [3]
28 5-Cl H 8.2 [3]
26 4-OCH3 H 9.5 [3]
27 5-OCH3 H 9.5 [3]
29 H 3-OCH3 <1 [3]
30 H 2-Cl 1-10 [3]

| 31 | H | 4-Cl | 1-10 |[3] |

Note: This data is for structurally related benzyloxybenzaldehyde analogues and serves as an estimation of potential activity.

Anti-inflammatory Activity

A related compound, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), has demonstrated significant anti-inflammatory properties.[4] It is plausible that derivatives of this compound could exhibit similar activities.

Table 3: Anti-inflammatory Activity of 3-Bromo-4,5-dihydroxybenzaldehyde (BDB)

Assay Model Effect Concentration/Dosage Reference
Pro-inflammatory Cytokine Production LPS-stimulated RAW 264.7 macrophages Dose-dependent inhibition of IL-6 12.5, 25, 50, 100 µM [4]
NF-κB and STAT1 Phosphorylation LPS-stimulated RAW 264.7 macrophages Inhibitory effect 12.5 to 100 µM [4]

| Atopic Dermatitis Symptoms | DNCB-induced mice | Suppression of symptoms | 100 mg/kg |[4] |

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of biological efficacy.

Synthesis of Schiff Base Ligands and Metal Complexes

Synthesis of Ligands: A general method involves the condensation of an appropriate substituted benzaldehyde (like this compound) with a primary amine. For example, 2-(4-aminophenyl)ethan-1-ol (1 mmol) dissolved in ethanol (20 ml) is mixed with 1 mmol of the substituted salicylaldehyde.[1] The mixture is then refluxed for approximately one hour.[1] The resulting precipitate is collected, filtered, washed with ethanol, and dried.[1]

Synthesis of Metal Complexes: A solution of the desired metal salt (e.g., CrCl₃·6H₂O, FeCl₃·6H₂O, or MnCl₂·4H₂O; 1 mmol) in 20 ml of ethanol is prepared.[1] To this, a 1 mmol solution of the Schiff base ligand is added dropwise. The mixture is then refluxed with stirring for 2 to 6 hours.[1] The resulting complex precipitate is filtered, washed with ethanol, and dried.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.

  • Preparation of Compounds: Serial dilutions of the test compounds are prepared in a liquid growth medium within microtiter plates.[5]

  • Inoculation: A standardized suspension of the target bacteria is added to each well.[5]

  • Incubation: The plates are incubated under appropriate conditions for bacterial growth.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that causes visible inhibition of bacterial growth.[5]

In Vitro Anticancer Activity (MTT Assay)

The cytotoxicity of compounds against cancer cell lines can be assessed using the MTT assay.

  • Cell Seeding: Cancer cells (e.g., Hep-G2, MCF-7) are seeded in 96-well plates and allowed to adhere.[1]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

In Vitro Anti-inflammatory Activity (Proinflammatory Cytokine Inhibition Assay)

The ability of compounds to inhibit the production of pro-inflammatory cytokines is a measure of their anti-inflammatory potential.

  • Cell Culture: Murine macrophages (e.g., RAW 264.7) are cultured in appropriate media.[4]

  • Pre-treatment: The cells are pre-treated with various concentrations of the test compounds for a specified period.[4]

  • Stimulation: The cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce cytokine production.[4]

  • Cytokine Measurement: The concentration of a specific pro-inflammatory cytokine (e.g., IL-6) in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[4]

  • Data Analysis: The percentage of inhibition of cytokine production is calculated relative to the LPS-stimulated control.

Visualized Workflows and Pathways

The following diagrams illustrate key experimental processes and signaling pathways relevant to the biological evaluation of this compound derivatives.

G cluster_synthesis Schiff Base Synthesis Workflow Benzaldehyde Derivative Benzaldehyde Derivative Reflux Reflux Benzaldehyde Derivative->Reflux Primary Amine Primary Amine Primary Amine->Reflux Solvent (Ethanol) Solvent (Ethanol) Solvent (Ethanol)->Reflux Precipitate Precipitate Reflux->Precipitate Filter & Dry Filter & Dry Precipitate->Filter & Dry Schiff Base Ligand Schiff Base Ligand Filter & Dry->Schiff Base Ligand

Caption: Workflow for the synthesis of Schiff base ligands.

G cluster_antimicrobial Antimicrobial Susceptibility Testing Workflow Compound Dilutions Compound Dilutions Microtiter Plate Microtiter Plate Compound Dilutions->Microtiter Plate Bacterial Inoculum Bacterial Inoculum Bacterial Inoculum->Microtiter Plate Incubation Incubation Microtiter Plate->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: General workflow for antimicrobial susceptibility testing.

G cluster_pathway Simplified NF-κB Inflammatory Pathway Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) IKK Activation IKK Activation Inflammatory Stimulus (LPS)->IKK Activation IκBα Phosphorylation IκBα Phosphorylation IKK Activation->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα Degradation->NF-κB (p65/p50) Nuclear Translocation Nuclear Translocation NF-κB (p65/p50)->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines Test Compound Test Compound Test Compound->IKK Activation Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-2-hydroxy-5-methoxybenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory reagents is paramount for maintaining a secure research environment and adhering to regulatory standards. This guide provides a detailed, step-by-step procedure for the proper disposal of 3-Bromo-2-hydroxy-5-methoxybenzaldehyde, a compound that requires careful handling due to its potential health and environmental hazards.

Hazard Profile and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound and to use the appropriate Personal Protective Equipment (PPE). This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Hazard Classifications:

Hazard ClassCategory
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract IrritationCategory 3

Required Personal Protective Equipment (PPE):

EquipmentSpecification
GlovesChemical-resistant gloves (e.g., nitrile rubber)
Eye ProtectionSafety glasses with side-shields or chemical goggles
Respiratory ProtectionDust mask type N95 (US) or equivalent
Protective ClothingLaboratory coat

Step-by-Step Disposal Procedure

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3][4]

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container must be compatible with the chemical to prevent any reactions.

    • The label should clearly state "Hazardous Waste" and "this compound," and include the relevant hazard pictograms.

  • Storage:

    • Store the sealed container in a cool, dry, and well-ventilated area.[4][5]

    • Keep the container away from incompatible materials such as strong oxidizing agents and strong bases.[3][4]

    • The storage area should be secure and accessible only to authorized personnel.

  • Spill Management:

    • In case of a spill, ensure adequate ventilation and wear the appropriate PPE.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

    • Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[3][4]

    • Do not use methods that generate dust.

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and certified disposal company.

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

    • Follow all local, regional, and national regulations for hazardous waste disposal.[5]

  • Contaminated Packaging:

    • Containers that held this compound must be treated as hazardous waste.

    • These containers should be disposed of in the same manner as the chemical itself, through a licensed hazardous waste disposal service.

Disposal Workflow

DisposalWorkflow cluster_preparation Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal A Review SDS and Hazards B Wear Appropriate PPE A->B C Collect waste in a labeled, sealed container B->C D Store in a cool, dry, well-ventilated area C->D E Separate from incompatible materials D->E F Contact Licensed Hazardous Waste Disposal Company E->F G Provide SDS to Disposal Company F->G H Follow all local, regional, and national regulations G->H

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 3-Bromo-2-hydroxy-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-Bromo-2-hydroxy-5-methoxybenzaldehyde. Adherence to these procedures is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical safety goggles or a face shieldTo protect against splashes and airborne particles that can cause serious eye irritation.[3][4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coatTo prevent skin contact which can cause irritation.[1][3][6]
Respiratory Protection Use in a well-ventilated area or under a fume hoodTo avoid inhalation of dust or vapors which may cause respiratory irritation.[1][3][4]
Footwear Closed-toe shoesTo protect feet from spills and falling objects.[6]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing risks.

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3][4]

  • Work in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.[3][7]

2. Donning Personal Protective Equipment (PPE):

  • Before handling the chemical, put on all required PPE as detailed in Table 1.

  • Inspect gloves for any signs of damage before use.[6]

3. Chemical Handling:

  • Avoid breathing dust or vapors.[3][4]

  • Minimize the creation of dust.

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[8][9]

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4][9]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste material in a suitable, labeled container.

  • Do not mix with other waste streams unless compatibility is confirmed.

2. Disposal Route:

  • Dispose of the contents and container in accordance with local, regional, and national hazardous waste regulations.[1][3]

  • Do not dispose of down the drain or into the environment.[3]

3. Contaminated Materials:

  • Contaminated clothing should be removed immediately and washed before reuse.[1][9]

  • Dispose of contaminated disposable items (e.g., gloves, paper towels) as hazardous waste.

Experimental Workflow

The following diagram illustrates the logical flow for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Receive Chemical sds Review Safety Data Sheet (SDS) start->sds ppe_check Verify PPE Availability sds->ppe_check eng_controls Confirm Engineering Controls (Fume Hood, Eyewash) ppe_check->eng_controls don_ppe Don PPE eng_controls->don_ppe handle Handle Chemical don_ppe->handle store Store Properly handle->store collect_waste Collect Waste store->collect_waste dispose Dispose via Approved Waste Stream collect_waste->dispose decontaminate Decontaminate Work Area dispose->decontaminate end Procedure Complete decontaminate->end

References

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3-Bromo-2-hydroxy-5-methoxybenzaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.